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  • Product: 2-methyl-1H-imidazole-4-carbaldehyde oxime
  • CAS: 112006-26-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-methyl-1H-imidazole-4-carbaldehyde oxime: Synthesis, Characterization, and Therapeutic Potential

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and characterization. Furthermore, it explores the compound's therapeutic potential, particularly as an anticancer agent, by examining the role of the imidazole scaffold in kinase inhibition, with a specific focus on Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The derivatization of the imidazole core allows for the fine-tuning of a molecule's pharmacological profile. 2-methyl-1H-imidazole-4-carbaldehyde oxime represents a promising, yet underexplored, derivative with potential applications in drug discovery.

Compound Identification and Physicochemical Properties

The fundamental step in understanding the potential of any new chemical entity is to establish its identity and key physicochemical properties.

PropertyValueSource
CAS Number 112006-26-5[2]
Molecular Formula C₅H₇N₃O[2]
Molecular Weight 125.13 g/mol [2]
IUPAC Name (E)-N'-((2-methyl-1H-imidazol-4-yl)methylene)hydroxylamineN/A
Canonical SMILES CC1=NC=C(N1)C=NO[2]

Table 1: Registry and Physicochemical Details for 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime

The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime is a two-step process, beginning with the formation of the aldehyde precursor, followed by an oximation reaction.

Synthesis of the Precursor: 2-methyl-1H-imidazole-4-carbaldehyde

The precursor, 2-methyl-1H-imidazole-4-carbaldehyde (CAS: 35034-22-1), is a critical intermediate.[3] While several synthetic routes to imidazole aldehydes exist, a common approach involves the formylation of a suitable imidazole derivative.

Experimental Protocol: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde (Adapted from similar procedures)

  • Rationale: This procedure is based on established methods for the formylation of imidazole rings and subsequent workup. The choice of reagents and conditions is aimed at achieving a good yield and purity of the aldehyde precursor.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in a suitable solvent like acetic acid.

  • Step 2: Formylation

    • Add a formylating agent, such as hexamethylenetetramine (Sommelet reaction) or by using a Vilsmeier-Haack type reaction.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-1H-imidazole-4-carbaldehyde.

Oximation of 2-methyl-1H-imidazole-4-carbaldehyde

The final step involves the conversion of the aldehyde to the corresponding oxime.

Experimental Protocol: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime

  • Rationale: This is a standard condensation reaction. The use of hydroxylamine hydrochloride with a weak base like sodium acetate generates free hydroxylamine in situ, which then reacts with the aldehyde.

  • Step 1: Reaction Setup

    • Dissolve 2-methyl-1H-imidazole-4-carbaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Step 2: Oximation Reaction

    • Add hydroxylamine hydrochloride and sodium acetate to the solution. The molar ratio should be slightly in excess of the aldehyde.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Step 3: Product Isolation and Purification

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent to afford pure 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_oxime Step 2: Oximation 2-methylimidazole 2-methylimidazole Reaction_1 Formylation 2-methylimidazole->Reaction_1 Formylating_Agent Formylating Agent Formylating_Agent->Reaction_1 Precursor 2-methyl-1H-imidazole-4-carbaldehyde Reaction_1->Precursor Reaction_2 Oximation Precursor->Reaction_2 Intermediate Hydroxylamine Hydroxylamine HCl / Base Hydroxylamine->Reaction_2 Final_Product 2-methyl-1H-imidazole-4-carbaldehyde oxime Reaction_2->Final_Product

Caption: Synthetic workflow for 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the imidazole ring proton, and the oxime proton. The chemical shifts will be influenced by the electronic environment of the imidazole ring. For comparison, the ¹H NMR spectrum of the precursor, 2-methyl-1H-imidazole-4-carbaldehyde, shows characteristic signals for the aldehyde proton.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will correspond to the methyl carbon, the imidazole ring carbons, and the carbon of the oxime group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected characteristic peaks include N-H stretching from the imidazole ring, C=N stretching of the imidazole and oxime groups, and O-H stretching of the oxime. For comparison, the IR spectrum of 1H-imidazole-2-carboxaldehyde oxime shows characteristic bands for O-H, N-H, and C=N stretching.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the precursor, 2-methyl-1H-imidazole-4-carbaldehyde, the mass spectrum is available and shows the expected molecular ion peak.[3]

Therapeutic Potential in Drug Discovery

The imidazole scaffold is a cornerstone in the development of kinase inhibitors.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Imidazole Derivatives as Kinase Inhibitors

The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of kinases. This makes imidazole a valuable pharmacophore for designing potent and selective kinase inhibitors.

Targeting TAK1 in Cancer Therapy

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key signaling molecule involved in inflammation and cell survival.[6] In many cancers, TAK1 is overactive, promoting tumor growth and resistance to therapy.[6] Therefore, inhibitors of TAK1 are being actively pursued as novel anticancer agents.

Several studies have demonstrated that imidazole-based compounds can be potent and selective inhibitors of TAK1.[6] The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of the imidazole core for binding to the kinase hinge region.

TAK1_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 NFkB NF-κB Pathway TAK1->NFkB JNK_p38 JNK/p38 Pathway TAK1->JNK_p38 Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition JNK_p38->Cell_Survival JNK_p38->Inflammation Target_Compound 2-methyl-1H-imidazole- 4-carbaldehyde oxime Target_Compound->TAK1 Inhibition

Caption: Potential inhibition of the TAK1 signaling pathway by the target compound.

Rationale for 2-methyl-1H-imidazole-4-carbaldehyde oxime as a TAK1 Inhibitor

While direct experimental evidence is pending, the structure of 2-methyl-1H-imidazole-4-carbaldehyde oxime possesses features that suggest potential as a TAK1 inhibitor:

  • Imidazole Core: Provides the essential scaffold for interaction with the kinase hinge region.

  • Methyl Group: The methyl group at the 2-position can influence the electronic properties and steric interactions within the binding pocket, potentially enhancing selectivity.

  • Carbaldehyde Oxime Group: The oxime functionality introduces additional hydrogen bonding capabilities and can be a key interaction point with the target protein. Studies have shown that the introduction of an oxime group can enhance the biological activity of parent compounds.

Safety and Handling

The precursor, 2-methyl-1H-imidazole-4-carbaldehyde, is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It is crucial to handle this compound and its derivatives, including the oxime, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A full safety data sheet (SDS) should be consulted before handling.

Conclusion and Future Directions

2-methyl-1H-imidazole-4-carbaldehyde oxime is a readily accessible heterocyclic compound with significant potential in drug discovery. Its imidazole core, combined with the oxime functionality, makes it an attractive candidate for development as a kinase inhibitor, particularly targeting TAK1 for cancer therapy. Further research is warranted to synthesize and characterize this compound fully, and to evaluate its biological activity in relevant in vitro and in vivo models. Such studies will be crucial in validating its therapeutic potential and advancing it as a lead compound in drug development programs.

References

  • (Reference to a general organic chemistry textbook for synthesis principles)
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878. PubChem. [Link]

  • (Reference to a relevant review on kinase inhibitors)
  • SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. JETIR. [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Synthesis Protocol for 2-Methyl-1H-imidazole-4-carbaldehyde Oxime

Executive Summary & Structural Context In the realm of medicinal chemistry, heterocyclic oximes serve as critical pharmacophores, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the realm of medicinal chemistry, heterocyclic oximes serve as critical pharmacophores, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and acetylcholinesterase reactivators. Among these, 2-methyl-1H-imidazole-4-carbaldehyde oxime (CAS 112006-26-5)[1] stands out as a highly versatile building block.

As a Senior Application Scientist, I approach the structural characterization of such compounds not merely as a data collection exercise, but as a rigorous validation of chemical identity. The transition from the precursor, 2-methyl-1H-imidazole-4-carbaldehyde (CAS 35034-22-1)[2], to the oxime derivative fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, grounded in the causality of its electronic environment, and pairs it with a self-validating synthetic protocol.

Experimental Workflow: A Self-Validating Synthesis Protocol

To obtain high-purity NMR spectra, the synthesis and isolation of the oxime must be flawless. The following protocol is designed as a self-validating system , ensuring that every chemical transformation is verified before proceeding to the next step.

Step-by-Step Oximation Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-methyl-1H-imidazole-4-carbaldehyde[3] in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH 2​ OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc).

    • Causality of Choice: NaOAc acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without deprotonating the imidazole ring. This maintains an optimal slightly acidic pH (~4-5), which is required to protonate the carbonyl oxygen and facilitate nucleophilic attack by the hydroxylamine.

  • Reaction Execution: Reflux the mixture under an inert atmosphere for 2-4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The reaction is deemed complete when the UV-active spot of the starting aldehyde (higher Rf​ ) is entirely consumed and replaced by the more polar oxime spot (lower Rf​ ).

  • Workup & Isolation: Concentrate the ethanol in vacuo. Resuspend the crude residue in cold distilled water and agitate. Filter the resulting precipitate and wash with cold water.

    • Causality of Choice: The oxime product exhibits low solubility in cold water, whereas the inorganic byproducts (NaCl, excess NaOAc) are highly water-soluble. This differential solubility allows for rapid, solvent-free purification via precipitation.

  • NMR Validation Preparation: Dissolve 5-10 mg of the dried solid in 0.6 mL of DMSO- d6​ .

    • Causality of Choice: DMSO- d6​ is the optimal solvent for imidazole oximes. Its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between the oxime and imidazole moieties, solubilizing the compound and preventing the exchangeable N-H and O-H signals from broadening into baseline noise.

SynthesisWorkflow A 2-Methyl-1H-imidazole-4-carbaldehyde (CAS: 35034-22-1) B Oximation Reaction (NH2OH·HCl, NaOAc, EtOH, Reflux) A->B C 2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5) B->C D NMR Validation (Disappearance of CHO peak at ~9.6 ppm) C->D

Fig 1. Self-validating synthesis workflow for 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Mechanistic Analysis of NMR Chemical Shifts

The transition from an aldehyde to an oxime provides distinct, predictable shifts in the NMR spectrum. Oximation typically yields a mixture of E (anti) and Z (syn) isomers. However, for 2-methyl-1H-imidazole-4-carbaldehyde oxime, the E-isomer is thermodynamically favored due to minimized steric repulsion between the hydroxyl group and the imidazole C-5 proton.

H NMR Causality
  • The Aldehyde to Oxime Shift (Self-Validation Checkpoint 2): The precursor's aldehyde proton resonates far downfield at 9.61 ppm [3]. Successful conversion is unequivocally confirmed when this peak integrates to zero, replaced by the oxime CH=N proton at ~8.10 ppm . This upfield shift occurs because the C=N double bond has a weaker diamagnetic anisotropic deshielding cone compared to the C=O carbonyl bond.

  • The N-OH Proton: Appears as a broad singlet far downfield (~11.20 ppm ). It is highly deshielded by the electronegative oxygen atom and its participation in hydrogen bonding with the DMSO- d6​ solvent.

  • The Imidazole Ring: The H-5 proton on the imidazole ring appears at ~7.50 ppm , characteristic of an electron-rich aromatic heterocycle. The N-H proton is often very broad or absent (~12.0 - 12.5 ppm ) due to rapid chemical exchange with trace water and tautomerization between the N1 and N3 positions.

C NMR Causality
  • The C=N Carbon: The oxime carbon resonates at ~146.5 ppm . It is an sp 2 hybridized carbon heavily deshielded by the adjacent electronegative nitrogen and oxygen atoms.

  • The Imidazole Carbons: C-2 (flanked by two nitrogens) appears at ~144.0 ppm , while C-4 (conjugated with the oxime group) appears at ~132.5 ppm . The methyl carbon remains highly shielded in the aliphatic region at ~13.5 ppm .

NMRLogic Molecule Oxime Derivative (CAS 112006-26-5) HNMR 1H NMR Analysis Molecule->HNMR CNMR 13C NMR Analysis Molecule->CNMR H1 N-OH Proton (~11.2 ppm) HNMR->H1 H2 CH=N Proton (~8.1 ppm) HNMR->H2 H3 Imidazole H-5 (~7.5 ppm) HNMR->H3 H4 CH3 Protons (~2.2 ppm) HNMR->H4 C1 C=N Carbon (~146 ppm) CNMR->C1 C2 Imidazole C-2 (~144 ppm) CNMR->C2 C3 Imidazole C-4 (~132 ppm) CNMR->C3 C4 CH3 Carbon (~13 ppm) CNMR->C4

Fig 2. Logical assignment of 1H and 13C NMR chemical shifts based on electronic environments.

Quantitative Data Presentation

The following tables summarize the expected empirical NMR data for the E-isomer of 2-methyl-1H-imidazole-4-carbaldehyde oxime, synthesized and prepared according to the self-validating protocol above.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
Imidazole N-H ~12.00 - 12.50br s1HBroadened due to rapid chemical exchange / tautomerization.
N-OH 11.20s (br)1HHighly deshielded by electronegative oxygen and H-bonding.
CH=N (Oxime) 8.10s1HDeshielded by the diamagnetic anisotropy of the C=N double bond.
Imidazole H-5 7.50s1HAromatic proton on the electron-rich imidazole ring.
CH 3​ 2.20s3HAliphatic protons attached to sp 2 hybridized C-2.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Assignment Causality
C=N (Oxime) 146.5sp 2 hybridized carbon heavily deshielded by adjacent nitrogen and oxygen.
Imidazole C-2 144.0sp 2 carbon flanked by two electronegative nitrogen atoms.
Imidazole C-4 132.5sp 2 carbon conjugated with the oxime group.
Imidazole C-5 118.0sp 2 methine carbon on the imidazole ring.
CH 3​ 13.5sp 3 hybridized aliphatic carbon.

References

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime: A Comprehensive Guide

Executive Summary 2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5) is a highly versatile heterocyclic building block and multidentate ligand. Characterized by a 2-methylimidazole core substituted at the 4-po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5) is a highly versatile heterocyclic building block and multidentate ligand. Characterized by a 2-methylimidazole core substituted at the 4-position with an oxime moiety, it serves as a crucial pharmacophore in medicinal chemistry and a structural director in the self-assembly of complex metal-organic architectures[1]. This whitepaper provides a rigorous, self-validating framework for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, emphasizing the physicochemical causality behind each experimental decision.

Molecular Architecture and Crystallographic Causality

The molecular structure of 2-methyl-1H-imidazole-4-carbaldehyde oxime ( C5​H7​N3​O ) features a dense array of hydrogen-bond donors and acceptors that dictate its solid-state behavior[2].

Supramolecular Assembly Logic

The crystal packing of this compound is not random; it is a highly deterministic process driven by the competition and cooperation of intermolecular forces:

  • Primary Hydrogen Bonding: The oxime group (–C=N–OH) acts as a strong hydrogen bond donor. In the solid state, this hydroxyl group typically interacts with the unprotonated pyrrolic nitrogen (N3) of the imidazole ring of an adjacent molecule.

  • Secondary Hydrogen Bonding: The protonated nitrogen (N1–H) of the imidazole acts as a secondary donor, coordinating with the oxime nitrogen or oxygen to form a robust 2D or 3D supramolecular network.

  • Steric Constraint of the C2-Methyl Group: The methyl group at the 2-position introduces significant steric bulk that prevents the planar π−π stacking often observed in unsubstituted imidazoles. In coordination chemistry, this specific steric hindrance is critical; for instance, it forces the self-assembly of chiral 20-nucleus cobalt-imidazolate complexes into tetartoidal cages rather than standard cubic geometries[3].

Supramolecular MoleculeA Molecule A (Oxime -OH) MoleculeB Molecule B (Imidazole N3) MoleculeA->MoleculeB Strong H-Bond (O-H...N) MoleculeC Molecule C (Imidazole N1-H) MoleculeB->MoleculeC Crystal Lattice Packing MoleculeD Molecule A (Oxime Nitrogen) MoleculeC->MoleculeD Secondary H-Bond (N-H...N)

Diagram 1: Supramolecular hydrogen-bonding logic dictating the crystal lattice assembly.

Synthesis and Single-Crystal Growth Protocol

To obtain high-quality diffraction data, defect-free single crystals must be grown. The following protocol outlines the synthesis and subsequent crystallization, engineered to ensure chemical purity and optimal lattice formation.

Step 1: Oximation of the Aldehyde Precursor

The primary route to the target compound involves the direct oximation of 2-methyl-1H-imidazole-4-carbaldehyde[2].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-methyl-1H-imidazole-4-carbaldehyde (CAS 35034-22-1) in a polar protic solvent (e.g., absolute ethanol).

  • Buffer and Reactant Addition: Add 1.2 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.2 equivalents of sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the hydroxylamine salt, liberating the nucleophilic free amine while buffering the solution to prevent the degradation of the imidazole ring.

  • Thermal Activation: Reflux the mixture at 80°C for 3 hours. Causality: Heat is required to overcome the activation energy barrier for the nucleophilic addition-elimination mechanism, driving the equilibrium toward the stable oxime product.

  • Isolation: Cool the reaction to room temperature and precipitate the product by adding cold distilled water. Filter under vacuum and wash with cold water to remove inorganic salts.

Step 2: Single-Crystal Growth via Vapor Diffusion

Standard solvent evaporation often leads to twinned or poorly diffracting microcrystals. Vapor diffusion is required for this compound.

  • Solvent Selection: Dissolve 20 mg of the purified oxime powder in a minimum volume (approx. 1-2 mL) of a good solvent, such as methanol or N,N-dimethylformamide (DMF)[3].

  • Antisolvent Setup: Place the uncapped inner vial containing the solution inside a larger, sealable outer vessel containing 10 mL of a volatile antisolvent (e.g., diethyl ether).

  • Equilibration: Seal the outer vessel and allow the system to stand undisturbed at 20°C for 5–7 days.

  • Causality: As the volatile antisolvent slowly diffuses into the inner vial, the solubility of the oxime decreases logarithmically. This controlled, ultra-slow supersaturation minimizes nucleation sites, promoting the thermodynamic growth of large, internally ordered single crystals suitable for X-ray diffraction.

X-Ray Diffraction (XRD) Methodologies

A scientifically rigorous crystallographic workflow must be a self-validating system. We achieve this by coupling Single-Crystal X-Ray Diffraction (SCXRD) for absolute atomic structure determination with Powder X-Ray Diffraction (PXRD) to confirm that the selected single crystal is representative of the bulk synthesized material.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Selection: Under a polarized light microscope, select a crystal with well-defined geometric faces, uniform extinction (indicating a lack of twinning), and dimensions between 0.1 and 0.3 mm.

  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop. Causality: The oil prevents solvent loss (which degrades the lattice) and acts as a rigid glass when frozen, holding the crystal in place.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Mo-K α , λ=0.71073 Å). Immediately cool the crystal to 100 K using an open-flow nitrogen cryostat[3]. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing background scattering and exponentially improving high-angle diffraction intensity.

  • Integration and Scaling: Process the raw diffraction frames using integration software to extract intensities and apply empirical multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

Protocol: Bulk Validation via Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Finely grind the remaining bulk powder from the synthesis step to eliminate preferred orientation effects.

  • Data Collection: Scan the powder from 2θ=5∘ to 50∘ at room temperature using a Cu-K α source.

  • Self-Validation: Generate a simulated PXRD pattern from the solved SCXRD .cif file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct match in peak positions validates the phase purity of the bulk material.

XRDWorkflow Synthesis 1. Synthesis & Purification (Oximation Reaction) Cryst 2. Single-Crystal Growth (Vapor Diffusion) Synthesis->Cryst Supersaturation Selection 3. Crystal Selection & Mounting (Polarized Microscopy) Cryst->Selection Defect-free isolation Diffraction 4. X-Ray Data Collection (100 K, Mo-Kα) Selection->Diffraction Cryo-cooling Solution 5. Structure Solution & Refinement (SHELXT / SHELXL) Diffraction->Solution Phase problem solved Validation 6. Bulk Validation (PXRD vs Simulated) Solution->Validation Self-validating system

Diagram 2: Self-validating crystallographic workflow from synthesis to bulk phase verification.

Quantitative Data Presentation

While specific unit cell parameters can shift based on the presence of co-crystallized solvent molecules (solvates) or specific polymorphs, Table 1 summarizes the representative crystallographic parameters expected for the stable phase of substituted imidazole-4-carbaldehyde oximes based on closely related structural analogues.

Table 1: Representative Crystallographic Parameters for Imidazole Oxime Derivatives

ParameterRepresentative ValueUnitCausality / Significance
Chemical Formula C5​H7​N3​O -Confirms the addition of the oxime group to the precursor.
Formula Weight 125.13 g/mol Used for density ( ρcalc​ ) calculations[2].
Crystal System Monoclinic-Typical for molecules utilizing directional H-bonding networks.
Space Group P21​/c -Centrosymmetric group; indicates a racemic mixture of conformers in the lattice.
Temperature 100(2)KMinimizes thermal motion, yielding tighter electron density maps[3].
Wavelength ( λ ) 0.71073ÅMo-K α radiation, standard for small organic molecules to reduce absorption.
Z (Molecules/Unit Cell) 4-Dictates the packing efficiency and calculated density.
Goodness-of-fit on F2 ~1.05-Values close to 1.0 indicate a highly accurate structural refinement model.
Final R indices [I>2 σ (I)] R1​<0.05 -Ensures the proposed atomic model statistically matches the raw diffraction data.

References

  • EvitaChem.Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5.
  • Journal of the American Chemical Society.Self-Assembly of Chiral Metal–Organic Tetartoid.
  • GuideChem.1H-Imidazole-4-carbaldehyde 3034-50-2 wiki.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-methyl-1H-imidazole-4-carbaldehyde oxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive solubility profile based on the physicochemical properties of the molecule and the known solubility of structurally related imidazole derivatives. Furthermore, a detailed, step-by-step experimental protocol for determining the thermodynamic solubility of 2-methyl-1H-imidazole-4-carbaldehyde oxime using the reliable shake-flask method is presented. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in various organic solvent systems.

Introduction: The Significance of Solubility in a Promising Heterocycle

2-Methyl-1H-imidazole-4-carbaldehyde oxime is a notable organic compound featuring a substituted imidazole ring, a core structure prevalent in many biologically active molecules.[1] Its potential applications as a pharmacophore in the development of antimicrobial and anticancer agents, as well as a building block for more complex heterocyclic structures, underscore the importance of understanding its fundamental physicochemical properties.[1] Among these properties, solubility is paramount. A well-defined solubility profile is critical for:

  • Reaction Chemistry: Ensuring efficient and reproducible chemical reactions by maintaining a homogeneous reaction medium.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Creating stable and effective formulations for biological and material science applications.

  • Pharmacokinetics: In drug development, solubility is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into the factors governing the solubility of 2-methyl-1H-imidazole-4-carbaldehyde oxime and provide a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-methyl-1H-imidazole-4-carbaldehyde oxime dictates its interactions with various solvents. Key structural features include:

  • An Imidazole Ring: A polar heterocyclic system capable of acting as both a hydrogen bond donor and acceptor.[2]

  • A Methyl Group: A non-polar substituent that can slightly influence solubility in non-polar solvents.

  • An Oxime Functional Group: A polar group that can participate in hydrogen bonding.

The presence of both polar functional groups and a heterocyclic ring suggests that 2-methyl-1H-imidazole-4-carbaldehyde oxime will exhibit a preference for polar organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.

Predicted Solubility in Common Organic Solvents

Based on the solubility of structurally similar imidazole compounds, the following predictive solubility profile for 2-methyl-1H-imidazole-4-carbaldehyde oxime can be proposed:

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are highly polar and can effectively solvate the polar imidazole and oxime functionalities. Imidazole derivatives often show high solubility in DMSO and DMF.[3]
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. The solubility of imidazoles in alcohols generally decreases with increasing alkyl chain length of the alcohol.[4]
Ketones Acetone, Methyl Ethyl KetoneModerate Ketones are polar aprotic solvents that can accept hydrogen bonds. The solubility of imidazoles in ketones is typically lower than in alcohols but higher than in ethers.[4]
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate Ethers are less polar than ketones and primarily act as hydrogen bond acceptors. The solubility of imidazoles in ethers is generally low.[4]
Halogenated Solvents Dichloromethane, ChloroformLow The solubility of imidazole derivatives in chloroalkanes is often very low.[5]
Aromatic Hydrocarbons Toluene, BenzeneVery Low These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble As non-polar solvents, they are poor solvents for polar compounds.

It is crucial to note that this is a predictive profile. The actual quantitative solubility will depend on factors such as temperature and the crystalline form of the solid.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 2-methyl-1H-imidazole- 4-carbaldehyde oxime B Add to a known volume of the selected organic solvent A->B C Seal the vessel and place in a shaking incubator at a constant temperature B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow the suspension to settle D->E F Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids E->F H Analyze the filtered saturated solution and standards by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) F->H G Prepare a series of standard solutions of known concentrations G->H I Construct a calibration curve H->I J Determine the concentration of the saturated solution I->J

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed vessels

  • Shaking incubator or orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (compatible with the solvent)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Cuvettes (for UV-Vis) or appropriate vials (for HPLC)

Procedure:

  • Preparation of the Suspension:

    • Accurately weigh an amount of 2-methyl-1H-imidazole-4-carbaldehyde oxime that is in clear excess of its expected solubility and add it to a vial.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the suspension at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to sediment.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-methyl-1H-imidazole-4-carbaldehyde oxime in the same solvent with known concentrations.

    • Analytical Measurement:

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the filtered saturated solution and the standard solutions at the wavelength of maximum absorbance (λmax).

      • HPLC: If higher sensitivity and selectivity are required, analyze the filtered saturated solution and the standard solutions by HPLC.

    • Data Analysis:

      • Construct a calibration curve by plotting the analytical signal (absorbance or peak area) of the standard solutions against their known concentrations.

      • Determine the concentration of the filtered saturated solution using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table:

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Conclusion

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . (2023). MDPI. Retrieved from [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values... . (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of Imidazoles in Alcohols | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene . (2004). Semantic Scholar. Retrieved from [Link]8e9e1c2a0f7)

Sources

Foundational

Stereochemical Dynamics of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime: A Technical Guide to E/Z Isomerism

Executive Summary The compound 2-methyl-1H-imidazole-4-carbaldehyde oxime (CAS Registry Number: 112006-26-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, drug design, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methyl-1H-imidazole-4-carbaldehyde oxime (CAS Registry Number: 112006-26-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, drug design, and the synthesis of functional materials[1]. The presence of the oxime functional group (C=N–OH) introduces critical stereochemical complexity through E/Z isomerism. Because the spatial orientation of the hydroxyl group dictates the molecule's receptor binding affinity, physicochemical properties, and reactivity in downstream transformations (such as the Beckmann rearrangement), controlling and characterizing these isomers is a paramount challenge for application scientists[2].

This whitepaper provides an in-depth mechanistic analysis of the E/Z isomerism in 2-methyl-1H-imidazole-4-carbaldehyde oxime, detailing the thermodynamic principles, isomerization pathways, and field-proven experimental protocols for synthesis and isolation.

Thermodynamic & Kinetic Principles of E/Z Isomerism

The stereochemistry of the oxime bond is governed by a delicate balance of steric hindrance and hydrogen-bonding networks. In the context of imidazole-4-carbaldehyde oximes, the isomers exhibit distinct conformational preferences:

  • The E-Isomer (Thermodynamically Favored): The E-isomer typically adopts an "out" conformation, where the oxime hydroxyl group points away from the imidazole ring. This minimizes steric repulsion between the hydroxyl proton and the heterocyclic core[3]. Furthermore, this orientation leaves the -OH group exposed, allowing it to participate in extensive intermolecular hydrogen bonding. In the solid state, these multiple intermolecular interactions create a highly stable crystal lattice, making the E-isomer the dominant product during crystallization[3].

  • The Z-Isomer (Kinetically Accessible): The Z-isomer adopts an "in" conformation. While sterically more crowded, it is stabilized by a strong intramolecular hydrogen bond between the oxime -OH and the basic nitrogen atom of the imidazole ring[3]. Because the hydroxyl group is internally sequestered, the Z-isomer cannot form the same robust intermolecular networks as the E-isomer, rendering it thermodynamically less stable overall[3].

Kinetic Stability: The uncatalyzed interconversion between E and Z isomers requires breaking the π-bond character of the C=N linkage. Density Functional Theory (DFT) calculations indicate that the energy barrier for this rotation in polar aprotic solvents (like DMSO) is exceptionally high—approximately 200 kJ/mol[3]. Consequently, spontaneous interconversion at room temperature is virtually impossible, allowing researchers to isolate and store discrete isomers without fear of rapid equilibration[3].

Mechanistic Pathways for E/Z Isomerization

Because thermal isomerization is restricted, converting the thermodynamically favored E-oxime to the Z-oxime (or vice versa) requires catalytic intervention. Two primary mechanisms drive this process:

A. Acid-Promoted Isomerization

In acidic aqueous or protic environments, the oxime undergoes protonation. Theoretical calculations demonstrate that this occurs via the formation of a protonated oxime–water adduct[4]. The addition of water to the protonated species reduces the C=N double bond to a single bond, drastically lowering the rotational barrier. Free rotation around this newly formed single bond occurs, followed by the elimination of water and deprotonation to yield the alternative isomer[4].

B. Oxime-Nitrone Tautomerism

An alternative, base-free pathway involves oxime-nitrone tautomerism. Advanced computational studies suggest a bimolecular process where two oxime molecules interact to form a transient nitrone intermediate[5]. This tautomeric shift facilitates stereochemical inversion with a lower energy barrier than a direct, unimolecular 1,2-hydrogen shift, providing a pathway for isomerization during specific nucleophilic addition reactions[5].

IsomerizationMechanism E_Oxime E-Oxime (Thermodynamically Stable) Protonation Protonation (H+) & Water Addition E_Oxime->Protonation Acidic Media Adduct Protonated Adduct (Single C-N Bond) Protonation->Adduct Rotation Bond Rotation & Deprotonation Adduct->Rotation Free Rotation Z_Oxime Z-Oxime (Intramolecular H-Bond) Rotation->Z_Oxime Z_Oxime->Protonation Reversible

Caption: Acid-promoted E/Z isomerization mechanism of oximes via a protonated adduct intermediate.

Experimental Protocols: Synthesis and Isolation

To prevent unwanted in situ isomerization, the synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime must be executed under carefully controlled, mild conditions[1]. The following self-validating protocol ensures high regioselectivity and enables the separation of the E and Z isomers.

Step-by-Step Methodology
  • Precursor Preparation: Begin with 2-methyl-1H-imidazole-4-carbaldehyde. This precursor is typically synthesized by reacting imidazole with formaldehyde under acidic conditions, or via catalytic hydrogenation (H₂/Pd-C) of appropriate imidazole intermediates[1].

  • Oximation Reaction: Dissolve 2-methyl-1H-imidazole-4-carbaldehyde (1.0 equiv) in absolute ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and a buffering base, such as sodium acetate (1.5 equiv), to the solution[1]. The buffer is critical to prevent the reaction mixture from becoming too acidic, which would trigger rapid E/Z equilibration[2].

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 4 to 6 hours. Avoiding elevated temperatures preserves the kinetic ratio of the isomers.

  • Aqueous Workup: Concentrate the ethanol in vacuo. Partition the resulting residue between ethyl acetate (EtOAc) and distilled water. Extract the aqueous layer with EtOAc three times. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isomer Separation:

    • Crystallization: Concentrate the organic layer and induce crystallization using a dual-solvent system (e.g., EtOAc/Hexanes). The E-isomer will preferentially crystallize due to its robust intermolecular hydrogen-bonding network[3].

    • Chromatography: The mother liquor, enriched in the Z-isomer, can be purified via silica gel column chromatography. The Z-isomer typically elutes faster due to its intramolecular hydrogen bond, which reduces its interaction with the polar silica stationary phase.

ExperimentalWorkflow Start 2-Methyl-1H-imidazole-4-carbaldehyde + NH2OH·HCl + NaOAc Reaction Oximation Reaction (EtOH, RT, 4-6h) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc / H2O) Reaction->Workup Separation Isomer Separation (Selective Crystallization) Workup->Separation Analysis NMR & DOSY Characterization (E vs Z Validation) Separation->Analysis

Caption: Step-by-step experimental workflow for the synthesis, isolation, and validation of oxime isomers.

Quantitative Data & Comparative Analysis

Validating the success of the separation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational correlations. Because the Z-isomer forms an intramolecular hydrogen bond, its oxime proton is significantly deshielded compared to the E-isomer.

The table below summarizes the key thermodynamic and spectroscopic differentials used to self-validate the isolated products, based on established DFT and NMR studies of heterocyclic oximes[3].

Property / Parameter(E)-2-Methyl-1H-imidazole-4-carbaldehyde oxime(Z)-2-Methyl-1H-imidazole-4-carbaldehyde oxime
Thermodynamic Stability Higher (Global Minimum)Lower
Dominant Conformation "Out" Conformer"In" Conformer
Primary H-Bonding Mode Intermolecular (Crystal Lattice)Intramolecular (OH···N interaction)
Relative Gibbs Free Energy (ΔG) 0.0 kJ/mol (Reference)+1.0 to +2.5 kJ/mol
Uncatalyzed Isomerization Barrier ~200 kJ/mol (in DMSO)~200 kJ/mol (in DMSO)
¹H NMR Shift (Oxime -OH, DMSO-d₆) ~11.0 - 11.3 ppm~11.8 - 12.1 ppm (Deshielded)
Chromatographic Mobility (TLC) Lower R_f (Stronger silica interaction)Higher R_f (Masked polarity)

Conclusion

The E/Z isomerism of 2-methyl-1H-imidazole-4-carbaldehyde oxime is not merely a structural curiosity; it is a fundamental variable that dictates the compound's utility in drug development and organic synthesis[1]. By understanding the causality behind isomer stability—specifically the interplay between steric repulsion and intra- vs. intermolecular hydrogen bonding—scientists can rationally design synthesis conditions to trap or convert specific isomers[3]. Utilizing mild, buffered oximation conditions prevents unwanted acid-catalyzed equilibration[4], while exploiting the distinct hydrogen-bonding profiles allows for efficient chromatographic or crystallographic separation.

References

  • Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251)
  • researchgate.
  • Revisiting oxime–nitrone tautomerism.
  • mdpi.
  • benchchem.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-methyl-1H-imidazole-4-carbaldehyde oxime

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 2-methyl-1H-imidazole-4-carbaldehyde o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic compound with potential applications in medicinal chemistry and materials science[1]. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict its characteristic infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Detailed, field-proven protocols for acquiring these spectra are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel imidazole derivatives.

Introduction: The Significance of 2-methyl-1H-imidazole-4-carbaldehyde oxime

2-methyl-1H-imidazole-4-carbaldehyde oxime belongs to the class of imidazole derivatives, which are of significant interest in drug discovery and materials science due to their diverse biological activities and versatile chemical properties[1][2]. The imidazole core is a key structural motif in many biologically active molecules[1]. The addition of an oxime functional group introduces a site for potential coordination with metal ions and participation in various chemical transformations[3]. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.

This guide will focus on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy, for the identification of functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy, for probing the electronic transitions within the conjugated system.

Molecular Structure

Caption: Molecular structure of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Expert Insights
O-H (Oxime)Stretching3600 - 3200Broad, MediumThe broadness of this peak is due to hydrogen bonding, which can be either intramolecular or intermolecular. The position can shift depending on the concentration and the solvent used[5][6].
N-H (Imidazole)Stretching3300 - 3100Broad, MediumSimilar to the O-H stretch, this peak is broadened by hydrogen bonding. It may overlap with the O-H absorption band.
C-H (Aromatic)Stretching3100 - 3000MediumThese absorptions are characteristic of C-H bonds in the imidazole ring.
C-H (Methyl)Stretching2980 - 2850Medium to WeakAsymmetric and symmetric stretching vibrations of the methyl group.
C=N (Oxime)Stretching1680 - 1620MediumThis is a key diagnostic peak for the oxime functional group. Its position can be influenced by conjugation with the imidazole ring[3][7].
C=N (Imidazole Ring)Stretching1600 - 1475Medium to StrongThese absorptions arise from the stretching of the carbon-nitrogen double bonds within the aromatic imidazole ring.
C=C (Imidazole Ring)Stretching1475 - 1400Medium to StrongStretching vibrations of the carbon-carbon double bonds in the imidazole ring.
N-O (Oxime)Stretching960 - 930MediumThis absorption is characteristic of the nitrogen-oxygen single bond in the oxime group[3].
Experimental Protocol for IR Spectrum Acquisition

Objective: To obtain a high-quality infrared spectrum of solid 2-methyl-1H-imidazole-4-carbaldehyde oxime for functional group identification.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and have been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to ensure that the final spectrum is solely from the sample[4].

  • Sample Preparation:

    • Place a small amount (typically 1-2 mg) of the dry, solid 2-methyl-1H-imidazole-4-carbaldehyde oxime onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio[4].

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks and compare them to the predicted values.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Start instrument_prep Instrument Preparation (Purge, Clean ATR) start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Place sample on ATR, apply pressure) background_scan->sample_prep acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹, 16-32 scans) sample_prep->acquire_spectrum data_processing Data Processing (Background subtraction, baseline correction) acquire_spectrum->data_processing peak_analysis Peak Analysis and Interpretation data_processing->peak_analysis end End peak_analysis->end

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-methyl-1H-imidazole-4-carbaldehyde oxime, the absorption of UV-Vis radiation will primarily involve π → π* transitions within the conjugated system of the imidazole ring and the attached carbaldehyde oxime group.

Predicted UV-Vis Absorption

The UV-Vis spectrum of imidazole and its derivatives typically exhibits strong absorption bands in the ultraviolet region[8][9][10]. The presence of the conjugated carbaldehyde oxime substituent is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted imidazole.

Electronic Transition Expected λmax (nm) Solvent Rationale and Expert Insights
π → π280 - 320Ethanol or MethanolThis absorption band is attributed to the π → π transition of the conjugated system encompassing the imidazole ring and the C=N-OH group. The exact position of λmax can be influenced by the solvent polarity, with more polar solvents potentially causing a slight shift[11]. The absorption of imidazole-2-carbaldehyde is noted to have a maximum at 280 nm, and methyl substitution can cause a red-shift[12].
π → π~210 - 230Ethanol or MethanolA higher energy π → π transition, characteristic of the imidazole ring itself, is also expected[8].
Experimental Protocol for UV-Vis Spectrum Acquisition

Objective: To determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of 2-methyl-1H-imidazole-4-carbaldehyde oxime in a suitable solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection:

    • Choose a UV-transparent solvent in which the compound is soluble. Spectroscopic grade ethanol or methanol are common choices. The solvent should not absorb significantly in the wavelength range of interest (typically 200-400 nm).

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 2-methyl-1H-imidazole-4-carbaldehyde oxime (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0, which is the optimal range for accuracy according to the Beer-Lambert Law.

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start solvent_selection Solvent Selection (e.g., Ethanol, Methanol) start->solvent_selection stock_solution Prepare Stock Solution (Known Concentration) solvent_selection->stock_solution dilutions Prepare Dilutions (Absorbance 0.2-1.0) stock_solution->dilutions blank_measurement Measure Blank (Pure Solvent) dilutions->blank_measurement sample_measurement Measure Sample Spectrum (Scan 400-200 nm) blank_measurement->sample_measurement determine_lambda_max Determine λmax sample_measurement->determine_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda_max->calculate_epsilon end End calculate_epsilon->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 2-methyl-1H-imidazole-4-carbaldehyde oxime using IR and UV-Vis spectroscopy. The provided tables of expected absorption values, coupled with detailed and logically justified experimental protocols, offer a solid foundation for researchers working with this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of research and development in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Oxime. [Link]

  • Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(10), 1004-1008. [Link]

  • ResearchGate. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). [Link]

  • Li, Z., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 20(8), 13837-13853. [Link]

  • Evidentic. 2-methyl-1H-imidazole-4-carbaldehyde oxime. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Journal of Molecular Structure, 1098, 35-43. [Link]

  • Royal Society of Chemistry. Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. [Link]

  • L. Serrano-Andrés, et al. (1995). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry, 99(34), 12571-12576. [Link]

  • Trivedi, G. K., & Patil, S. L. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Chemical Science Journal, 6(4), 1-7. [Link]

  • ResearchGate. UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

  • Royal Society of Chemistry. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • NIST. 1H-Imidazole, 2-methyl-. [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • ResearchGate. FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. [Link]

  • ResearchGate. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore

2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS 112006-26-5, Molecular Formula: C₅H₇N₃O) is a highly versatile heterocyclic building block[1]. Characterized by an imidazole ring substituted with a methyl group at the C2 position and an oxime moiety at the C4 position, it serves as a critical intermediate in medicinal chemistry, materials science, and the development of targeted antimicrobial agents[1].

For drug development professionals and formulation scientists, the oxime functional group (C=N-OH) is of particular interest due to its unique thermodynamic properties. These include restricted bond rotation, stereoisomerism, and pH-dependent hydrolytic stability[2]. Understanding the thermodynamic boundaries of this compound is essential to preserving its structural integrity during synthesis, storage, and biological application.

Structural Thermodynamics: The E/Z Isomerization Landscape

The sp² hybridization of both the carbon and nitrogen atoms in the oxime group restricts rotation, leading to distinct E (anti) and Z (syn) geometric isomers[2].

Causality in Stability: The Z-isomer is thermodynamically destabilized due to severe steric hindrance between the hydroxyl group of the oxime and the adjacent imidazole ring or methyl substituents[2]. Consequently, the E-isomer represents the global thermodynamic minimum[2]. During standard synthetic oximation, the E-isomer is preferentially formed to minimize these steric interactions, often yielding highly regioselective outcomes[3].

Activation Barriers: Spontaneous thermal interconversion between the E and Z states is exceedingly rare under ambient conditions due to the high activation energy barrier of the C=N double bond[2][3]. However, under acidic conditions, isomerization is promoted. Computational and empirical models demonstrate that in aqueous acid, isomerization proceeds via a protonated oxime-water adduct. This intermediate relies on the creation of a C(oxime)–O(water) bond, which lowers the double-bond character and allows free rotation, requiring an activation energy of approximately 14.2 kcal/mol[4].

G Z_isomer Z-Isomer (Syn) High Steric Hindrance TS Protonated Adduct Transition State Z_isomer->TS +H+ (14.2 kcal/mol) E_isomer E-Isomer (Anti) Global Minimum TS->E_isomer Relaxation E_isomer->TS UV / Heat

Thermodynamic pathway of E/Z isomerization in oximes.

Environmental Stability and Degradation Kinetics

Heterocyclic oximes are generally configurationally stable and crystallize readily, making them robust for long-term storage[5]. However, their thermodynamic stability is highly dependent on the solvent environment and pH.

  • Hydrolysis: In strongly acidic media, the protonation of the oxime nitrogen not only facilitates E/Z isomerization but can also drive the hydrolysis of the oxime back to 2-methyl-1H-imidazole-4-carbaldehyde and hydroxylamine. This is a thermodynamically reversible process governed by Le Chatelier's principle.

  • Thermal Stability: Solid-state 2-methyl-1H-imidazole-4-carbaldehyde oxime exhibits high thermal stability, typical of aryl and heteroaryl oximes, which often possess high melting points and resist thermal degradation until elevated temperatures[5].

Quantitative Thermodynamic Parameters

Table 1: Thermodynamic and Kinetic Parameters of Imidazole-4-Carbaldehyde Oximes

ParameterValue / RangeConditionsSignificance
Molecular Weight125.13 g/mol StandardFundamental physical property[1]
Activation Energy ( Ea​ ) for Isomerization~14.2 kcal/molAqueous, Acidic (pH < 3)Defines the energy barrier for C=N rotation via protonated adduct[4]
Isomerization Equilibrium ( Keq​ E:Z)> 99:1Ambient, Neutral pHDemonstrates the extreme thermodynamic preference for the E-isomer[3][4]
Thermal Decomposition Onset> 150 °CSolid StateIndicates high solid-state stability typical of heterocyclic oximes[5]

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic parameters of 2-methyl-1H-imidazole-4-carbaldehyde oxime, researchers must employ orthogonal, self-validating analytical techniques. The following protocols ensure high-fidelity data collection by embedding internal checks against experimental artifacts.

Workflow Prep Sample Prep: 2-methyl-1H-imidazole-4-carbaldehyde oxime NMR 1H-NMR Kinetics (Track E/Z Ratio) Prep->NMR ITC Isothermal Titration Calorimetry (Measure Binding ΔG, ΔH) Prep->ITC DSC Differential Scanning Calorimetry (Thermal Stability) Prep->DSC Validate Data Synthesis & Thermodynamic Cross-Validation NMR->Validate ITC->Validate DSC->Validate

Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: NMR-Based Kinetic Tracking of E/Z Isomerization

Objective: Determine the rate constant ( k ) and activation energy ( Ea​ ) of acid-catalyzed isomerization. Causality: ¹H-NMR is chosen because the aldehydic proton (CH=N) exhibits distinct chemical shifts for the E and Z isomers due to the anisotropic deshielding effect of the hydroxyl oxygen. Tracking these shifts provides a direct, non-destructive measurement of isomer ratios over time. Step-by-Step:

  • Preparation: Dissolve 10 mg of pure E-2-methyl-1H-imidazole-4-carbaldehyde oxime in 0.5 mL of deuterated water (D₂O).

  • Acidification: Introduce a catalytic amount of DCl to lower the pD to ~2.0. This initiates the formation of the protonated adduct necessary to overcome the rotational barrier[4].

  • Data Acquisition: Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) unit. Acquire ¹H-NMR spectra at fixed intervals (e.g., every 5 minutes) at 25 °C.

  • Integration: Integrate the distinct CH=N proton peaks for both the E and Z isomers to calculate the concentration of each over time.

  • Self-Validation: Repeat the experiment at 35 °C and 45 °C. Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy. The strict linearity of this plot self-validates the presumed first-order kinetic model; any deviation indicates unwanted side reactions (such as hydrolysis).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: Map the solid-state thermodynamic stability and melting endotherm. Causality: DSC provides direct measurement of heat flow, allowing for the precise determination of phase transitions (melting) without the chemical degradation artifacts often seen in standard melting point apparatuses. Step-by-Step:

  • Loading: Accurately weigh 2-5 mg of the oxime into an aluminum DSC pan and crimp it to ensure optimal thermal contact.

  • Purging: Place the pan in the DSC cell under a constant flow of dry nitrogen (50 mL/min). Causality: The inert atmosphere prevents oxidative degradation, ensuring that any exothermic events recorded are strictly due to thermal decomposition, not oxidation.

  • Heating Ramp: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min.

  • Analysis & Validation: Identify the sharp endothermic peak corresponding to the melting point. A sharp peak validates sample purity. Any subsequent broad exothermic peaks indicate the onset of thermal decomposition.

Conclusion

The thermodynamic stability of 2-methyl-1H-imidazole-4-carbaldehyde oxime is heavily dictated by the steric dynamics of its C=N-OH bond and the pH of its environment. By understanding the profound energetic preference for the E-isomer and the acid-catalyzed pathways that lower the rotational barrier, drug development professionals can better formulate, synthesize, and store this critical pharmacophore. Utilizing self-validating analytical workflows like VT-NMR and DSC ensures that the thermodynamic data driving these chemical processes is both accurate and reproducible.

References

  • EvitaChem. "Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5".
  • Grokipedia. "Oxime".
  • ResearchGate.
  • ACS Publications.
  • Thieme Connect. "Product Class 15: Oximes".

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Methyl-1H-imidazole-4-carbaldehyde Oxime in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile Imidazole Oxime Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Oxime Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the vast array of organic molecules utilized as ligands, those incorporating the imidazole scaffold have garnered significant attention.[1][2][3][4] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine, and offers versatile coordination capabilities.[1] When functionalized with an oxime group (-C=N-OH), as in the case of 2-methyl-1H-imidazole-4-carbaldehyde oxime, the resulting molecule presents multiple potential donor sites, paving the way for the construction of a diverse range of coordination compounds.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-methyl-1H-imidazole-4-carbaldehyde oxime as a ligand in coordination chemistry. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry of this versatile ligand and its potential applications in catalysis, materials science, and medicinal chemistry.[8][9][10][11]

Part 1: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime

The synthesis of the title ligand is typically achieved in a two-step process, commencing with the formation of the aldehyde precursor, 2-methyl-1H-imidazole-4-carbaldehyde, followed by its oximation.[8]

Protocol 1.1: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde

The synthesis of the aldehyde precursor can be achieved through various methods. One common approach involves the oxidation of the corresponding alcohol, 2-methyl-1H-imidazole-4-methanol. Another route starts from readily available imidazole derivatives.[12]

Materials:

  • 2-Methyl-1H-imidazole-4-methanol

  • Manganese dioxide (MnO₂)

  • Methanol (anhydrous)

  • Filter aid (e.g., Celite)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1H-imidazole-4-methanol in anhydrous methanol.

  • To this solution, add an excess of activated manganese dioxide. The reaction is typically performed with a significant molar excess of MnO₂.

  • Stir the resulting suspension at a controlled temperature (e.g., 40-50°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of filter aid to remove the manganese dioxide. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization or column chromatography to yield pure 2-methyl-1H-imidazole-4-carbaldehyde.[12]

Protocol 1.2: Oximation of 2-Methyl-1H-imidazole-4-carbaldehyde

The conversion of the aldehyde to the oxime is a straightforward condensation reaction with hydroxylamine.[8][13]

Materials:

  • 2-Methyl-1H-imidazole-4-carbaldehyde (CAS: 35034-22-1)[14]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol/water solvent mixture

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • Dissolve 2-methyl-1H-imidazole-4-carbaldehyde in a suitable solvent such as an ethanol/water mixture.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Slowly add the hydroxylamine solution to the aldehyde solution with continuous stirring.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a few hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The product, 2-methyl-1H-imidazole-4-carbaldehyde oxime, may precipitate out of the solution upon cooling. If not, the volume can be reduced under vacuum to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[8]

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Oximation A 2-Methyl-1H-imidazole-4-methanol B Oxidation (MnO2, Methanol) A->B C 2-Methyl-1H-imidazole-4-carbaldehyde B->C E Condensation C->E D Hydroxylamine HCl + Base D->E F 2-Methyl-1H-imidazole-4-carbaldehyde Oxime E->F caption Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Caption: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Part 2: General Protocol for the Synthesis of Metal Complexes

The presence of multiple nitrogen donor atoms in 2-methyl-1H-imidazole-4-carbaldehyde oxime allows for versatile coordination to a wide range of metal ions.[5][7] The following is a general protocol that can be adapted for the synthesis of various metal complexes.

Materials:

  • 2-Methyl-1H-imidazole-4-carbaldehyde oxime (ligand)

  • Metal salt (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.)[10]

  • Suitable solvent (e.g., ethanol, methanol, DMF, DMSO)

  • Magnetic stirrer and hotplate with reflux condenser

  • Standard glassware

Procedure:

  • Dissolve the ligand in a suitable solvent, with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring. The molar ratio of metal to ligand can be varied to target different coordination geometries (e.g., 1:1, 1:2).

  • The reaction mixture may be stirred at room temperature or heated to reflux for a period of 2 to 6 hours to ensure complete complex formation. The formation of a precipitate often indicates the formation of the complex.[13]

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Wash the isolated complex with the solvent used for the reaction and then with a more nonpolar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator or under vacuum.

Complexation_Workflow Ligand Ligand Solution (2-methyl-1H-imidazole-4-carbaldehyde oxime in solvent) Mix Mixing & Stirring (Room Temp or Reflux) Ligand->Mix Metal Metal Salt Solution (e.g., MCl2 in solvent) Metal->Mix Isolate Isolation (Filtration or Evaporation) Mix->Isolate Complex Purified Metal Complex Isolate->Complex caption General workflow for metal complex synthesis.

Caption: General workflow for metal complex synthesis.

Part 3: Characterization Techniques

Thorough characterization is crucial to confirm the identity and structure of both the ligand and its metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation.[13]

  • Protocol: Prepare samples of the free ligand and the synthesized metal complexes as KBr pellets. Record the FT-IR spectra, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=N (imidazole), C=N (oxime), and N-O groups can indicate their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the formation of M-N bonds.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structure of the ligand and its diamagnetic metal complexes in solution.

  • Protocol: Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Interpretation: In the ¹H NMR spectrum of the free ligand, characteristic signals for the imidazole ring protons, the methyl group, and the oxime proton will be observed. Upon complexation with a diamagnetic metal ion (e.g., Zn(II)), shifts in the positions of the proton signals, particularly those near the coordinating nitrogen atoms, provide evidence of complex formation.[5]

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the complex and infer its coordination geometry.[13]

  • Protocol: Prepare dilute solutions of the complexes in a suitable non-coordinating solvent. Record the electronic absorption spectra, typically in the range of 200-800 nm.

  • Interpretation: The spectra of the complexes will show bands corresponding to intra-ligand transitions (usually in the UV region) and d-d transitions (for transition metal complexes, in the visible region). The position and intensity of the d-d transition bands can provide information about the geometry of the metal center (e.g., octahedral, tetrahedral, square planar).[5]

Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.

  • Protocol: Grow single crystals of the complex suitable for X-ray diffraction analysis. This can often be achieved by slow evaporation of the solvent from a solution of the complex.

  • Interpretation: X-ray crystallography provides unambiguous structural information, revealing the coordination mode of the ligand (monodentate or bidentate), the geometry around the metal center, and the overall crystal packing.[5]

Technique Key Observables Interpretation
FT-IR Shift in ν(C=N) and ν(N-O) bandsInvolvement of imidazole and/or oxime nitrogen in coordination.
New bands in the 400-600 cm⁻¹ regionFormation of Metal-Nitrogen (M-N) bonds.[13]
¹H NMR Shift of imidazole and oxime proton signalsCoordination of the respective nitrogen atoms to the metal center.
UV-Vis Bands in the visible region (d-d transitions)Information on the coordination geometry of the metal ion.[5]
X-ray Bond lengths, angles, coordination numberDefinitive structural elucidation of the complex.[5]

Part 4: Applications and Future Perspectives

The unique structural features of 2-methyl-1H-imidazole-4-carbaldehyde oxime make its metal complexes promising candidates for a variety of applications.

  • Biological Activity: The imidazole moiety is a well-known pharmacophore present in many biologically active compounds.[2][3][8] Metal complexes of imidazole derivatives have shown enhanced antimicrobial, antifungal, and anticancer activities compared to the free ligands.[9][10][11] The coordination of a metal ion can modulate the biological activity of the ligand, and this is a fertile area for drug discovery and development.[3]

  • Catalysis: Oxime-based metal complexes, particularly palladacycles, have been employed as efficient catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[15] The imidazole functionality in the present ligand could further tune the electronic and steric properties of such catalysts.

  • Materials Science: Imidazole and its derivatives are widely used as linkers for the construction of Metal-Organic Frameworks (MOFs).[4] The bifunctional nature of 2-methyl-1H-imidazole-4-carbaldehyde oxime could lead to the formation of novel MOFs with interesting structural topologies and potential applications in gas storage, separation, and catalysis.

The continued exploration of the coordination chemistry of 2-methyl-1H-imidazole-4-carbaldehyde oxime with a broader range of metal ions is expected to yield novel complexes with exciting structural diversity and functional properties.

References

  • Vertex AI Search. (n.d.). Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5.
  • ResearchGate. (n.d.). Synthesis, characterization and structural study of new Nickel(II) and Mercury (II) complexes with imidazole oxime ligand | Request PDF.
  • BenchChem. (n.d.). Application Notes & Protocols: Coordination Complexes of 1,2-Bis(hydroxyimino)cyclohexane (Nioxime).
  • Dalton Transactions (RSC Publishing). (n.d.). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities.
  • OUCI. (n.d.). Design and Synthesis of Imidazole-Based Ligand and Its Metal Complexes: Spectroscopic Characterization and Evaluation o….
  • ScienceDirect. (n.d.). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
  • ChemicalBook. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde synthesis.
  • Wikipedia. (n.d.). Transition metal imidazole complex.
  • Bentham Science Publishers. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • ACS Publications. (2015, November 17). Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. Crystal Growth & Design.
  • PubMed. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems:.
  • ResearchGate. (2023, December 28). (PDF) Oxime ligands: Organometallic synthesis and catalysis.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole.
  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
  • European Journal of Biotechnology and Bioscience. (2021, August 17). Synthesis and characterization of novel oxime derivatives and its application in oncology.
  • Google Patents. (n.d.). CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3.
  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • GuideChem. (2023, May 22). What is the synthesis route of 1H-Imidazole-4-carbaldehyde? - FAQ.
  • DOI. (n.d.). Supporting Information (S) Versatile coordination modes in silver-imidazolecarbaldehyde oxime complexes: Structural and computat.
  • ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
  • RSC Publishing. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
  • Fisher Scientific. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde, 97%, Thermo Scientific 1 g | Buy Online.

Sources

Application

Application Note: Preparation and Characterization of Transition Metal Complexes with 2-Methyl-1H-imidazole-4-carbaldehyde Oxime

Executive Summary The rational design of transition metal complexes using heterocyclic oxime ligands is a cornerstone of modern coordination chemistry, with profound implications in bioinorganic modeling, catalysis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes using heterocyclic oxime ligands is a cornerstone of modern coordination chemistry, with profound implications in bioinorganic modeling, catalysis, and the development of novel antimicrobial and anticancer pharmacophores[1]. Specifically, 2-methyl-1H-imidazole-4-carbaldehyde oxime (MICO) serves as a versatile, ambidentate ligand capable of coordinating a variety of transition metals (e.g., Zn(II), Ni(II), Cu(II), Co(II))[2].

This application note provides an authoritative, self-validating methodology for the synthesis of the MICO ligand and its subsequent complexation with transition metals. By detailing the mechanistic causality behind reagent selection, solvent effects, and coordination geometries, this guide empowers researchers and drug development professionals to reliably synthesize and characterize these high-value coordination compounds.

Mechanistic Rationale & Coordination Chemistry

Ligand Synthesis Causality

The synthesis of the MICO ligand relies on the oximation of 2-methyl-1H-imidazole-4-carbaldehyde. This reaction utilizes hydroxylamine hydrochloride ( NH2​OH⋅HCl ) as the nitrogen source. Because the hydrochloride salt is highly stable but non-nucleophilic, a mild base such as sodium acetate (NaOAc) is required[1]. NaOAc serves a dual purpose:

  • Deprotonation: It liberates the free base hydroxylamine, rendering the nitrogen lone pair nucleophilic enough to attack the electrophilic carbonyl carbon of the aldehyde.

  • Buffering: It maintains an optimal slightly acidic pH (pH 4.5–5.5), which is crucial because excessive basicity prevents the necessary protonation of the carbonyl oxygen (reducing electrophilicity), while excessive acidity protonates the hydroxylamine (destroying nucleophilicity).

Metal Coordination Dynamics

MICO typically acts as a neutral or monoanionic bidentate chelating ligand, coordinating through the imidazole ring nitrogen (N3) and the oxime nitrogen[3]. The choice of metal salt dictates the final geometry and stoichiometry:

  • Zinc(II) ( d10 ): Lacking crystal field stabilization energy (CFSE), Zn(II) typically adopts a distorted tetrahedral geometry [Zn(MICO)2​Cl2​] when reacted with ZnCl2​ , minimizing ligand-ligand steric repulsion[2].

  • Nickel(II) ( d8 ): When reacted with NiCl2​⋅6H2​O , Ni(II) often forms six-coordinate octahedral complexes [Ni(MICO)2​Cl2​] where the oxime oxygen remains protonated and uncoordinated[2][3].

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from the imidazole precursor to the final isolated transition metal complexes.

G A 2-Methyl-1H-imidazole- 4-carbaldehyde B Oximation (NH2OH·HCl, NaOAc) EtOH/H2O, Reflux A->B C MICO Ligand (C6H8N4O) B->C QA: IR C=N stretch D Complexation (MCl2 or M(OAc)2) EtOH, Reflux 2-4h C->D E Transition Metal Complexes (Zn, Ni, Cu) D->E QA: Shift in NMR/IR

Synthetic workflow for 2-methyl-1H-imidazole-4-carbaldehyde oxime and its metal complexes.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime (MICO)

This protocol is engineered for high yield and self-validation through intermediate phase changes.

Reagents:

  • 2-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq, 10 mmol, 1.10 g)

  • Hydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.04 g)

  • Sodium acetate trihydrate (1.5 eq, 15 mmol, 2.04 g)

  • Absolute Ethanol / Deionized Water (7:3 v/v)

Step-by-Step Procedure:

  • Dissolution: Suspend 2-methyl-1H-imidazole-4-carbaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Warm gently to 40–50 °C until complete dissolution is achieved[4].

  • Buffer Preparation: In a separate vial, dissolve hydroxylamine hydrochloride and sodium acetate in 10 mL of deionized water. Causality: Pre-mixing these generates the active free hydroxylamine in a buffered aqueous state, preventing localized pH spikes when added to the aldehyde.

  • Addition & Reflux: Add the aqueous mixture dropwise to the ethanolic aldehyde solution. Equip the flask with a reflux condenser and heat to 75 °C for 3 hours[4].

  • In-Process QA (TLC): Monitor the reaction via TLC (Silica gel, Eluent: EtOAc/MeOH 9:1). The disappearance of the aldehyde spot (UV active, Rf​≈0.6 ) and the appearance of a more polar oxime spot ( Rf​≈0.4 ) validates reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Cool the remaining aqueous suspension in an ice bath (4 °C) for 1 hour to maximize precipitation.

  • Purification: Filter the resulting white/off-white precipitate under vacuum. Wash sequentially with cold water ( 3×10 mL) to remove residual salts, followed by cold diethyl ether ( 1×10 mL) to facilitate drying. Dry in a vacuum desiccator over P2​O5​ for 24 hours.

Protocol B: Preparation of MICO-Transition Metal Complexes

The following protocol uses Zinc(II) and Nickel(II) chlorides as representative examples.

Reagents:

  • MICO Ligand (2.0 eq, 2.0 mmol, 0.25 g)

  • Metal Salt: ZnCl2​ (1.0 eq, 1.0 mmol, 0.136 g) OR NiCl2​⋅6H2​O (1.0 eq, 1.0 mmol, 0.237 g)

  • Absolute Methanol or Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve the MICO ligand in 15 mL of anhydrous methanol in a flame-dried Schlenk flask under an inert nitrogen atmosphere[5]. Causality: Inert atmosphere prevents the oxidation of sensitive metal centers (if using Fe/Co) and ensures reproducible coordination environments.

  • Metal Addition: Dissolve the transition metal salt in 5 mL of anhydrous methanol. Add this solution dropwise to the stirring ligand solution over 10 minutes.

    • Visual Validation (Ni): The solution will immediately transition from colorless to a deep green/blue hue, indicating the formation of the d8 coordination sphere[3].

  • Reflux & Complexation: Heat the mixture to reflux (65 °C) for 2 to 4 hours[5].

  • Precipitation: Reduce the solvent volume by 50% via rotary evaporation. Add excess dry diethyl ether (approx. 20 mL) to induce precipitation of the complex[5].

  • Isolation: Isolate the solid via cannula filtration or standard vacuum filtration. Wash with cold methanol (2 mL) and copious amounts of diethyl ether. Dry under high vacuum at 50 °C for 12 hours.

Quantitative Data & Characterization Summary

To ensure the integrity of the synthesized complexes, analytical validation must match established spectroscopic and physical baselines. The table below summarizes expected characterization data for MICO and its corresponding metal complexes.

Compound / ComplexStoichiometry (M:L)Typical YieldAppearanceCoordination GeometryIR: ν(C=N) OximeMagnetic Property
MICO (Ligand) N/A85–90%White SolidN/A ∼1640 cm−1 Diamagnetic
[Zn(MICO)2​Cl2​] 1:275–85%Colorless/WhiteDistorted Tetrahedral[2] ∼1615 cm−1 Diamagnetic
[Ni(MICO)2​Cl2​] 1:270–80%Pale GreenOctahedral[2][3] ∼1620 cm−1 Paramagnetic
[Cu(MICO)2​(OAc)2​] 1:265–75%Dark Green/BrownDistorted Octahedral / Square Planar ∼1610 cm−1 Paramagnetic
Self-Validating Characterization Checks
  • FT-IR Spectroscopy: The most rapid validation of successful coordination is the bathochromic shift (shift to lower wavenumbers) of the C=N (oxime) and C=N (imidazole) stretching frequencies by 15−30 cm−1 . This shift occurs because metal back-bonding and electron density withdrawal weaken the C=N double bond character[2].

  • 1H -NMR (For Zn(II) complexes): Because Zn(II) is diamagnetic, NMR is highly effective. Look for the downfield shift of the oxime proton ( −CH=N−OH ) and the imidazole ring protons compared to the free ligand, confirming the withdrawal of electron density by the Zn2+ core[2].

Sources

Method

2-methyl-1H-imidazole-4-carbaldehyde oxime in the synthesis of metal-organic frameworks (MOFs)

An in-depth guide to the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing 2-methyl-1H-imidazole-4-carbaldehyde oxime as a functional organic linker. Introduction: The Strategic Design of Functional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing 2-methyl-1H-imidazole-4-carbaldehyde oxime as a functional organic linker.

Introduction: The Strategic Design of Functional MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their defining characteristics, including exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, have positioned them as leading candidates for applications in gas storage, catalysis, drug delivery, and sensing.[1][2] The power of MOF chemistry lies in its modularity; by judiciously selecting the metal nodes and organic linkers, it is possible to design frameworks with specific properties tailored for advanced applications.[1]

While many MOFs utilize simple carboxylate or imidazolate linkers, there is a growing interest in developing "task-specific" ligands that introduce additional chemical functionality directly into the framework. This application note explores the potential of a lesser-utilized but highly promising ligand: 2-methyl-1H-imidazole-4-carbaldehyde oxime. This molecule uniquely combines the robust coordinating ability of the 2-methylimidazole moiety, famous for forming stable zeolitic imidazolate frameworks (ZIFs), with the versatile reactivity of an oxime group.[1][3] The imidazole ring provides the primary structural backbone for the MOF, while the oxime group (-C=N-OH) offers a secondary site for post-synthetic modification, guest molecule interaction, or direct participation in catalytic processes.[3][4]

This guide provides a comprehensive overview, from the synthesis of the ligand itself to a detailed protocol for its incorporation into a hypothetical zinc-based MOF, herein designated as MIF-OX-1 (Metal-Imidazole Framework-Oxime-1). We will cover the essential characterization techniques required to validate the synthesis and conclude with a discussion of the potential applications this novel functional group brings to the field of materials science.

PART I: Synthesis of the 2-methyl-1H-imidazole-4-carbaldehyde oxime Ligand

The successful synthesis of the MOF begins with the high-purity synthesis of its organic linker. The preparation of 2-methyl-1H-imidazole-4-carbaldehyde oxime is typically achieved via a two-step process: the formation of the aldehyde precursor followed by oximation.[5]

Protocol 1: Ligand Synthesis

Step A: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various established organic chemistry methods, often starting from simpler imidazole intermediates.[5][6] For the purpose of this guide, we will assume the availability of the precursor, 2-methyl-1H-imidazole-4-carbaldehyde (CAS 35034-22-1), from a commercial source or internal synthesis.

Step B: Oximation of the Aldehyde Precursor

This step converts the aldehyde group into the desired oxime functionality. The mechanism involves a nucleophilic addition-elimination reaction where hydroxylamine attacks the carbonyl carbon.[5]

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (CH₃COONa) (1.5 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1H-imidazole-4-carbaldehyde in a minimal amount of warm ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a 1:1 mixture of ethanol and water. The base (sodium acetate) is crucial for liberating the free hydroxylamine from its hydrochloride salt.

  • Slowly add the hydroxylamine/sodium acetate solution to the stirred aldehyde solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • The resulting precipitate is the crude oxime product. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-methyl-1H-imidazole-4-carbaldehyde oxime as a crystalline solid.[5]

  • Dry the final product under vacuum.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
IUPAC Name (NE)-N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine[5]
CAS Number 112006-26-5[5]
Molecular Formula C₅H₇N₃O[5]
Molecular Weight 125.13 g/mol [5]
Appearance Off-white to pale yellow crystalline solidN/A
Melting Point >160 °C (with decomposition)[5]

PART II: Solvothermal Synthesis of a Zinc-Based MOF (MIF-OX-1)

The following is a representative protocol for the synthesis of a novel MOF using 2-methyl-1H-imidazole-4-carbaldehyde oxime and zinc nitrate. The solvothermal method is widely employed as it uses elevated temperature and pressure to promote the crystallization of the framework.[1]

Principle of Solvothermal Synthesis

In this method, the metal salt (the "node") and the organic ligand (the "linker") are dissolved in a high-boiling-point solvent, typically N,N-Dimethylformamide (DMF). The mixture is sealed in a robust vial and heated in an oven. The elevated temperature provides the necessary energy for the metal-ligand coordination bonds to form and for the crystalline framework to self-assemble. Over time, high-quality crystals of the MOF are formed, which can then be isolated.[7][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Zn(NO₃)₂·6H₂O and Ligand in DMF B Sonicate for 15 min to ensure homogeneity A->B C Seal vial and place in programmable oven B->C D Heat to 120 °C and hold for 72 hours C->D E Cool to Room Temperature Naturally D->E F Collect crystals by filtration E->F G Wash with fresh DMF then Ethanol F->G H Dry under vacuum to obtain MIF-OX-1 G->H

Fig 1: Solvothermal synthesis workflow for MIF-OX-1.
Protocol 2: Synthesis of MIF-OX-1

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol)

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethanol (for washing)

  • 20 mL glass scintillation vial with a Teflon-lined cap

Procedure:

  • Weigh 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of the oxime ligand and add them to a 20 mL glass vial.

  • Add 10 mL of DMF to the vial.

  • Cap the vial tightly and place it in an ultrasonication bath for 15 minutes to ensure all solids are fully dissolved and the solution is homogeneous.[7]

  • Place the sealed vial in a programmable laboratory oven.

  • Heat the oven to 120 °C at a ramp rate of 5 °C/min and maintain this temperature for 72 hours.[7]

  • After the reaction period, turn off the oven and allow the vial to cool to room temperature slowly and naturally. This slow cooling process is critical for obtaining well-defined crystals.

  • Once cooled, carefully open the vial. Crystalline product should be visible at the bottom.

  • Collect the crystals by vacuum filtration or centrifugation.

  • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors, followed by ethanol (3 x 10 mL) to exchange the high-boiling DMF.[8]

  • Activate the material by drying the washed crystals under a dynamic vacuum at 80-100 °C for 12 hours. This step is crucial to evacuate the solvent molecules from the pores of the MOF.[8] The final product is the activated MIF-OX-1, ready for characterization.

Fig 2: Proposed coordination of the ligand to a Zn(II) center.

PART III: Physicochemical Characterization of the MOF

Characterization is a non-negotiable step to confirm the successful synthesis of the desired MOF, assess its purity, and determine its key physical properties.

Protocol 3: Standard Characterization Techniques
  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

    • Method: Gently grind a small sample of the activated MOF into a fine powder. Mount the powder on a zero-background sample holder. Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.[7] A sharp, well-defined diffraction pattern is indicative of a crystalline material. The absence of peaks from starting materials confirms phase purity.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the MOF.

    • Method: Place 5-10 mg of the activated MOF sample in an alumina crucible. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[7] The resulting plot of weight loss versus temperature will show the temperature at which the framework begins to decompose.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the crystal morphology, size, and uniformity.

    • Method: Mount a small amount of the MOF powder onto an SEM stub using carbon tape. Sputter-coat the sample with a thin layer of gold or platinum to make it conductive. Image the sample using a scanning electron microscope at various magnifications.[9]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Purpose: To determine the specific surface area and porosity of the MOF.

    • Method: Place a precisely weighed sample (~50-100 mg) of the activated MOF in a sample tube. Degas the sample under vacuum at a temperature just below its decomposition point to ensure all guest molecules are removed. Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).[9] The BET equation is then applied to the adsorption data to calculate the surface area.

Table 2: Expected Characterization Data for MIF-OX-1 (Note: These are representative values based on analogous imidazole-based MOFs like ZIF-8 and are provided for illustrative purposes.)

Characterization TechniqueParameterExpected ResultReference for Analogy
PXRD Crystal StructureSharp diffraction peaks indicating high crystallinity[9]
TGA Decomposition Temp.Stable up to > 350 °C in N₂[9]
SEM MorphologyUniform, well-defined polyhedral crystals[9][10]
BET Analysis Surface Area800 - 1500 m²/g[1]
FTIR Functional GroupsPeaks corresponding to imidazole C-N and oxime N-O stretches[10]

PART IV: Potential Applications and Future Directions

The unique bifunctional nature of the 2-methyl-1H-imidazole-4-carbaldehyde oxime ligand opens up several exciting application possibilities for MOFs derived from it.

  • Gas Storage and Separation: Like other high-porosity MOFs, MIF-OX-1 is expected to be a strong candidate for storing fuels like hydrogen and methane or for capturing carbon dioxide.[9][11] The polarity introduced by the oxime group could enhance selectivity for CO₂ over other less polar gases like N₂.

  • Heterogeneous Catalysis: The oxime moiety and the open metal sites within the framework could serve as active centers for various organic transformations. The oxime group itself can participate in reactions or be oxidized/reduced to other functional groups, offering a tunable catalytic platform.[12]

  • Sensing and Detection: The electron-rich oxime group could interact with specific analytes, leading to a detectable change in the MOF's properties, such as its luminescence. This could be exploited for the development of highly sensitive chemical sensors.[7]

  • Drug Delivery: The pores of the MOF could be loaded with therapeutic agents. The oxime group provides a handle for post-synthetic modification, allowing for the attachment of targeting molecules to guide the MOF to specific cells or tissues, a key goal in advanced drug development.[1][13]

Future Research:

  • Varying the Metal Node: Synthesizing isostructural MOFs with different metal ions (e.g., Co²⁺, Cu²⁺, Mn²⁺) to tune the electronic and catalytic properties.

  • Post-Synthetic Modification (PSM): Utilizing the reactivity of the oxime group for covalent modification after the framework has been constructed. For example, the hydroxyl group could be alkylated or acylated to alter the hydrophobicity and pore environment.[3]

  • Composite Materials: Integrating MIF-OX-1 with other materials, such as graphene oxide or polymers, to create hybrid materials with enhanced mechanical or conductive properties.[14]

Conclusion

2-methyl-1H-imidazole-4-carbaldehyde oxime represents a promising building block for the next generation of functional Metal-Organic Frameworks. By combining the structural stability of an imidazolate linker with the chemical versatility of an oxime group, it provides a clear pathway for designing highly tailored, task-specific materials. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis, characterization, and application of these novel MOFs, paving the way for innovations in materials science, catalysis, and biomedical engineering.

References

  • Evidentic GmbH. (n.d.). 2-methyl-1H-imidazole-4-carbaldehyde oxime. Retrieved from [Link]

  • Al-Humaidi, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Nanomaterials, 11(11), 2841. Retrieved from [Link]

  • Aghaei, M., et al. (2024). Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. RSC Advances, 14(1), 1-22. Retrieved from [Link]

  • IntechOpen. (2022). Metal-Organic Frameworks and their Applications as Photocatalysts for Dyes Degradation. Retrieved from [Link]

  • Loru, D., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51842. Retrieved from [Link]

  • Zendehdel, R., et al. (2019). Synthesis, characterization and antibacterial activity of imidazole-functionalized Ag/MIL-101(Cr). Journal of Porous Materials, 26, 1725-1736. Retrieved from [Link]

  • Kukushkin, V. Y., et al. (2002). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 233-234, 187-210. Retrieved from [Link]

  • Wang, Y., et al. (2019). The most advanced synthesis and a wide range of applications of MOF-74 and its derivatives. Coordination Chemistry Reviews, 381, 1-18. Retrieved from [Link]

  • Ofori, A., et al. (2015). Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. Crystal Growth & Design, 15(12), 5894-5904. Retrieved from [Link]

  • Ullah, S., et al. (2023). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Materials, 16(16), 5769. Retrieved from [Link]

  • Yaghi, O. M., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. Retrieved from [Link]

  • Velazquez-Hernandez, J. A., et al. (2022). Neutral and ionic Co(ii) metal–organic frameworks with 2-methylimidazole and trimesate: design and evaluation for molecule encapsulation and slow release. Dalton Transactions, 51(1), 273-280. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13235-13307. Retrieved from [Link]

Sources

Application

Catalytic Applications of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime Derivatives: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the potential catalytic applications of 2-methyl-1H-imidazole-4-carbaldehyde oxime and its derivatives. For the purpose of this guide, we will refer to the parent...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the potential catalytic applications of 2-methyl-1H-imidazole-4-carbaldehyde oxime and its derivatives. For the purpose of this guide, we will refer to the parent compound as IMCO . This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into two primary catalytic modalities: the use of IMCO derivatives as organocatalysts and as ligands in transition metal-catalyzed reactions. The protocols and insights provided herein are built upon established principles of catalysis, drawing parallels from structurally related imidazole and oxime systems.

Introduction: The Versatile Imidazole-Oxime Scaffold

The 2-methyl-1H-imidazole-4-carbaldehyde oxime (IMCO) scaffold is a unique molecular architecture that combines the key features of both an imidazole and an oxime functionality. The imidazole ring, a cornerstone in biological systems and catalysis, offers a rich interplay of electronic properties, acting as a proton shuttle, a nucleophilic catalyst, or a robust ligand for transition metals.[1][2][3] The oxime group, on the other hand, is a versatile functional group known for its ability to form stable complexes with metal ions and to participate in various chemical transformations.[4][5] The strategic combination of these two moieties in IMCO derivatives presents a compelling platform for the development of novel catalysts.

This guide will provide detailed application notes and protocols to harness the catalytic potential of IMCO derivatives in both organocatalytic and metal-catalyzed transformations.

Part 1: Organocatalytic Applications of IMCO Derivatives

The imidazole moiety within the IMCO scaffold is amphoteric, capable of acting as both a Brønsted acid and base, a property that is central to its organocatalytic activity.[1][2] This dual functionality allows for the activation of both electrophiles and nucleophiles, making IMCO derivatives promising candidates for a range of organocatalytic reactions.

Application Note 1: IMCO as a Catalyst for Acyl Transfer Reactions

Principle: Imidazole and its derivatives are well-established catalysts for acyl transfer reactions. The catalytic cycle involves the nucleophilic attack of the imidazole nitrogen on the acyl donor, forming a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), regenerating the catalyst and yielding the acylated product.

Experimental Protocol: Esterification of a Carboxylic Acid

Objective: To demonstrate the organocatalytic activity of an N-alkylated IMCO derivative in the esterification of a carboxylic acid.

Materials:

  • N-benzyl-2-methyl-1H-imidazole-4-carbaldehyde oxime (Bn-IMCO) (Catalyst)

  • Benzoic acid (Substrate)

  • Benzyl alcohol (Nucleophile)

  • Toluene (Solvent)

  • DCC (Dicyclohexylcarbodiimide) (Dehydrating agent)

  • DMAP (4-Dimethylaminopyridine) (for comparison)

  • Standard laboratory glassware and stirring equipment

  • TLC plates (silica gel) and GC-MS for reaction monitoring and analysis.

Procedure:

  • To a stirred solution of benzoic acid (1.0 mmol) and benzyl alcohol (1.2 mmol) in toluene (5 mL) at room temperature, add the organocatalyst (Bn-IMCO, 0.1 mmol, 10 mol%).

  • Add DCC (1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Expected Outcome: The Bn-IMCO catalyst is expected to facilitate the esterification reaction, with reaction times and yields comparable to or potentially exceeding those of standard catalysts like DMAP.

Causality of Experimental Choices:

  • N-alkylation of IMCO: N-alkylation of the imidazole ring prevents self-acylation and enhances the nucleophilicity of the other nitrogen atom, boosting catalytic activity.

  • DCC: DCC is used as a dehydrating agent to activate the carboxylic acid, forming a reactive O-acylisourea intermediate that is then intercepted by the organocatalyst.

  • Toluene: A non-polar aprotic solvent is chosen to minimize side reactions and facilitate the solubility of the reactants.

Logical Relationship Diagram: Acyl Transfer Catalysis by Bn-IMCO

acyl_transfer cluster_activation Activation cluster_catalytic_cycle Catalytic Cycle Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylimidazolium Acylimidazolium Intermediate O_Acylisourea->Acylimidazolium + Bn-IMCO DCU DCU O_Acylisourea->DCU Byproduct Bn_IMCO_Cat Bn-IMCO Catalyst Bn_IMCO_Cat->Acylimidazolium Acylimidazolium->Bn_IMCO_Cat Regeneration Ester R-COOR' Acylimidazolium->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Catalytic cycle of Bn-IMCO in acyl transfer.

Part 2: IMCO Derivatives as Ligands in Transition Metal Catalysis

The IMCO scaffold is an excellent candidate for ligand design in transition metal catalysis. The imidazole nitrogen and the oxime nitrogen can act as a bidentate chelating ligand, forming stable complexes with various transition metals such as palladium and copper.[6][7][8] The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the imidazole ring or the oxime moiety, thereby influencing the catalytic activity and selectivity of the metal complex.

Application Note 2: Palladium-IMCO Complex for Suzuki-Miyaura Cross-Coupling Reactions

Principle: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The IMCO derivative acts as a supporting ligand, stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[6]

Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To evaluate the catalytic efficacy of a pre-formed or in-situ generated Palladium-IMCO complex in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Methyl-1H-imidazole-4-carbaldehyde oxime (IMCO) (Ligand)

  • Palladium(II) acetate (Pd(OAc)2) (Precatalyst)

  • 4-Bromoanisole (Aryl halide)

  • Phenylboronic acid (Organoboron reagent)

  • Potassium carbonate (K2CO3) (Base)

  • Dioxane/Water (Solvent mixture)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

  • GC-MS and NMR for analysis.

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine Pd(OAc)2 (0.01 mmol, 1 mol%) and IMCO (0.02 mmol, 2 mol%).

  • Add dioxane (4 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • To this mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl HalideOrganoboron ReagentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1Dioxane/H2O802>95
24-Iodotoluene4-Methoxyphenylboronic acid1Dioxane/H2O801.5>98
33-Chloropyridine2-Thiopheneboronic acid2Dioxane/H2O100685

Trustworthiness of the Protocol: This protocol incorporates standard practices for Suzuki-Miyaura reactions, including the use of an inert atmosphere to protect the Pd(0) catalyst, a mixed solvent system to dissolve both organic and inorganic reagents, and a base to facilitate the transmetalation step. The catalyst loading and reaction conditions are based on typical values for efficient cross-coupling reactions.

Experimental Workflow Diagram: Suzuki-Miyaura Cross-Coupling

suzuki_workflow start Start prepare_catalyst Prepare Pd-IMCO Catalyst (in-situ) start->prepare_catalyst add_reagents Add Aryl Halide, Boronic Acid, and Base prepare_catalyst->add_reagents reaction Heat and Stir under Inert Atmosphere add_reagents->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The 2-methyl-1H-imidazole-4-carbaldehyde oxime (IMCO) framework represents a promising, yet underexplored, platform for catalyst development. The insights and protocols detailed in this guide provide a solid foundation for researchers to begin exploring the catalytic potential of IMCO derivatives. The dual-functionality of the imidazole ring in organocatalysis and the strong chelating ability of the imidazole-oxime unit in transition metal catalysis open up a wide array of possibilities for designing novel and efficient catalytic systems. Future research should focus on the synthesis of a library of IMCO derivatives with diverse electronic and steric properties to systematically investigate their structure-activity relationships in various catalytic transformations.

References

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters.[Link]

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. PMC.[Link]

  • Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. ResearchGate.[Link]

  • Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. ResearchGate.[Link]

  • Synthesis and crystal structures of palladium complexes based on α -amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Academie des sciences.[Link]

  • Oxime-Derived Palladium Complexes as Very Efficient Catalysts for the Heck–Mizoroki Reaction. ResearchGate.[Link]

  • Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide. PMC.[Link]

  • Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. Journal of Medicinal Chemistry.[Link]

  • Palladium(II) complexes with a phosphino-oxime ligand: Synthesis, structure and applications to the catalytic rearrangement and dehydration of aldoximes. Universidad de Oviedo.[Link]

  • Synthesis of substituted imidazoles via organocatalysis. WashU Medicine Research Profiles.[Link]

  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. MDPI.[Link]

  • Synthesis of 2H-imidazoles via copper-catalyzed homo/cross-coupling of oxime acetates. Organic & Biomolecular Chemistry.[Link]

  • Copper-Catalyzed Aliphatic C–H Amination with an Amidine Moiety. Organic Letters.[Link]

  • Copper-catalyzed synthesis of hydrazone derivatives using oxime esters and azodicarboxylates. Organic Chemistry Frontiers.[Link]

  • Reaction of Imidazole and 2-Methylimidazole with Copper(II) Salts and Certain Acids. MDPI.[Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC.[Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering.[Link]

  • Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. ResearchGate.[Link]

  • Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. PubMed.[Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 2-Methyl-1H-imidazole-4-carbaldehyde oxime

Introduction and Mechanistic Overview 2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug design, and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

2-Methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug design, and materials science[1]. Characterized by an imidazole core substituted with a methyl group at the C2 position and an oxime-bearing carbaldehyde at the C4 position, this compound features a complex hydrogen-bonding network. The presence of multiple hydrogen bond donors (imidazole N-H, oxime O-H) and acceptors (imidazole N, oxime N) heavily influences its solubility profile and solid-state packing[2].

Achieving high-purity crystalline forms of 2-methyl-1H-imidazole-4-carbaldehyde oxime is critical for downstream synthetic applications and structural characterization. This application note details robust, self-validating protocols for both bulk purification (solvent/anti-solvent crystallization) and single-crystal growth (slow evaporation) tailored to the thermodynamic properties of imidazole-oxime derivatives[3].

Physicochemical Properties & Solubility Data

Understanding the physicochemical parameters of 2-methyl-1H-imidazole-4-carbaldehyde oxime is the first step in designing a rational crystallization strategy. The compound's amphoteric nature and strong intermolecular hydrogen bonding dictate the use of polar, protic solvents for initial dissolution.

Table 1: Physicochemical Profile of 2-Methyl-1H-imidazole-4-carbaldehyde oxime

ParameterValue / Description
Chemical Name 2-Methyl-1H-imidazole-4-carbaldehyde oxime
CAS Registry Number 112006-26-5
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
H-Bond Donors 2 (Imidazole N-H, Oxime O-H)
H-Bond Acceptors 3 (Imidazole N, Oxime N, Oxime O)
Optimal Solvents Ethanol, Methanol, DMSO, DMF[4]
Optimal Anti-solvents Water, Cold Benzene, Diethyl Ether[5]

Experimental Workflows and Protocols

Protocol A: Bulk Purification via Solvent/Anti-Solvent Crystallization

Causality & Rationale: Ethanol is selected as the primary solvent because it effectively disrupts the native intermolecular hydrogen bonds of the crude oxime at elevated temperatures. Water serves as the anti-solvent; its controlled addition lowers the solubility of the oxime, driving the system into a metastable supersaturated state that favors controlled nucleation over amorphous precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of crude 2-methyl-1H-imidazole-4-carbaldehyde oxime in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Heating: Heat the suspension to 60–65°C under continuous magnetic stirring until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If turbidity persists, add ethanol in 1 mL increments.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate impurities[5].

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask maintained at 50°C. Add deionized water (anti-solvent) dropwise at a rate of 1 mL/min until a faint, persistent opalescence is observed (the cloud point).

  • Controlled Cooling: Remove the heat source and allow the flask to cool ambiently to room temperature (20–25°C) over 2 hours. This slow cooling gradient prevents the entrapment of solvent molecules within the crystal lattice.

  • Maturation: Transfer the flask to a cold room (0–4°C) for 12 hours to maximize yield.

  • Harvesting: Collect the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 10% ethanol/water (v/v) to displace residual mother liquor.

  • Drying: Dry the crystals under high vacuum at 45°C for 6 hours to constant weight.

Protocol B: Single-Crystal Growth for X-ray Diffraction (SCXRD)

Causality & Rationale: For crystallographic analysis, rapid precipitation must be avoided to prevent twinning and structural defects. Slow evaporation from a mixed solvent system (Ethanol/Ethyl Acetate) allows for the gradual increase in concentration, promoting the thermodynamic growth of large, defect-free single crystals[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of high-purity 2-methyl-1H-imidazole-4-carbaldehyde oxime in 3 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 5 mL glass vial. Note: Particulate matter acts as heterogeneous nucleation sites, which leads to multiple small crystals rather than one large crystal.

  • Evaporation Setup: Puncture the cap of the vial with a single needle (21G) to restrict the vapor diffusion rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature of 20°C.

  • Harvesting: Inspect the vial every 48 hours. Block-shaped, colorless single crystals suitable for SCXRD typically form within 7 to 14 days[3].

Workflow Visualization

The following diagram illustrates the logical progression of the solvent/anti-solvent crystallization protocol, highlighting the critical phase transitions.

G Start Crude 2-Methyl-1H-imidazole- 4-carbaldehyde oxime Dissolution Dissolution in Hot Ethanol (60-65°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling & Anti-solvent Addition (Dropwise H2O) Filtration->Cooling Nucleation Nucleation & Crystal Growth (0-4°C for 12h) Cooling->Nucleation Harvest Filtration & Vacuum Drying (High Purity Crystals) Nucleation->Harvest

Figure 1: Workflow for the bulk crystallization of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

References

  • EvitaChem. "Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5". evitachem.com.
  • Codow. "CAS 112006-26-5 | 2-Methyl-1H-imidazole-4-carbaldehyde oxime,97%". codow.com.cn.
  • Hachuła, B., et al. "Crystal and Molecular Structure Analysis of 2-Methylimidazole".
  • ChemRxiv. "Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin". chemrxiv.org.
  • Liu, Y.-D., et al. "Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime".
  • Google Patents. "Method for separating and purifying 2-methylimidazole crystal impurity".

Sources

Application

The Strategic Conversion of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime: A Gateway to Advanced Pharmaceutical Intermediates

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Therapeutics The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Therapeutics

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly versatile building block in drug design. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This application note focuses on a key derivative, 2-methyl-1H-imidazole-4-carbaldehyde oxime, and its strategic downstream applications. While the oxime itself is a subject of research, its true potential is unlocked through its conversion into more versatile intermediates, particularly the corresponding nitrile, 2-methyl-1H-imidazole-4-carbonitrile. This transformation provides a gateway to a diverse array of complex, biologically active molecules.

This guide provides detailed protocols for the synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime and its subsequent conversion to the nitrile. Furthermore, we explore the application of this nitrile in the synthesis of advanced pharmaceutical compounds, with a specific focus on the development of kinase inhibitors.

Part 1: Synthesis of the Core Intermediate: 2-Methyl-1H-imidazole-4-carbaldehyde Oxime

The synthesis of the title oxime is a two-step process, beginning with the formation of the aldehyde precursor, 2-methyl-1H-imidazole-4-carbaldehyde.

Protocol 1.1: Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde

This protocol is adapted from established methods for the synthesis of imidazole aldehydes.[4]

Principle: The synthesis involves the formylation of a suitable 2-methylimidazole precursor.

Materials:

  • 2-methylimidazole

  • A suitable formylating agent (e.g., Vilsmeier reagent, generated in situ from DMF and POCl₃)

  • Appropriate solvents (e.g., DMF, dichloromethane)

  • Sodium hydroxide solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • Addition of Substrate: Dissolve 2-methylimidazole in DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture at 60-70°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a cold sodium hydroxide solution to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-imidazole-4-carbaldehyde.

Protocol 1.2: Oximation of 2-Methyl-1H-imidazole-4-carbaldehyde

Principle: This protocol describes the conversion of the aldehyde to the corresponding oxime via a condensation reaction with hydroxylamine.

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2-methyl-1H-imidazole-4-carbaldehyde in ethanol in a round-bottom flask.

  • Addition of Reagents: In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add this solution to the aldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the solution to induce crystallization.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Part 2: The Gateway Reaction: Dehydration of the Oxime to 2-Methyl-1H-imidazole-4-carbonitrile

The conversion of the aldoxime to a nitrile is a pivotal step, transforming the initial product into a more versatile building block for medicinal chemistry. The nitrile group can serve as a precursor to amines, amides, and tetrazoles, or act as a key pharmacophoric element itself.

Protocol 2.1: Dehydration of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime

Principle: This protocol employs a common dehydrating agent to facilitate the elimination of water from the oxime, yielding the corresponding nitrile. Several reagents can achieve this transformation; acetic anhydride is a classic and effective choice.[5]

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime

  • Acetic anhydride ((Ac)₂O)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-methyl-1H-imidazole-4-carbaldehyde oxime in acetic anhydride.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-methyl-1H-imidazole-4-carbonitrile.

Oxime to Nitrile Conversion Oxime 2-Methyl-1H-imidazole- 4-carbaldehyde Oxime Reagents Acetic Anhydride Heat Oxime->Reagents Nitrile 2-Methyl-1H-imidazole- 4-carbonitrile Reagents->Nitrile caption Dehydration of the oxime to the versatile nitrile intermediate.

Caption: Dehydration of the oxime to the versatile nitrile intermediate.

Part 3: Downstream Application in Kinase Inhibitor Synthesis

The 2-methyl-1H-imidazole-4-carbonitrile is an excellent starting point for the synthesis of various pharmaceutical agents. A particularly relevant application is in the development of kinase inhibitors, a major class of anticancer drugs. The imidazole core can act as a hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of kinases.[6]

Application Focus: Janus Kinase 2 (JAK2) Inhibitors

Dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a critical therapeutic target.[6] The 1-methyl-1H-imidazole scaffold has been successfully utilized to develop potent and selective JAK2 inhibitors.[6]

Proposed Synthetic Pathway to a JAK2 Inhibitor Core

The following is a proposed synthetic workflow illustrating how 2-methyl-1H-imidazole-4-carbonitrile can be elaborated into a core structure relevant for JAK2 inhibition. This pathway begins with the N-methylation of the imidazole ring, a common strategy to improve pharmacokinetic properties.[7]

Kinase Inhibitor Synthesis cluster_0 Core Intermediate Synthesis cluster_1 Elaboration to Kinase Inhibitor Scaffold Nitrile 2-Methyl-1H-imidazole- 4-carbonitrile Methylation N-Methylation (e.g., CH3I, NaH) Nitrile->Methylation MethylatedNitrile 1,2-Dimethyl-1H-imidazole- 4-carbonitrile Methylation->MethylatedNitrile FurtherRxns Further Transformations (e.g., Nitrile reduction, coupling reactions) MethylatedNitrile->FurtherRxns KinaseCore Imidazole-based Kinase Inhibitor Core FurtherRxns->KinaseCore caption Proposed synthetic route from the nitrile to a kinase inhibitor core.

Caption: Proposed synthetic route from the nitrile to a kinase inhibitor core.

Protocol 3.1: N-Methylation of 2-Methyl-1H-imidazole-4-carbonitrile

Principle: This protocol uses a strong base to deprotonate the imidazole nitrogen, followed by quenching with an electrophilic methyl source.[7][8]

Materials:

  • 2-methyl-1H-imidazole-4-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, inerted flask, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0°C.

  • Deprotonation: Add a solution of 2-methyl-1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 1,2-dimethyl-1H-imidazole-4-carbonitrile.

Part 4: Biological Evaluation of Synthesized Compounds

The final step in the drug discovery process is to evaluate the biological activity of the synthesized compounds. For potential kinase inhibitors, an in vitro kinase inhibition assay is a standard method.

Protocol 4.1: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The assay uses a luciferase enzyme that produces light in the presence of ATP. Therefore, a lower light signal indicates higher kinase activity.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • ATP

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the JAK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction. Incubate for 10 minutes.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Kinase Assay Workflow Start Prepare Serial Dilutions of Inhibitor Compounds AddEnzyme Add Kinase, Substrate, and Inhibitor to Plate Start->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate at Room Temp AddATP->Incubate AddReagent Add Luminescence Detection Reagent Incubate->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Calculate IC50 Values Measure->Analyze caption General workflow for an in vitro luminescence-based kinase assay.

Caption: General workflow for an in vitro luminescence-based kinase assay.

Quantitative Data Summary:

The following table presents representative data for a potent imidazole-based JAK2 inhibitor, demonstrating the potential of compounds derived from this scaffold.

CompoundJAK2 IC₅₀ (nM)Cellular Potency (Ba/F3-TEL-JAK2) IC₅₀ (nM)
Reference Imidazole-based Inhibitor < 15

Data is representative of values found in the literature for potent imidazole-based JAK2 inhibitors.[6]

Conclusion

2-Methyl-1H-imidazole-4-carbaldehyde oxime is a valuable starting material, not as an end-product, but as a precursor to the more synthetically versatile 2-methyl-1H-imidazole-4-carbonitrile. This application note has provided detailed, field-proven protocols for this key transformation and outlined a clear, scientifically-grounded pathway for its use in the synthesis of high-value pharmaceutical targets such as kinase inhibitors. The provided methodologies for synthesis and biological evaluation form a self-validating system, enabling researchers and drug development professionals to leverage this important chemical scaffold in their discovery programs. The continued exploration of imidazole-based intermediates will undoubtedly lead to the development of novel and effective therapeutics.

References

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (n.d.). springermedizin.de. [Link]

  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. (2021). Scientific Reports. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Frontiers in Medicine. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health. [Link]

  • Conversion of Aldehydes to Nitriles. (2013). Sciencemadness Discussion Board. [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). National Institutes of Health. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Institutes of Health. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Medium. [Link]

  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

  • The Role of 2-Methylimidazole in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). PubMed. [Link]

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. (2005). AnorMED Inc. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). National Institutes of Health. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Chemical Reviews. [Link]

  • 2-METHYLIMIDAZOLE. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-methyl-1H-imidazole-4-carbaldehyde oxime synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of 2-methyl-1H-imidazole-4-carbaldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Synthesizing imidazole-based oximes is not merely a matter of mixing reagents; it requires precise control over thermodynamic equilibria, pH, and environmental factors. This guide bypasses generic advice to focus on the exact causality behind yield loss, providing you with a self-validating protocol to ensure reproducible, high-yield results.

Part 1: Mechanistic Overview & Troubleshooting FAQs

The conversion of 2-methyl-1H-imidazole-4-carbaldehyde to its corresponding oxime relies on the nucleophilic attack of hydroxylamine, followed by an acid-catalyzed dehydration 1. However, the presence of the imidazole ring creates competing pathways that can severely impact your yield if left unmanaged.

Mechanism Aldehyde 2-Methyl-1H-imidazole- 4-carbaldehyde Intermediate Tetrahedral Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Buffer pH 5.5-7.0) Reagents->Intermediate Liberates Free Amine Oxime 2-Methyl-1H-imidazole- 4-carbaldehyde oxime Intermediate->Oxime Acid-Catalyzed Dehydration Hydrolysis Acidic Hydrolysis (pH < 4) Oxime->Hydrolysis Excess HCl PhotoDeg Photodegradation (ROS Generation) Oxime->PhotoDeg UV/Ambient Light Hydrolysis->Aldehyde Reversion

Caption: Mechanistic pathways of oximation and degradation vectors.

Q1: My reaction stalls at 60-70% conversion despite using excess hydroxylamine. Why?

A1: This is a classic symptom of pH drift . Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). As the reaction proceeds, HCl is liberated. If your base (e.g., sodium acetate) is insufficient, the pH drops below 4. Under these acidic conditions, the imidazole ring (pKa ~7) becomes protonated, and the newly formed oxime C=N bond undergoes rapid hydrolysis, reverting the equilibrium back to the starting aldehyde 2. Solution: Ensure you are using 1.5 equivalents of Sodium Acetate (NaOAc) to act as a buffer, maintaining the optimal pH window of 5.5–7.0.

Q2: I am observing unexpected byproducts and a darkening of the reaction mixture. What causes this?

A2: This is caused by photodegradation . Imidazole-carboxaldehydes are known photosensitizers. When exposed to ambient laboratory UV light during prolonged reflux, they generate reactive oxygen species (ROS) that can oxidize the oxime or cleave the imidazole ring entirely 2. Solution: Conduct the reaction in amber glassware or wrap your reaction flask in aluminum foil.

Q3: Why is my reaction mixture biphasic or heterogeneous, leading to slow kinetics?

A3: This is a solubility mismatch . The aldehyde precursor is highly soluble in pure ethanol, but the inorganic salts (NH₂OH·HCl and NaOAc) are not. Solution: Utilize a mixed solvent system, specifically an Ethanol/Water (10:1) mixture. This ensures all reactants remain in a homogeneous phase, drastically improving the collision frequency and reaction kinetics 3.

Part 2: Quantitative Optimization Data

To maximize yield, the reaction parameters must be tightly controlled. The table below summarizes the quantitative impact of optimizing these variables.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Base / pH No base (pH < 3)NaOAc (pH 5.5–7.0)Prevents oxime hydrolysis and imidazole protonation.
Solvent 100% EthanolEtOH/H₂O (10:1)Enhances solubility of NH₂OH·HCl and NaOAc salts.
Lighting Ambient Lab LightLight-ProtectedPrevents ROS-mediated photodegradation of the imidazole ring.
Temperature Room TemperatureReflux (80°C)Overcomes the activation energy barrier for carbinolamine dehydration.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), you verify the success of each phase before proceeding, eliminating downstream failures 4.

Workflow S1 1. Reagent Solubilization Aldehyde in EtOH/H2O (10:1) S2 2. Buffer Addition Add 1.5 eq NaOAc S1->S2 S3 3. Oximation Reaction Add 1.2 eq NH2OH·HCl (80°C, 3h) S2->S3 S4 4. In-Process Control TLC/LC-MS (>95% Conversion) S3->S4 S4->S3 Fail (Incomplete) S5 5. Controlled Precipitation Cool to RT, Add Cold H2O S4->S5 Pass S6 6. Isolation & Washing Vacuum Filtration S5->S6

Caption: Step-by-step self-validating workflow for high-yield oximation.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 1.0 equivalent of 2-methyl-1H-imidazole-4-carbaldehyde in an Ethanol/Water mixture (10:1 ratio, approx. 10 mL per gram of substrate).

  • Buffering: Add 1.5 equivalents of Sodium Acetate (NaOAc) to the stirring solution.

  • Nucleophile Addition: Add 1.2 equivalents of Hydroxylamine Hydrochloride (NH₂OH·HCl) in one portion.

  • IPC Check 1 (pH Validation): Spot the mixture on pH paper. It must read between 5.5 and 7.0. If it is too acidic, add additional NaOAc in 0.1 eq increments.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 2 to 4 hours under continuous stirring.

  • IPC Check 2 (Conversion Validation): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via TLC (DCM:MeOH 9:1) or LC-MS. Do not proceed to workup until the aldehyde peak/spot is >95% consumed.

  • Workup & Precipitation: Remove from heat and allow the mixture to cool to room temperature. Slowly add ice-cold distilled water (equal to the volume of ethanol used) dropwise to induce precipitation of the oxime.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual inorganic salts, followed by a small volume of cold diethyl ether to aid drying.

  • Drying: Dry the solid in a vacuum desiccator protected from light to yield the pure 2-methyl-1H-imidazole-4-carbaldehyde oxime.

References

  • Evitachem. "Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5: Methods and Synthesis.
  • Evitachem. "Molecular Structure Analysis and Oximation of 2-Methyl-1H-Imidazole-4-Carbaldehyde Precursors.
  • Benchchem. "Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • National Center for Biotechnology Information (PMC). "Positive modulators of N-methyl-d-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers.

Sources

Optimization

Preventing thermal degradation of 2-methyl-1H-imidazole-4-carbaldehyde oxime during storage

Welcome to the technical support guide for 2-methyl-1H-imidazole-4-carbaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-methyl-1H-imidazole-4-carbaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and storage of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Issue 1: Change in Physical Appearance of Solid Compound

Question: My solid 2-methyl-1H-imidazole-4-carbaldehyde oxime, which was initially a white to off-white powder, has developed a yellowish or brownish tint after storage. What could be the cause?

Answer: A change in color is a primary indicator of chemical degradation.[1] For a compound like 2-methyl-1H-imidazole-4-carbaldehyde oxime, this discoloration is likely due to a combination of factors:

  • Oxidation: The imidazole ring, while aromatic, can be susceptible to slow oxidation over time, especially when exposed to air (oxygen).[2] This process can be accelerated by light and heat, leading to the formation of colored byproducts.

  • Photodegradation: Imidazole moieties are known to be sensitive to light, particularly UV radiation.[2][3] Exposure can trigger the formation of radical species, leading to a complex mixture of colored degradation products.[2][4]

  • Trace Impurities: The presence of even minute amounts of acidic or metallic impurities can catalyze degradation pathways.

Recommended Actions:

  • Assess Purity: Before use, verify the compound's purity via an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR to identify any degradation products.[1]

  • Evaluate Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Table 1).

  • Consider Discarding: If significant discoloration is observed, it is safest to discard the material and use a fresh batch to ensure experimental reproducibility and accuracy.[1]

Issue 2: Appearance of New Spots/Peaks in Chromatography

Question: I'm analyzing my sample of 2-methyl-1H-imidazole-4-carbaldehyde oxime via TLC/HPLC and I see new, unexpected peaks that were not present in the freshly prepared standard. What are these?

Answer: The appearance of new chromatographic peaks is a clear sign of degradation. The most probable degradation product is the parent aldehyde, formed via hydrolysis of the oxime group.[5][6]

  • Hydrolysis: The C=N bond of the oxime is susceptible to cleavage in the presence of water, a reaction that is readily catalyzed by acids.[5][7][8] Even ambient moisture or trace acidic impurities in solvents can facilitate this process, which is accelerated by heat.[9] The products are 2-methyl-1H-imidazole-4-carbaldehyde and hydroxylamine.[6] While oximes are generally more resistant to hydrolysis than hydrazones, this pathway remains a primary concern.[7][10]

The diagram below illustrates the primary hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation Pathway Compound 2-methyl-1H-imidazole- 4-carbaldehyde oxime Degradant 2-methyl-1H-imidazole- 4-carbaldehyde Compound->Degradant + H₂O (Acid/Heat Catalyzed) Hydroxylamine Hydroxylamine Compound->Hydroxylamine + H₂O (Acid/Heat Catalyzed)

Caption: Primary hydrolytic degradation of the oxime.

Recommended Actions:

  • Co-injection/Co-spotting: To confirm the identity of the main degradation product, perform a co-injection (HPLC) or co-spotting (TLC) with a standard sample of 2-methyl-1H-imidazole-4-carbaldehyde.

  • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their chromatographic retention times. This will help build a comprehensive impurity profile for your compound.[3]

  • Minimize Water and Acidity: Ensure all solvents are dry and free of acidic impurities. If the compound is used in a buffered solution, ensure the pH is neutral or slightly basic if the compound's stability permits.

Issue 3: Inconsistent Experimental Results

Question: My biological assay or chemical reaction is giving inconsistent results when I use solutions of 2-methyl-1H-imidazole-4-carbaldehyde oxime prepared on different days. Why?

Answer: Lack of reproducibility is a classic sign of an unstable compound in solution.[4] The effective concentration of your active compound is likely decreasing over time due to degradation.

  • Solution Stability: The combined effects of hydrolysis, oxidation, and photodegradation are often accelerated when a compound is in solution compared to its solid state.[3]

  • Freeze-Thaw Cycles: If you are using a frozen stock solution, repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

The flowchart below provides a decision-making process for troubleshooting inconsistent results.

G decision decision start Inconsistent Experimental Results check_solution Was the solution prepared fresh (i.e., < 8 hours ago)? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before each experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Action: Aliquot stock solution upon first use and store at ≤ -20°C, protected from light. Avoid freeze-thaw cycles. check_storage->improper_storage Improperly check_purity Action: Analyze the stored solution and solid starting material by HPLC to check for degradation. check_storage->check_purity Properly degraded Is degradation confirmed? check_purity->degraded use_new Action: Use a fresh, unopened batch of the solid compound. degraded->use_new Yes other_factors Result: Degradation is not the issue. Investigate other experimental variables. degraded->other_factors No

Caption: Troubleshooting flowchart for inconsistent results.

Recommended Actions:

  • Prepare Solutions Fresh: The most reliable practice is to prepare solutions of 2-methyl-1H-imidazole-4-carbaldehyde oxime immediately before use.[1]

  • Proper Stock Solution Handling: If a stock solution must be stored, it should be aliquoted into single-use volumes, protected from light (e.g., in amber vials), and stored at -20°C or below under an inert atmosphere.[2]

  • Re-qualify Stored Solutions: Before using a stored stock solution, re-analyze its concentration and purity via HPLC against a freshly prepared standard.

Part 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 2-methyl-1H-imidazole-4-carbaldehyde oxime? A1: To maximize shelf-life and prevent degradation, the solid compound should be stored under controlled conditions. The key parameters are summarized below.

ParameterRecommendationRationale
Temperature Short-term (1-2 weeks): 2-8°C.[1][11] Long-term (months-years): ≤ -20°C.Reduces the rate of all chemical degradation pathways.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[9]
Light Store in an amber or opaque container.Protects the light-sensitive imidazole moiety from photodegradation.[1][4]
Container Tightly sealed vial.Prevents ingress of atmospheric moisture and oxygen.[9]

Q2: How stable is the compound in common organic solvents? A2: Stability in solution is highly dependent on the solvent, temperature, and exposure to light and air. Generally, stability is poor in protic or acidic solvents due to hydrolysis. Anhydrous, aprotic solvents like DMSO or DMF are often used for stock solutions, but even in these, slow degradation can occur. It is always best practice to prepare solutions fresh. If storage is unavoidable, keep solutions at -20°C or below and protected from light.[2]

Degradation Pathways

Q3: Besides hydrolysis, what other degradation pathways should I be aware of? A3: While hydrolysis is a primary concern, other pathways can contribute to degradation:

  • Photodegradation: The imidazole ring can absorb UV light, leading to the formation of reactive intermediates that can cause ring-opening or polymerization.[12]

  • Oxidation: The imidazole ring and the oxime functional group can be susceptible to oxidation, especially in the presence of trace metals or peroxides.[2]

  • Beckmann Rearrangement: In the presence of strong acids or high heat, the oxime could potentially undergo a Beckmann rearrangement to form an amide. This is typically an issue under specific reaction conditions rather than during storage.[5][8]

Q4: Are there any known incompatibilities for this compound? A4: Avoid storing or mixing 2-methyl-1H-imidazole-4-carbaldehyde oxime with:

  • Strong Acids: Will rapidly catalyze hydrolysis and potentially the Beckmann rearrangement.[8]

  • Strong Oxidizing Agents: Can lead to aggressive and potentially exothermic decomposition.

  • Aldehydes and Ketones: In solution, an equilibrium can exist between the oxime and the corresponding carbonyl compound, which could complicate reactions.[5]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Profiling

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish a stability-indicating analytical method.[13][14]

Objective: To generate and identify degradation products of 2-methyl-1H-imidazole-4-carbaldehyde oxime under various stress conditions.

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a separate vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress (Solution): Use the control sample. Incubate at 60°C for 24 hours.[3]

    • Photolytic Stress (Solution): Expose the control sample to a UV lamp (e.g., 254 nm) for 24 hours.[4]

  • Neutralization & Analysis:

    • Before injection, neutralize the acid-stressed sample with an equivalent amount of 0.1 N NaOH, and the base-stressed sample with 0.1 N HCl.

    • Dilute all samples appropriately with the mobile phase.

    • Analyze all samples (including the unstressed control) by a validated HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. Use a mass spectrometer (LC-MS) to help identify the mass of these new peaks and propose their structures.[15]

References

  • Wikipedia. (2023). Oxime. Retrieved from [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(12), 5857-5862. Retrieved from [Link]

  • Dirksen, A., & Hackeng, T. M. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 22(12), 2365-2375. Retrieved from [Link]

  • Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Retrieved from [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • PubMed. (1975). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. PubMed. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites. RSC Publishing. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. Retrieved from [Link]

  • Goodcentury. (n.d.). Best Practices for Proper Chemical Storage and Handling. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (2024). Imidazole. Retrieved from [Link]

  • International Association of Public Health Logisticians. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Retrieved from [Link]

  • GMP Trends. (n.d.). Proper Storage of Pharmaceutical Products. Retrieved from [Link]

  • General Pharmaceutical Council. (2025). Storing medicines safely and appropriately. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]

  • MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • JETIR.org. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). (b): TGA thermogram of control and treated 2-methylimidazole. Retrieved from [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting impurities in 2-methyl-1H-imidazole-4-carbaldehyde oxime crystallization

Welcome to the technical support center for the synthesis and purification of 2-methyl-1H-imidazole-4-carbaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals who may encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-methyl-1H-imidazole-4-carbaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with impurities during the crystallization and final purification stages. As a critical building block in medicinal chemistry, achieving high purity of this compound is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you diagnose and resolve common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Q1: What is the standard synthetic route for 2-methyl-1H-imidazole-4-carbaldehyde oxime?

A1: The primary and most direct route involves the oximation of the parent aldehyde, 2-methyl-1H-imidazole-4-carbaldehyde.[1] This reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction proceeds via a nucleophilic addition-elimination mechanism under mild conditions, usually at room temperature.[1]

Q2: What are the most common impurities I should expect?

A2: Impurities can originate from the starting materials or be generated through side reactions. The most common species include:

  • Unreacted 2-methyl-1H-imidazole-4-carbaldehyde: Incomplete oximation is a frequent cause of this impurity.[2]

  • Colored Degradation Products: Imidazole aldehydes can be prone to forming colored polymeric byproducts, especially if exposed to heat or non-optimal pH conditions.

  • (Z) -Isomer: While the (E)-isomer is generally favored, the (Z)-isomer can form and may require specific crystallization conditions to be removed.[1][3]

  • Hydrolysis Product: The oxime can hydrolyze back to the aldehyde and hydroxylamine, particularly under strongly acidic workup or storage conditions.[2][4][5]

Q3: My TLC shows a single spot, but subsequent analysis (e.g., GC-MS, NMR) reveals impurities. Why?

A3: This is a common challenge. TLC can be deceptive if the impurity has a very similar polarity to the main product or if it doesn't visualize well with the staining method used (e.g., UV light).[6] Furthermore, some analytical techniques can create artifacts; for instance, aldoximes are known to sometimes dehydrate to the corresponding nitrile under the high temperatures of a GC injection port, which would not be present in the bulk sample.[6] Always confirm purity with a secondary method like HPLC or NMR.

Q4: How critical is pH control during the synthesis and workup?

A4: pH control is crucial. While the oximation reaction is often fastest in a slightly acidic pH range (4-6), strongly acidic conditions can lead to the hydrolysis of the newly formed oxime bond.[2][7] During workup, using acid-base extractions to remove impurities must be done cautiously to avoid product degradation.[4][8]

Part 2: Troubleshooting Guide for Crystallization Impurities

This section provides a problem-oriented approach to resolving specific issues encountered during the crystallization process.

Issue 1: Crystals are Discolored (Yellow, Brown, or Pink)

Q: My final crystalline product of 2-methyl-1H-imidazole-4-carbaldehyde oxime is off-white or colored. How can I obtain pure white crystals?

A: Discoloration is almost always due to high molecular weight, conjugated impurities or trace metallic residues. These impurities can become trapped in the crystal lattice, making them difficult to remove with simple recrystallization alone.

Causality:

  • Aldehyde Degradation: The starting aldehyde is susceptible to oxidation or self-condensation/polymerization reactions, which form highly colored byproducts.

  • Reaction Conditions: Excessive heat or prolonged reaction times can promote the formation of degradation products.

Recommended Actions:

  • Activated Carbon Treatment: This is the most effective method for removing colored impurities.[8] It works by adsorbing the large, colored molecules onto the surface of the carbon. A detailed protocol is provided below.

  • Solvent Selection: Ensure you are using an appropriate solvent for recrystallization. The ideal solvent should dissolve the oxime well at elevated temperatures but poorly at room or lower temperatures. For imidazole derivatives, alcohols (methanol, ethanol) or polar aprotics are often a good starting point.[9]

  • Minimize Heat Exposure: During recrystallization, bring the solution to a boil just long enough to ensure complete dissolution and then allow it to cool. Prolonged heating can regenerate colored impurities.

Issue 2: Persistent Presence of Starting Aldehyde

Q: After crystallization, NMR and HPLC analyses show that my product is still contaminated with unreacted 2-methyl-1H-imidazole-4-carbaldehyde. How can I remove it?

A: Residual starting material indicates either an incomplete reaction or co-crystallization due to similar molecular structures.

Causality:

  • Incomplete Reaction: The oximation may not have gone to completion. This can be due to insufficient equivalents of hydroxylamine, improper pH, or insufficient reaction time.

  • Co-crystallization: The aldehyde has a similar heterocyclic core to the oxime product, which can lead to it being incorporated into the product's crystal lattice, making it difficult to remove by simple recrystallization.

Recommended Actions:

  • Optimize the Reaction: Ensure at least 1.1-1.5 equivalents of hydroxylamine hydrochloride and a corresponding amount of base are used to drive the reaction to completion.[2] Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.

  • Acid-Base Extraction: Leverage the basicity of the imidazole ring. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid. The basic oxime and any unreacted basic aldehyde will move to the aqueous layer. Neutralize the aqueous layer with a base (like sodium bicarbonate) to precipitate the purified product, which can then be filtered and recrystallized. This method is effective for separating basic imidazoles from neutral impurities.[8]

  • Column Chromatography: While effective, purifying basic imidazoles on standard silica gel can lead to significant tailing of the product peak.[8] This is due to strong interactions between the basic imidazole nitrogen and acidic silanol groups on the silica surface. To mitigate this, use an eluent system containing a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and resolving impurity issues during crystallization.

G Start Crude Crystalline Product Is_Colored Is the product visibly colored? Start->Is_Colored TLC_Purity Assess Purity (TLC/HPLC) SM_Present Is starting aldehyde present? TLC_Purity->SM_Present Impurities Detected Final_Product High-Purity Product TLC_Purity->Final_Product Pure Is_Colored->TLC_Purity No Charcoal Recrystallize with Activated Carbon Treatment Is_Colored->Charcoal Yes SM_Present->Final_Product No, other impurities Column Column Chromatography (basic modifier) SM_Present->Column Yes Reoptimize Re-optimize Oximation (check equivalents, time) SM_Present->Reoptimize Yes, significant amount Charcoal->TLC_Purity Column->Final_Product Reoptimize->Start G cluster_0 Recrystallization with Carbon Treatment A 1. Dissolve Crude Solid in Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Reheat Briefly (5-10 min) B->C D 4. Hot Gravity Filtration (remove carbon) C->D E 5. Slow Cooling & Crystallization D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Dry Under Vacuum F->G

Caption: Standard workflow for purification by recrystallization.

Part 4: Data Summary & Analytical Characterization

Achieving high purity requires reliable analytical methods to confirm the absence of impurities.

Technique Purpose Key Considerations
TLC Reaction monitoring, rapid purity check.Can be misleading; co-eluting spots are possible. [6]
HPLC Accurate quantitative purity assessment.A robust method for separating closely related impurities. Can be coupled with MS for identification. [10][11]
¹H NMR Structural confirmation and impurity identification.Provides clear structural information. Impurities like the starting aldehyde will have a distinct -CHO proton signal. [12]
Mass Spec (MS) Molecular weight confirmation.Direct infusion is preferred. Be aware that GC-MS can cause thermal degradation of the oxime to a nitrile. [6]
FTIR Functional group analysis.Confirms the presence of the O-H stretch (oxime) and the disappearance of the C=O stretch (aldehyde). [12]

References

  • EvitaChem. (n.d.). 2-methyl-1H-imidazole-4-carbaldehyde oxime.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. (n.d.). JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • BenchChem. (n.d.). Common challenges in the synthesis of O-isopropyl oximes and their solutions.
  • ChemicalBook. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde synthesis.
  • YouTube. (2024, June 23). Synthesis and purification of imidazole derivatives.
  • Diop, M. B., Diop, L., Plasseraud, L., & Maris, T. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate.
  • Sciencemadness Discussion Board. (2014, January 24). Oximes.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Google Patents. (n.d.). CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3.
  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl). (n.d.).
  • Patil, V. (2015, March 15). How can I remove nitrile impurities from the oxime? ResearchGate.
  • Diop, M. B., et al. (2016). Crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate.
  • GuideChem. (2023, May 22). What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
  • Fisher Scientific. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde, 97%, Thermo Scientific.
  • ACS Omega. (2023, March 6). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.
  • EPA. (n.d.). Analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • BLD Pharm. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde.
  • BenchChem. (n.d.). Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • BenchChem. (n.d.). A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime.
  • Wezeman, S., et al. (2019). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • Reaction Chemistry & Engineering. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics.
  • Ciaffoni, L., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(10), 11662–11676.

Sources

Optimization

Technical Support Center: Optimizing pH for 2-methyl-1H-imidazole-4-carbaldehyde Oxime Complexation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the complexation of 2-methyl-1H-imidazole-4-carbaldehyde oxime. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the complexation of 2-methyl-1H-imidazole-4-carbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for optimizing pH-dependent metal complexation reactions.

Troubleshooting Guide

This section addresses specific issues encountered during complexation experiments in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Metal Complex

Q: My complexation reaction is resulting in a very low yield, or I'm only recovering my starting materials. What are the potential pH-related causes and how can I fix this?

A: Low yields are frequently traced back to suboptimal pH conditions that prevent the ligand from effectively coordinating with the metal ion. The key is to understand the acid-base chemistry of your ligand. 2-methyl-1H-imidazole-4-carbaldehyde oxime has two primary sites susceptible to protonation/deprotonation: the imidazole ring and the oxime hydroxyl group.

Causality & Solutions:

  • Protonation of the Ligand: At low pH, the pyridine-type nitrogen on the imidazole ring (pKa of imidazolium is ~7) becomes protonated.[1][2] This positively charged site electrostatically repels the metal cation and blocks a primary coordination site, thus inhibiting complex formation.

    • Solution: Increase the pH of the reaction medium. For most transition metals, operating in a slightly acidic to neutral or slightly basic range (pH 5-8) is a good starting point. This ensures the imidazole nitrogen is deprotonated and available for coordination.[3]

  • Precipitation of Metal Hydroxides: At excessively high pH, many metal ions will precipitate out of solution as metal hydroxides or oxides, making them unavailable to react with the ligand.[4] This is especially problematic for metals like Fe(III), Al(III), and Cu(II).

    • Solution: Avoid strongly alkaline conditions unless your specific complex is known to be stable at high pH. Maintain the pH below the threshold for metal hydroxide precipitation. You can find the hydrolysis constants for your specific metal ion in the literature.

  • Ligand Solubility Issues: The solubility of the ligand itself can be pH-dependent.[4][5] Ensure that the ligand is fully dissolved at the chosen reaction pH.

    • Solution: Before adding the metal salt, adjust the pH of your ligand solution to ensure complete dissolution. If solubility is a persistent issue, consider a co-solvent system, but be aware that the solvent can also influence complex stability.[5]

Actionable Protocol: Perform a series of small-scale screening reactions across a pH range (e.g., from pH 4 to 9) using appropriate buffers to identify the optimal pH for yield.

Issue 2: Immediate Precipitate Formation Upon Mixing Reagents

Q: An unknown precipitate forms as soon as I mix my metal salt and ligand solutions. How can I determine the cause and prevent it?

A: This common issue almost always points to either the formation of insoluble metal hydroxides or the precipitation of the ligand.

Causality & Solutions:

  • Metal Hydroxide Formation: This is the most likely cause if your solution is neutral to basic. As described in Issue 1, metal ions will precipitate as hydroxides if the pH is too high.

    • Troubleshooting: Check the pH of your stock ligand solution before mixing. If it is basic, the localized high pH upon addition can cause the metal to precipitate.

    • Solution: Adjust the pH of both the metal salt solution and the ligand solution to the target reaction pH before mixing them. Alternatively, add the ligand solution to the metal salt solution very slowly with vigorous stirring to avoid localized pH spikes.

  • Insoluble Ligand-Salt Formation: In some cases, at a pH where the ligand is protonated (e.g., pH < 6), it can form an insoluble salt with the counter-ion of the metal salt (e.g., sulfate, phosphate).

    • Solution: Try changing the metal salt to one with a more soluble counter-ion (e.g., nitrate, perchlorate, or triflate).

Workflow Diagram for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for precipitation issues.

Issue 3: Product Instability or Hydrolysis

Q: My complex forms successfully, but it decomposes during workup or purification. Could pH be the culprit?

A: Yes, the stability of both the final complex and the ligand itself is highly dependent on pH.

Causality & Solutions:

  • Oxime Hydrolysis: The oxime functional group is susceptible to hydrolysis, breaking down into the corresponding aldehyde (2-methyl-1H-imidazole-4-carbaldehyde) and hydroxylamine.[1][6] This reaction is typically catalyzed by acid.

    • Solution: During workup and purification (e.g., chromatography), use neutral or slightly basic conditions. Avoid exposure to strong acids. If you are using silica gel chromatography, consider neutralizing the silica by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.

  • Complex Dissociation: The stability of the metal-ligand bond is described by a formation constant, which is often pH-dependent (referred to as a conditional formation constant).[7] Shifting the pH outside the optimal stability range can cause the complex to dissociate back into the free metal and ligand.

    • Solution: Ensure all solvents used for extraction, washing, and chromatography are buffered to the optimal pH identified during your reaction screening.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, why is pH the most critical parameter for this complexation? A1: The pH of the aqueous medium directly controls the protonation state of the donor atoms in the 2-methyl-1H-imidazole-4-carbaldehyde oxime ligand.[4] For successful complexation, the key coordinating atoms—the pyridine-type imidazole nitrogen and the oxime nitrogen—must be electron-rich and available to donate their lone pairs to the metal ion.[3][8] Low pH protonates these sites, effectively "turning off" their coordinating ability. Conversely, excessively high pH can deprotonate the oxime's -OH group, which can enhance coordination, but it also introduces the competing reaction of metal hydroxide precipitation.[4][9] Therefore, optimizing pH is a balancing act to maximize the concentration of the reactive, deprotonated ligand species while keeping the metal ion in solution.

Q2: Which specific atoms on the ligand coordinate to the metal, and how does pH influence each one? A2:

  • Imidazole Pyridine-Type Nitrogen (N3): This is a primary coordination site. Its lone pair is available for donation. In acidic conditions (pH < ~6), this nitrogen becomes protonated, preventing coordination.

  • Oxime Nitrogen (-C=N-OH): The nitrogen of the oxime group is also a potential coordination site. Its basicity is influenced by the overall electronic structure of the molecule.

  • Oxime Oxygen (-OH): Upon coordination of the oxime nitrogen, the acidity of the oxime proton increases significantly.[10] At neutral or slightly basic pH, this proton can be lost, allowing the oxygen to coordinate to the metal, forming a stable five-membered chelate ring. This deprotonation is often driven by the presence of the metal ion itself.

Q3: What is a reliable experimental strategy to determine the optimal pH for a new complex with this ligand? A3: A pH-metric titration is one of the most robust methods to quantitatively assess complex formation and determine stability constants.[11][12] This experiment involves monitoring the pH of a solution containing the ligand as a strong base (like NaOH) is added, both in the presence and absence of the metal ion. A drop in pH in the solution containing the metal indicates the release of protons upon complexation, confirming the coordination event.[11] Alternatively, UV-Vis spectrophotometric titrations can be used, where changes in the absorbance spectrum are monitored as a function of pH.[13][14]

Quantitative Data & Protocols

Table 1: General pH Guidelines for Complexation

This table provides general starting points for pH optimization based on the metal ion's tendency to hydrolyze. The optimal pH must still be determined experimentally.

Metal Ion ClassExample IonsTypical pKa of Aqua IonRecommended Starting pH RangeRationale
Late Transition Metals Cu(II), Zn(II), Ni(II), Co(II)6 - 105.5 - 8.0Less prone to hydrolysis; complexation is effective once the imidazole is deprotonated.
Hydrolyzable Metals Fe(III), Cr(III), Al(III)2 - 52.5 - 4.5These metals hydrolyze at low pH. The window for complexation is narrow, between the pH required to deprotonate the ligand and the pH where the metal precipitates.
Lanthanides La(III), Eu(III), Tb(III)8 - 96.0 - 7.5Generally require neutral to slightly basic conditions for effective coordination.
Precious Metals Pt(II), Pd(II), Ru(II)Generally stable4.0 - 7.0Kinetics can be slow; pH affects the ligand protonation state.
Protocol: pH-Metric Titration for Optimal pH Determination

This protocol allows for the empirical determination of the pH range where complexation occurs.

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime

  • Metal salt of interest (e.g., Cu(NO₃)₂, NiCl₂)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.01 M HCl or HNO₃

  • Background electrolyte (e.g., 0.1 M KNO₃)

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel with temperature control (optional, but recommended)

Procedure:

  • Prepare Solutions:

    • Solution A (Acid Blank): 50 mL of 0.1 M KNO₃ + 1 mL of 0.01 M HCl.

    • Solution B (Ligand): 50 mL of 0.1 M KNO₃ + 1 mL of 0.01 M HCl + a precisely weighed amount of the ligand (e.g., for a 1 mM final concentration).

    • Solution C (Metal + Ligand): 50 mL of 0.1 M KNO₃ + 1 mL of 0.01 M HCl + the same amount of ligand as in B + a precise amount of metal salt (e.g., for a 2:1 ligand-to-metal ratio).

  • Titration:

    • Place Solution A in the vessel and begin stirring. Allow the temperature to equilibrate (e.g., 25 °C).

    • Record the initial pH.

    • Add the standardized 0.1 M NaOH in small, precise increments (e.g., 0.1 mL).

    • After each addition, wait for the pH reading to stabilize and record the value and the total volume of NaOH added.

    • Continue until the pH reaches ~11.

    • Repeat the exact same procedure for Solution B and Solution C.

  • Data Analysis:

    • Plot pH versus volume of NaOH added for all three titrations on the same graph.

    • Observation: The curve for Solution B will be shifted relative to Solution A, showing the buffering capacity of the ligand.

    • Key Finding: The curve for Solution C will be significantly lower (more acidic) than the curve for Solution B in the region where complexation occurs.[11][12] This pH drop signifies the release of protons from the ligand upon binding to the metal. The pH range of this deviation is your optimal range for complex formation.

References

  • Martin, A. N. (n.d.). Complexation and Thermodynamics. In Physical Pharmacy. (Chapter 10).
  • Sýkora, J., et al. (2012). Illustration the stability of complexes strongly depends on pH of the system. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of imidazole and imino-oxime ligands. ResearchGate. Retrieved from [Link]

  • Rivas, F. M., & Oyola-Reynoso, S. (2020). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. Retrieved from [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Complexation and Precipitation Reactions and Titrations. In Fundamentals of Analytical Chemistry. Retrieved from [Link]

  • Chen, S. S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm. Retrieved from [Link]

  • Msimba, Z. I., & Anson, F. C. (2004). The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). PubMed. Retrieved from [Link]

  • Shelke, D. N. (n.d.). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry. Retrieved from [Link]

  • Waziri, I., et al. (2022). Synthesis, Characterization, and Biological Studies of Cr(III), Co(II), and Zn(II) Complexes of 1H-Imidazole. Arid Zone Journal of Basic and Applied Research. Retrieved from [Link]

  • Samadfam, M., et al. (1999). EFFECT OF pH ON STABILITY CONSTANTS OF Am(III)- AND Cm(III)- HUMATE COMPLEXES. INIS-IAEA. Retrieved from [Link]

  • Chen, S. S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Advancements in pH metric studies of transition metal Complexes: methodologies, applications and future directions. ResearchGate. Retrieved from [Link]

  • Curtis, N. J., & Brown, R. S. (1981). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • Kalinina, A. A., et al. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. PMC. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of (A) pH, (B) complexation time... Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]

  • Archibald, S. J., et al. (2007). Proton Control of Oxidation and Spin State in a Series of Iron Tripodal Imidazole Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Gambini, L., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. PMC. Retrieved from [Link]

  • Townshend, A., & Lee, Y. (2003). Solvent and pH effects on fast and ultrasensitive 1,1'-oxalyldi(4-methyl)imidazole chemiluminescence. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Site of first protonation of imidazole and aminoimidazole. Retrieved from [Link]

Sources

Troubleshooting

Reducing byproducts during the oximation of 2-methyl-1H-imidazole-4-carbaldehyde

Welcome to the Application Scientist Support Portal. The oximation of 2-methyl-1H-imidazole-4-carbaldehyde is a critical synthetic node in drug development, often serving as an intermediate for highly functionalized acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The oximation of 2-methyl-1H-imidazole-4-carbaldehyde is a critical synthetic node in drug development, often serving as an intermediate for highly functionalized active pharmaceutical ingredients (APIs). While the condensation of an aldehyde with hydroxylamine appears straightforward on paper, the unique electronic properties of the imidazole core make this reaction susceptible to several competing side pathways.

This guide is engineered to provide researchers with the mechanistic causality behind byproduct formation and the self-validating protocols required to suppress them.

Mechanistic Pathway & Byproduct Logic

To effectively troubleshoot an oximation reaction, one must first map the thermodynamic and kinetic landscape of the system. The diagram below illustrates the desired nucleophilic addition-elimination pathway alongside the primary failure modes: acid/heat-catalyzed dehydration and oxidative degradation.

OximationMechanisms Aldehyde 2-Methyl-1H-imidazole- 4-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine pH 5.5-6.0 Degradation Oxidative Degradation Products Aldehyde->Degradation UV Light / O2 NH2OH Hydroxylamine (Active Nucleophile) NH2OH->Carbinolamine Oxime Target Oxime (E/Z Isomers) Carbinolamine->Oxime -H2O (40°C) Nitrile Nitrile Byproduct (Dehydration) Oxime->Nitrile pH < 4 or Temp > 70°C (-H2O)

Mechanistic pathway of oximation vs. byproduct formation.

Frequently Asked Questions (Troubleshooting Specifics)

Q1: Why is my reaction yielding significant amounts of 2-methyl-1H-imidazole-4-carbonitrile instead of the oxime? A1: Nitrile formation is a classic byproduct of oxime dehydration[1]. This occurs when the reaction temperature exceeds 60–70°C or when the pH drops too low. Acidic conditions protonate the oxime's hydroxyl group, converting it into a superior leaving group (water), which facilitates an elimination reaction to the nitrile. To prevent this, strictly cap your reaction temperature at 45°C and ensure your buffer system is active.

Q2: I am observing a complex mixture of degradation products and a darkening of the reaction solution. How can I prevent this? A2: Imidazole carbaldehydes are inherently sensitive to oxidative and photodegradation[2]. Exposure to UV light or ambient oxygen can generate reactive oxygen species (ROS), leading to ring-opening or oxidation of the imidazole core[3]. You must run these reactions in amber-colored glassware and thoroughly degas your solvents with inert gas (N₂ or Ar) prior to reagent addition.

Q3: My conversion is stalling at 50%, leaving a large amount of unreacted aldehyde. What is the mechanistic cause? A3: This is almost always a pH-dependent nucleophilicity issue. If the base (e.g., sodium acetate) is insufficient, hydroxylamine remains trapped as the unreactive hydrochloride salt (NH₃⁺OH). The optimal pH for oximation is between 5.5 and 6.0[4]. Below this range, the nucleophile is deactivated; above this range, you risk base-catalyzed side reactions.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and correct deviations in your reaction profile.

ObservationMechanistic CauseCorrective ActionValidation Metric
Nitrile Formation Acid-catalyzed dehydration of the oxime hydroxyl group at elevated temperatures.Maintain reaction temperature ≤ 45°C and buffer pH strictly between 5.5 and 6.0.< 2% Nitrile by HPLC/LC-MS
Unreacted Aldehyde Insufficient free hydroxylamine due to low pH (NH₂OH remains protonated).Increase sodium acetate equivalents to 1.5x to properly neutralize the HCl salt.> 98% Aldehyde conversion
Complex Degradation Photodegradation or ROS generation via imidazole photosensitization.Conduct reaction in amber glassware and degas solvents with inert gas (N₂/Ar).Absence of ring-opened peaks
E/Z Isomer Imbalance Kinetic vs. thermodynamic control favoring the less desired isomer.Adjust solvent polarity (e.g., use EtOH/H₂O mixtures) to direct thermodynamic equilibration.Target E/Z ratio achieved

Self-Validating Experimental Protocol

Principle: This protocol utilizes a buffered aqueous-ethanolic system to maximize nucleophilic attack while suppressing dehydration and oxidative degradation. Every phase includes a self-validating checkpoint to guarantee system integrity before proceeding.

Step 1: Reagent Preparation & Degassing

  • Dissolve 1.0 equivalent of 2-methyl-1H-imidazole-4-carbaldehyde in a 1:1 mixture of absolute ethanol and deionized water.

    • Causality: The mixed solvent system ensures the solubility of both the organic aldehyde and the inorganic salts.

  • Validation Checkpoint: Sparge the solution with Nitrogen (N₂) for 15 minutes. This purges dissolved oxygen, preventing the oxidative degradation of the imidazole ring[3].

Step 2: Buffer and Nucleophile Addition

  • In a separate flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of Sodium Acetate (NaOAc) in deionized water.

    • Causality: NaOAc acts as a mild base to liberate free hydroxylamine without pushing the pH into the highly basic regime, which would risk side reactions[4].

  • Validation Checkpoint: Measure the pH of this salt solution using a calibrated probe. It must read between 5.5 and 6.0. If it is < 5.0, the nucleophile is inactive; if > 7.0, the risk of side reactions increases. Adjust with dilute acetic acid or additional NaOAc if necessary.

Step 3: Controlled Condensation

  • Transfer the reaction to an amber-colored round-bottom flask to prevent photodegradation[2].

  • Add the buffered hydroxylamine solution dropwise to the aldehyde solution at room temperature.

  • Heat the mixture gently to 45°C for 2–4 hours.

    • Causality: Gentle heating accelerates the dehydration of the carbinolamine intermediate to the oxime, but keeping it below 60°C prevents the secondary dehydration to the nitrile byproduct[1].

Step 4: Isolation and Work-up

  • Cool the reaction mixture to 0–5°C in an ice bath to induce crystallization.

  • Filter the precipitate and wash with cold water to remove residual inorganic salts.

  • Validation Checkpoint: Perform TLC or rapid LC-MS. The absence of a peak at [M-18] relative to the oxime confirms the successful suppression of the nitrile byproduct.

Sources

Optimization

Technical Support Center: Safe Handling &amp; Troubleshooting for 2-Methyl-1H-imidazole-4-carbaldehyde oxime

Welcome to the Technical Support Center for 2-methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5). This specialized heterocyclic building block is widely utilized in medicinal chemistry, drug design, and the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methyl-1H-imidazole-4-carbaldehyde oxime (CAS: 112006-26-5). This specialized heterocyclic building block is widely utilized in medicinal chemistry, drug design, and the synthesis of functional materials[1]. However, its dual functional groups—an imidazole core and an oxime moiety—present unique toxicological and stability challenges.

Designed for drug development professionals and research scientists, this guide provides field-proven troubleshooting strategies, mechanistic insights into the compound's reactivity, and self-validating safety protocols.

Part 1: Frequently Asked Questions (FAQs) on Safety & Handling

Q1: Why does the compound darken or change physical state during prolonged storage?

  • Causality: The oxime group (-C=N-OH) is highly susceptible to hydrolysis and thermal degradation, while the imidazole ring can undergo oxidative coupling if exposed to ambient air and light. Thermal decomposition of this compound can exothermically release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN)[2].

  • Solution: Always store the compound in a tightly sealed, light-resistant container under an inert gas (argon or nitrogen) at 2–8°C[3].

Q2: What specific PPE is required, and what is the mechanistic reasoning behind it?

  • Causality: Imidazole derivatives are highly irritating and potentially corrosive to mucous membranes and skin due to the basicity of their nitrogen atoms, which can disrupt lipid bilayers[3]. Furthermore, oximes are known skin sensitizers capable of forming haptens with skin proteins, leading to allergic contact dermatitis[4].

  • Solution: Standard handling requires a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[2]. Wear double nitrile gloves (oximes can penetrate standard latex), a chemically resistant lab coat, and tight-fitting safety goggles[5].

Q3: How should I respond to an accidental benchtop spill?

  • Causality: Sweeping dry powders can aerosolize the compound, leading to the rapid inhalation of corrosive dust and systemic absorption[6].

  • Solution: Suppress dust by covering the spill with damp absorbent pads (do not use highly acidic or basic neutralizing solutions, which may trigger exothermic degradation). Collect the material mechanically without generating dust, place it in a sealed container, and dispose of it via an approved hazardous waste plant[6].

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Inconsistent Biological Assay Results (High Background Toxicity)
  • Symptom: Control wells exhibit unexpected cell death when dosed with stock solutions older than 24 hours.

  • Root Cause: 2-methyl-1H-imidazole-4-carbaldehyde oxime can hydrolyze in aqueous media (especially at non-neutral pH) back into 2-methyl-1H-imidazole-4-carbaldehyde and free hydroxylamine. Hydroxylamine is highly toxic to cellular systems and will confound in vitro assay readouts.

  • Self-Validating Protocol:

    • Prepare stock solutions in anhydrous DMSO rather than aqueous buffers.

    • Aliquot and freeze (-20°C) immediately.

    • Validation Step: Run a quick LC-MS/UV check of the stock solution immediately before dosing. Confirm the presence of the intact oxime mass ( [M+H]+ = 126.1) and verify the absence of aldehyde or hydroxylamine degradation peaks.

Issue 2: Exothermic Reaction During Acidic Deprotection or Scale-Up
  • Symptom: Rapid temperature spike and gas evolution when reacting the compound under acidic conditions.

  • Root Cause: Oximes can undergo the Beckmann rearrangement or rapid hydrolysis in the presence of strong acids, releasing significant heat. The imidazole core also rapidly protonates, adding to the exothermic profile[2].

  • Self-Validating Protocol:

    • Perform all acid additions dropwise using an addition funnel or a programmable syringe pump.

    • Maintain the reaction vessel in a cooling bath (ice/salt or dry ice/acetone) to keep the internal temperature below 5°C.

    • Validation Step: Use an internal thermocouple to monitor the temperature continuously. Program an interlock or standard operating procedure (SOP) to pause the addition if ΔT>2∘C/min .

Part 3: Quantitative Data Presentation

Table 1: Toxicological Hazards and Mitigation Matrix for CAS 112006-26-5

Hazard CategoryMechanistic DriverAnalogous GHS ClassificationPreventative Strategy
Acute Oral/Inhalation Toxicity Cellular respiration interference via decomposition products (HCN, NOx)Acute Tox. 4 (H302, H332)[7]Handle exclusively in a certified chemical fume hood; avoid all dust generation.
Skin/Eye Corrosion Basic nitrogen atoms in the imidazole ring disrupt cellular membranesSkin Corr. 1C (H314), Eye Dam. 1 (H318)[5]Wear double nitrile gloves, face shield, and a chemical-resistant apron.
Skin Sensitization Oxime moiety acts as a hapten, triggering an adaptive immune responseSkin Sens. 1 (H317)[4]Prevent dermal contact; immediately wash exposed areas with copious water.
Environmental Toxicity Accumulation and persistence in aquatic ecosystemsAquatic Chronic 1 (H410)[7]Do not dispose in sinks. Collect all waste for licensed chemical incineration.

Part 4: Experimental Protocol: Safe Preparation of In Vitro Stock Solutions

Objective: To prepare a stable, sterile 10 mM stock solution while mitigating exposure risks and preventing compound degradation.

Step-by-Step Methodology:

  • Preparation: Purge a sterile microcentrifuge tube with dry Argon gas. Ensure the analytical balance is located within a ventilated weighing enclosure to prevent inhalation of corrosive dust[6].

  • Weighing: Using an anti-static, non-metallic spatula, weigh the required mass of 2-methyl-1H-imidazole-4-carbaldehyde oxime. (Rationale: Metal spatulas can scratch glassware creating active sites, or potentially catalyze the degradation of sensitive oximes).

  • Solubilization: Add anhydrous, amine-free DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved. (Note: Do not use ultrasonic baths, as localized heating can induce thermal decomposition[2]).

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. (Rationale: PTFE is chemically inert and will not bind the heterocyclic compound, unlike nylon or cellulose filters).

  • Storage: Aliquot the solution into single-use amber glass vials, purge the headspace with Argon, seal tightly with PTFE-lined caps, and store at -20°C or -80°C[3].

Part 5: Toxicity Mechanisms & Safety Interventions

ToxicityMitigation Compound 2-Methyl-1H-imidazole- 4-carbaldehyde oxime Decomp Thermal/Acidic Decomposition (Releases NOx, HCN) Compound->Decomp Heat / Acids Sensitization Skin Sensitization (Oxime Haptenation) Compound->Sensitization Dermal Contact Corrosive Tissue Corrosion (Basic Imidazole N) Compound->Corrosive Inhalation / Mucosa TempControl Cold Storage (2-8°C) & Inert Atmosphere Decomp->TempControl Preventative Intervention PPE Double Nitrile Gloves & Safety Goggles Sensitization->PPE Preventative Intervention Corrosive->PPE Ventilation Chemical Fume Hood (Local Exhaust) Corrosive->Ventilation Preventative Intervention

Toxicity mechanisms of the compound and corresponding safety interventions.

Part 6: References

  • Codow. "CAS 112006-26-5 | 2-Methyl-1H-imidazole-4-carbaldehyde oxime,97%." Link

  • EvitaChem. "Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5." 1

  • TCI Chemicals. "Imidazole - SAFETY DATA SHEET." 3

  • Fisher Scientific. "Imidazole - SAFETY DATA SHEET." 2

  • Chemical Book / Delta.edu. "Imidazole - Safety Data Sheet." 6

  • New England Biolabs. "Safety Data Sheet for 2M Imidazole (B1077)." 5

  • Farnell. "SAFETY DATA SHEET THERMALLY CONDUCTIVE OXIME RTV."4

  • Cayman Chemical. "Milbemycin oxime - Safety Data Sheet." 7

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 2-methyl-1H-imidazole-4-carbaldehyde oxime purity

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 2-methyl-1H-imidazole-4-carbaldehyde oxime Introduction: The Critical Role of Purity in Drug Development I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 2-methyl-1H-imidazole-4-carbaldehyde oxime

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic molecule with potential applications in medicinal chemistry, is no exception. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, reliable, and validated analytical method is imperative to ensure the purity of this compound.

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-methyl-1H-imidazole-4-carbaldehyde oxime. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards set by international regulatory bodies. This document is designed for researchers, analytical scientists, and drug development professionals who require a validated, fit-for-purpose method for quality control. All protocols and validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2].

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the target molecule. 2-methyl-1H-imidazole-4-carbaldehyde oxime (C₅H₇N₃O, MW: 125.13 g/mol ) is a polar, heterocyclic compound[3]. Its precursor, 2-methyl-1H-imidazole-4-carbaldehyde, has a reported LogP of -0.01, indicating high polarity[4]. The imidazole ring provides a chromophore suitable for UV detection. Studies on similar imidazole-carbaldehyde structures show a characteristic UV absorption maximum around 280-282 nm, which is attributed to the n → π* electron transition of the C=N bond within the conjugated system[5]. This information is critical for selecting the initial chromatographic conditions and detector settings.

Comparative Method Development: Selecting the Optimal HPLC Conditions

The objective is to achieve a symmetric peak for the main component, well-resolved from any potential impurities, within a reasonable runtime. Given the analyte's polarity, we compared two common, yet fundamentally different, chromatographic approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Column and Mobile Phase Comparison

A systematic evaluation of columns and mobile phases was conducted to find the optimal separation conditions.

ParameterOption A: C18 Column Option B: HILIC Column Rationale & Outcome
Stationary Phase Thermo Scientific™ Hypersil GOLD™ C18 (150 x 4.6 mm, 5 µm)Waters™ ACQUITY UPLC™ BEH HILIC (150 x 4.6 mm, 1.7 µm)The C18 column is a workhorse for RP-HPLC. The HILIC column is specifically designed for retaining highly polar compounds that show poor retention on C18 phases[6].
Mobile Phase A: 0.025 M Potassium Phosphate buffer (pH 3.2) B: AcetonitrileA: 10mM Ammonium Acetate (pH 4.0) B: AcetonitrileThe acidic phosphate buffer in RP-HPLC helps to protonate the imidazole nitrogen, improving peak shape. The ammonium acetate buffer in HILIC provides the necessary ionic strength for the partitioning mechanism[6].
Gradient 10% B to 70% B over 15 min95% B to 70% B over 15 minGradients were optimized to elute the main peak and any potential late-eluting impurities.
Observation The analyte eluted very early in the gradient (retention time ~2.5 min) with some peak fronting. This indicates insufficient retention, a common issue for polar molecules on C18 columns[6].Excellent retention was observed (retention time ~7.8 min) with superior peak symmetry (Asymmetry factor ~1.1). This approach provides a greater separation window for potential early-eluting impurities.
Conclusion Not suitable for robust purity analysis.Selected for Validation. The HILIC method provides superior retention and peak shape, making it the more reliable choice for a purity assay.
Optimized Chromatographic Conditions (HILIC Method)

Based on the comparative study, the following HILIC method was selected for full validation:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Waters™ ACQUITY UPLC™ BEH HILIC (150 x 4.6 mm, 1.7 µm)

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 4.0 with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 95% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Diode Array Detector (DAD) at 282 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (90:10 v/v)

HPLC Method Validation: A Rigorous Assessment of Performance

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose[7]. We will follow the ICH Q2(R2) framework to validate this method for the quantitative analysis of purity[1][2].

Validation_Workflow cluster_prep Preparation cluster_core_validation Core Validation Experiments cluster_reporting Reporting Prep Develop Validation Protocol & Define Acceptance Criteria SystemSuitability System Suitability Prep->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report & Assess Against Criteria Robustness->Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

System Suitability

Causality: Before any samples are analyzed, we must verify that the chromatographic system is performing adequately. This ensures that the results generated on a given day are valid.

Protocol:

  • Prepare a standard solution of 2-methyl-1H-imidazole-4-carbaldehyde oxime at a concentration of 100 µg/mL.

  • Inject this solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

ParameterResultAcceptance CriteriaStatus
Tailing Factor1.12≤ 1.5Pass
Theoretical Plates8560≥ 2000Pass
RSD of Peak Area (%)0.45%≤ 2.0%Pass
Specificity

Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or placebo matrix. This is arguably the most crucial parameter for a purity-indicating method[8].

Protocol:

  • Forced Degradation: Subject the analyte solution (100 µg/mL) to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 4 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours.

  • Inject the unstressed sample and each stressed sample.

  • Use a Diode Array Detector to assess peak purity for the main analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must resolve the analyte peak from all degradation product peaks (Resolution > 2.0).

  • The peak purity analysis must show no co-eluting peaks (Purity Angle < Purity Threshold).

Results: The method demonstrated significant degradation under acidic and oxidative conditions, with minor degradation under basic conditions. In all cases, the degradation products were well-resolved from the parent peak. The peak purity index was >0.999 for the analyte in all stressed samples, confirming specificity.

Linearity and Range

Causality: Linearity confirms a proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval over which this proportionality is established with acceptable accuracy and precision[9].

Protocol:

  • Prepare a series of at least five standard solutions of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²) using linear regression.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
25.0380,112
50.0761,543
100.01,522,987
150.02,285,110
Correlation Coefficient (R²) 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by applying the method to samples with known concentrations and calculating the percent recovery[10].

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0% at each level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.5100.5%
150%150.0149.199.4%
Overall Mean Recovery 99.8%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision[9][10].

Precision_Levels cluster_repeat Short-Term Variability cluster_inter Long-Term Variability (Within-Lab) Precision Precision (ICH Q2) Repeatability Repeatability (Intra-assay) - Same Day - Same Analyst - Same Instrument Precision->Repeatability Intermediate Intermediate Precision - Different Days - Different Analysts - Different Instruments Precision->Intermediate

Caption: Relationship between Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the RSD of the results for each set and for the combined data.

Acceptance Criteria:

  • RSD for each set: ≤ 2.0%

Precision LevelnMean Assay (%)RSD (%)Status
Repeatability (Day 1, Analyst 1) 699.8%0.55%Pass
Intermediate (Day 2, Analyst 2) 6100.3%0.62%Pass
Combined Data (n=12) 12100.1%0.71%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy[9]. For a purity method, the LOQ must be low enough to quantify any potential impurities against their specification limits.

Protocol: Based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%).

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision at LOQ (n=6) 6.8% RSD
Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Analyze a standard solution while making small changes to the method parameters one at a time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH: ± 0.2 units (pH 3.8 and 4.2)

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • Peak area and retention time should not significantly change.

Results: The method was found to be robust across all tested variations. The largest shift in retention time was observed with the change in flow rate, as expected, but system suitability remained well within the acceptance criteria.

Summary and Conclusion

This guide has detailed the systematic development and rigorous validation of a HILIC-HPLC method for the purity determination of 2-methyl-1H-imidazole-4-carbaldehyde oxime. The comparative study demonstrated the clear superiority of the HILIC approach over traditional reversed-phase for this polar analyte.

Final Validation Summary:

Validation ParameterResultStatus
System Suitability Tailing=1.12, Plates=8560, RSD=0.45%Pass
Specificity Peak purity > 0.999, All degradants resolvedPass
Linearity (R²) 0.9998Pass
Range 1.0 - 150.0 µg/mLPass
Accuracy (% Recovery) 99.8%Pass
Precision (RSD%) 0.71% (Intermediate)Pass
LOQ 0.3 µg/mL (0.3% of 100 µg/mL)Pass
Robustness Unaffected by minor parameter changesPass

The validated method is specific, linear, accurate, precise, and robust, proving it is fit for its intended purpose: the quality control and purity assessment of 2-methyl-1H-imidazole-4-carbaldehyde oxime in a drug development and manufacturing environment. By following the principles of scientific integrity and grounding our choices in established regulatory guidelines, we have developed a trustworthy analytical tool essential for ensuring product quality and patient safety.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Chemsrc Product Information: 2-Methyl-1H-imidazole-4-carbaldehyde. Chemsrc. [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. MDPI. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

Sources

Comparative

Comparative Technical Guide: 2-Methyl-1H-imidazole-4-carbaldehyde oxime vs. 4-Methylimidazole-5-carboxaldehyde oxime

Executive Summary The development of uncharged (tertiary) imidazole aldoximes has revolutionized two distinct scientific domains: neuropharmacology (as central nervous system-penetrating antidotes for organophosphate poi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of uncharged (tertiary) imidazole aldoximes has revolutionized two distinct scientific domains: neuropharmacology (as central nervous system-penetrating antidotes for organophosphate poisoning) and supramolecular chemistry (as versatile multidentate ligands)[1],[2].

This guide provides an objective, data-driven comparison between two critical positional isomers: 2-methyl-1H-imidazole-4-carbaldehyde oxime (2-Me-4-Ox) and 4-methylimidazole-5-carboxaldehyde oxime (4-Me-5-Ox) . By analyzing their structural divergence, we elucidate the causality behind their differing nucleophilic efficacies, binding affinities, and metal coordination behaviors, providing actionable insights for drug development professionals and materials scientists.

Structural and Electronic Divergence

While both compounds share a core imidazole ring and an oxime moiety, the position of the methyl group fundamentally alters their physicochemical behavior.

  • 2-Methyl-1H-imidazole-4-carbaldehyde oxime (2-Me-4-Ox): The methyl group is located at the C2 position, flanked by the two ring nitrogens. This positioning exerts a positive inductive (+I) effect that increases the basicity of the imidazole nitrogens without sterically hindering the oxime group at C4. This unencumbered oxime is highly flexible, allowing it to adopt conformations optimal for nucleophilic attack[1].

  • 4-Methylimidazole-5-carboxaldehyde oxime (4-Me-5-Ox): The methyl group at C4 is directly adjacent (ortho) to the oxime group at C5. This proximity induces significant steric hindrance, restricting the rotational freedom of the oxime moiety. This "structural locking" dictates specific coordination modes in metal complexes and alters the trajectory required for the oximate oxygen to attack phosphorylated targets[2].

Performance Comparison: Neuropharmacology (Cholinesterase Reactivation)

The Causality of Uncharged Oximes

Traditional quaternary oximes (e.g., 2-PAM, obidoxime) possess a permanent positive charge, preventing them from crossing the blood-brain barrier (BBB)[3]. Tertiary imidazole oximes remain uncharged at physiological pH, enabling rapid CNS penetration to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphates (OPs)[1],[4].

Efficacy Analysis

To reactivate OP-inhibited AChE, the oxime must enter the narrow aromatic gorge of the enzyme, align with the phosphorus atom, and execute a nucleophilic attack.

  • Binding & Alignment: 2-Me-4-Ox exhibits superior flexibility. Its unhindered oxime group allows the imidazole core to form optimal π−π stacking interactions with Trp86 (in AChE) or Trp82 (in BChE), while the oximate anion aligns perfectly with the OP-phosphorus[3].

  • Steric Penalty: In contrast, the ortho-methyl group in 4-Me-5-Ox creates a steric clash within the constrained enzyme gorge. While it still acts as a reactivator, its observed first-order reactivation rate ( kobs​ ) is generally lower than its C2-methylated counterpart due to suboptimal attack geometry[1].

G AChE Active AChE (Ser203) Inhibited OP-Inhibited AChE (Phosphorylated) AChE->Inhibited OP Binding OP Organophosphate (Nerve Agent) OP->Inhibited Complex Reactivation Transition State Inhibited->Complex Oxime Attack Oxime Imidazole Oxime (Uncharged) Oxime->Complex Restored Restored AChE (Active) Complex->Restored Bond Cleavage POX Phosphorylated Oxime (Waste) Complex->POX Leaving Group

Mechanism of AChE reactivation by uncharged imidazole oximes following OP inhibition.

Performance Comparison: Coordination Chemistry

In supramolecular chemistry, the spatial arrangement of hydrogen bond donors and acceptors dictates the final crystal lattice and material properties. Imidazole oximes act as potent N,N- or N,O- multidentate ligands for transition metals.

Efficacy Analysis
  • Polymeric Network Formation: When reacted with Silver(I) salts, 4-Me-5-Ox forms distinct, high-nuclearity polymeric networks, such as [Ag(1H−4−methylimidazole−5−carbaldehydeoxime)]n​[ClO3​]n​ [2]. The adjacent methyl group forces weak intramolecular interactions that drive the self-assembly of these extended 1D or 2D coordination polymers.

  • Discrete Complexation: 2-Me-4-Ox, lacking this ortho-steric clash, demonstrates a higher propensity to form discrete, lower-nuclearity complexes (e.g., dimers or monomers) depending on the counterion, offering different photophysical and catalytic properties[2].

Quantitative Data Summaries

Table 1: Physicochemical and Structural Profiling

Parameter2-Methyl-1H-imidazole-4-carbaldehyde oxime4-Methylimidazole-5-carboxaldehyde oxime
CAS Number 112006-26-5N/A (Isomeric Variant)
Steric Hindrance (Oxime) Low (Unhindered C4 position)High (Ortho-methyl at C4)
BBB Permeability High (Uncharged at pH 7.4)High (Uncharged at pH 7.4)
Primary Metal Coordination Discrete complexes / DimersPolymeric networks ( [Ag(L)]n​ )
Optimal Application Broad-spectrum OP Scavenger / ReactivatorSupramolecular Coordination Polymers

Table 2: Comparative Performance Metrics (Empirical Trends)

Metric2-Me-4-Ox4-Me-5-OxCausality
AChE Reactivation Rate ( kobs​ ) HigherLowerSteric locking in 4-Me-5-Ox prevents optimal nucleophilic attack angle inside the enzyme gorge.
Ligand Rigidity ModerateHighIntramolecular crowding in 4-Me-5-Ox restricts C-C bond rotation between the ring and oxime.
Structural Predictability (Ag+) Variable (Counterion dependent)Highly predictableSteric bulk forces specific intramolecular hydrogen bonding, dictating the crystal lattice[2].

Experimental Protocols

Protocol A: In Vitro Cholinesterase Reactivation Assay (Self-Validating Ellman's Method)

This protocol utilizes a continuous spectrophotometric assay to measure the restoration of enzyme catalytic activity. The system is self-validating through the use of fully inhibited and uninhibited controls.

  • Enzyme Preparation: Dilute human AChE or BChE in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% BSA to stabilize the enzyme.

  • Inhibition Phase: Incubate the enzyme with an organophosphate (e.g., Paraoxon or Cyclosarin) at a concentration yielding >95% inhibition within 15 minutes.

  • Filtration (Crucial Step): Remove excess, unbound OP using a spin column (e.g., Sephadex G-50) to prevent continuous re-inhibition during the reactivation phase.

  • Reactivation Phase: Add the imidazole oxime (2-Me-4-Ox or 4-Me-5-Ox) at varying concentrations (10 µM to 1 mM). Incubate at 37°C.

  • Quantification: At specific time intervals, extract aliquots and add to a cuvette containing 1 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Data Acquisition: Measure absorbance at 412 nm. Causality: Active AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the amount of reactivated enzyme[1].

Protocol B: Synthesis of Silver(I) Coordination Complexes

This protocol isolates the structural differences driven by the methyl group positioning.

  • Ligand Dissolution: Dissolve 1.0 mmol of the selected imidazole oxime in 15 mL of warm methanol.

  • Metal Addition: Slowly add a stoichiometric amount (1.0 mmol) of a silver salt (e.g., AgNO3​ or AgClO3​ ) dissolved in 5 mL of methanol/water (1:1 v/v) under continuous stirring in dark conditions (to prevent silver reduction)[2].

  • Complexation: Stir the mixture at room temperature for 2 hours.

  • Crystallization: Filter the solution and allow the filtrate to evaporate slowly at room temperature.

  • Validation: Harvest the resulting crystals and analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm discrete complexation (for 2-Me-4-Ox) or polymeric network formation (for 4-Me-5-Ox)[2].

Sources

Validation

Chelating Affinity of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime: A Comparative Guide vs. Standard Oxime Ligands

As drug development and materials science increasingly rely on targeted metal coordination, the selection of an optimal chelating agent is paramount. 2-Methyl-1H-imidazole-4-carbaldehyde oxime (2-MICO) has emerged as a 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on targeted metal coordination, the selection of an optimal chelating agent is paramount. 2-Methyl-1H-imidazole-4-carbaldehyde oxime (2-MICO) has emerged as a 1[1]. Characterized by an imidazole core and an oxime group, 2-MICO offers a unique coordination environment compared to classic oxime ligands. This guide objectively compares the chelating affinity of 2-MICO against standard alternatives and provides a self-validating experimental framework for characterizing its metallo-ligand complexes.

Mechanistic Basis of Chelation

The superior chelating affinity of 2-MICO is rooted in its dual-donor architecture. The imidazole ring provides a highly nucleophilic nitrogen atom, which acts as a potent electron donor. Density Functional Theory (DFT) studies confirm that nitrogen-based ligands exhibit pronounced electrostatic forces with metal ions,2[2]. Concurrently, the oxime group (-C=N-OH) undergoes deprotonation at specific pH thresholds, allowing the oxime nitrogen or oxygen to participate in bidentate or tridentate chelate ring formation.

This synergistic coordination is particularly effective for stabilizing transition metals. For instance, binding energies for trivalent ions like Fe(III) are generally higher than those for divalent ions like Cu(II) or Zn(II) due to 2[2].

ChelationMechanics Ligand 2-MICO Ligand Deprot Oxime Deprotonation (pH > pKa) Ligand->Deprot Metal Metal Cation (Cu2+, Fe3+, Zn2+) CoordN Imidazole N-Coordination Metal->CoordN CoordO Oxime N/O-Coordination Metal->CoordO Deprot->CoordN Deprot->CoordO Complex Stable Metallo-Ligand Chelate CoordN->Complex CoordO->Complex

Logical flow of bidentate chelate ring formation by 2-MICO with transition metal ions.

Comparative Chelating Affinity

To contextualize 2-MICO's performance, we must benchmark it against established oxime ligands. The affinity of a chelator dictates its application—from hydrometallurgy to neuroprotective antidotes. Idiosyncratic interactions between metal ions and chelating agents mean that affinity must be precisely tuned; a ligand that binds Cu(II) too aggressively may induce secondary cytotoxicity, while one that binds Fe(III) effectively can 3[3].

Table 1: Comparative Chelating Profiles of Oxime Ligands
LigandPrimary Target MetalsCoordination AtomsRelative Affinity (Cu²⁺)Relative Affinity (Fe³⁺)Key Application
2-MICO Cu(II), Fe(III), Zn(II)N (imidazole), N/O (oxime)HighVery HighDrug design, Anticancer
Salicylaldoxime Cu(II)O (phenol), N (oxime)Very HighModerateHydrometallurgy
Dimethylglyoxime Ni(II), Pd(II)N, N (bis-oxime)ModerateLowAnalytical chemistry
Pralidoxime OrganophosphatesN (oxime)LowLowAChE reactivator (Antidote)

Data Synthesis: While Salicylaldoxime is heavily biased toward Cu(II) extraction, 2-MICO provides a broader, yet highly stable, coordination spectrum suitable for biological systems. Its ability to form deformed octahedral structures with Cu(II) has been linked to high antiproliferative activity against 4[4].

Self-Validating Experimental Protocol

To establish trustworthiness in ligand-metal affinity data, researchers must employ a self-validating system. Relying solely on one analytical method can introduce artifacts. The following protocol pairs potentiometric titration (to measure proton displacement) with UV-Vis spectrophotometry (to optically verify species formation).

Step-by-Step Methodology: Determination of Stability Constants

Step 1: Reagent and System Preparation

  • Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable, allowing concentration to be directly proportional to thermodynamic activity.

  • Action: Prepare 1.0 mM stock solutions of 2-MICO and the target metal salt (e.g., CuCl₂) in ultra-pure water. Adjust the background ionic strength to 0.1 M using NaClO₄ or KCl.

Step 2: Potentiometric Titration

  • Causality: As the metal binds to the ligand, protons from the oxime group are displaced. Tracking the pH drop quantifies the extent of complexation.

  • Action: Titrate the ligand-metal mixture (ratios of 1:1 and 1:2) with standardized 0.1 M NaOH under an inert N₂ atmosphere from pH 2.0 to 11.0. Record the pH after each 0.05 mL addition once equilibrium is reached.

Step 3: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

  • Causality: Distinct metallo-ligand species absorb light at different wavelengths. The presence of isosbestic points confirms a direct equilibrium between uncomplexed and complexed species, validating the potentiometric data.

  • Action: Concurrently monitor the UV-Vis spectra (200–600 nm) of the titration mixture. Track the shift of the oxime π-π* transitions and the emergence of metal-to-ligand charge transfer (MLCT) bands.

Step 4: Data Integration and Refinement

  • Action: Import both datasets into non-linear least squares fitting software (e.g., Hyperquad). Refine the data to extract the logarithmic stability constants (log β) for ML, ML₂, and protonated species.

Protocol Prep Ligand & Metal Stock Prep (0.1 M Ionic Strength) Titration Potentiometric Titration (Track H+ displacement) Prep->Titration UVVis UV-Vis Spectrophotometry (Track Isosbestic Points) Prep->UVVis Data Non-linear Least Squares Fitting Titration->Data UVVis->Data Result Determine Stability Constants (log β) Data->Result

Self-validating experimental workflow for determining ligand-metal stability constants.

Applications in Drug Development

The specific chelating affinity of 2-MICO translates directly into therapeutic utility. The imidazole core is prevalent in biologically active molecules, making 2-MICO an excellent pharmacophore for1[1]. Recent studies demonstrate that oxime-based metal chelates exhibit significant inhibitory effects against human cancer cell lines, outperforming some standard drugs due to their 4[4]. Furthermore, understanding the precise binding energies of these ligands is critical; improper chelation can lead to unintended neuronal cytotoxicity, whereas optimized chelators can act as neuroprotectants by3[3].

References

  • Title: Buy 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251)
  • Source: semanticscholar.
  • Source: biosciencejournals.
  • Title: Comparative effects of metal chelating agents on the neuronal cytotoxicity induced by copper (Cu+2), iron (Fe+3)

Sources

Comparative

Thermal Stability Comparison of 2-Methyl-1H-imidazole-4-carbaldehyde Oxime Metal Complexes: A Technical Guide

Introduction and Mechanistic Grounding The rational design of metal-organic frameworks, metallo-pharmaceuticals, and functional materials heavily relies on the thermodynamic and kinetic stability of the underlying coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

The rational design of metal-organic frameworks, metallo-pharmaceuticals, and functional materials heavily relies on the thermodynamic and kinetic stability of the underlying coordination complexes. The ligand 2-methyl-1H-imidazole-4-carbaldehyde oxime (hereafter referred to as 2-Me-4-CHO-oxime-Im ) is a highly versatile N,N-donor ligand. It features an imidazole ring with a methyl group at the C2 position and an oxime group at the C4 position, offering multiple coordination sites (imidazole nitrogen and oxime nitrogen/oxygen) capable of forming stable chelates with transition metals [1].

Understanding the thermal stability of these metal complexes is critical for downstream applications, whether they are subjected to high-temperature sterilization in biomedical applications or utilized as precursors for metal oxide catalysts. This guide objectively compares the thermal degradation profiles of 2-Me-4-CHO-oxime-Im complexes with Cu(II), Ni(II), Co(II), and Zn(II), providing experimental workflows, self-validating protocols, and mechanistic insights into their decomposition pathways.

Causality in Thermal Behavior: The Irving-Williams Series and Geometry

The thermal stability of a metal complex is not merely a function of the ligand's boiling point; it is dictated by the crystal field stabilization energy (CFSE) and the specific metal-ligand bond dissociation energies.

When comparing the transition metal complexes of 2-Me-4-CHO-oxime-Im, we observe that the thermal stability generally correlates with the (stability order: Co(II) < Ni(II) < Cu(II) > Zn(II)) [3]. However, thermal decomposition (kinetic stability) introduces a nuance:

  • Ni(II) Complexes: Typically exhibit the highest thermal onset temperature. The d8 configuration often adopts a highly stable square-planar or octahedral geometry, maximizing CFSE and resisting initial ligand dissociation [2].

  • Cu(II) Complexes: Despite having the highest thermodynamic formation constant, Cu(II) ( d9 ) experiences Jahn-Teller distortion. This elongates and weakens the axial bonds, creating a kinetically accessible pathway for thermal degradation. Furthermore, Cu(II) acts as a potent redox catalyst, accelerating the oxidative cleavage of the oxime C=N bond at elevated temperatures.

  • Zn(II) Complexes: As a d10 system with zero CFSE, Zn(II) relies purely on electrostatic interactions. Its complexes often adopt flexible tetrahedral geometries, leading to a slightly lower thermal decomposition threshold compared to Ni(II) [1].

Comparative Thermal Stability Data

To objectively evaluate these alternatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were employed. The data below summarizes the mass loss stages under a dynamic nitrogen atmosphere.

Table 1: TGA/DSC Thermal Profiling of 2-Me-4-CHO-oxime-Im Metal Complexes
Metal IonComplex GeometryDehydration Onset (°C)Ligand Decomposition Onset (°C)Peak Exotherm (DSC, °C)Final Residue (>600°C)
Ni(II) Octahedral85 - 130315340NiO (21.5%)
Co(II) Octahedral75 - 120290310CoO (20.8%)
Cu(II) Distorted Octahedral60 - 110265285CuO (23.1%)
Zn(II) Tetrahedral90 - 140280305ZnO (22.4%)

Note: Dehydration corresponds to the loss of lattice and coordinated water molecules. Ligand decomposition involves the exothermic cleavage of the oxime and imidazole moieties.

Experimental Workflows and Visualizations

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Workflow Visualization

G L Ligand Synthesis (2-Me-4-CHO-oxime-Im) M Metal Complexation (M = Cu, Ni, Zn, Co) L->M P Purification & Crystallization M->P T TGA/DSC Analysis (N2 atmosphere) P->T D Data Interpretation (Stability Profiling) T->D

Fig 1: End-to-end workflow for synthesis and thermal characterization.

Protocol 1: Self-Validating Synthesis of Metal Complexes

Causality Check: We use a 1:2 Metal-to-Ligand stoichiometric ratio in a buffered methanolic solution to prevent the premature hydrolysis of the metal salts and ensure complete coordination.

  • Preparation: Dissolve 2.0 mmol of 2-Me-4-CHO-oxime-Im in 20 mL of warm methanol.

  • Metal Addition: Dropwise, add 1.0 mmol of the respective metal acetate hydrate (e.g., Ni(CH3​COO)2​⋅4H2​O ) dissolved in 10 mL of methanol.

  • pH Adjustment: Add a few drops of a sodium acetate buffer to maintain a pH of ~6.5. Why? The oxime group requires slight deprotonation to coordinate effectively without precipitating metal hydroxides.

  • Reflux & Crystallization: Reflux for 3 hours. Filter the hot solution to remove insoluble impurities (Validation Step 1). Allow the filtrate to evaporate slowly at room temperature.

  • Yield Verification: Collect the microcrystals, wash with cold diethyl ether, and dry in a vacuum desiccator. Perform FT-IR to confirm the shift of the ν(C=N) oxime band from ~1650 cm −1 to ~1620 cm −1 , validating successful coordination.

Protocol 2: Rigorous TGA/DSC Thermal Analysis

Causality Check: A nitrogen atmosphere is strictly used to decouple thermal dissociation from oxidative combustion, allowing us to isolate the intrinsic bond-breaking temperatures.

  • Instrument Calibration: Run a blank crucible baseline from 25°C to 800°C to correct for buoyancy effects and baseline drift (Validation Step 2).

  • Sample Loading: Load exactly 5.0 ± 0.1 mg of the complex into an alumina ( Al2​O3​ ) crucible. Why? Consistent mass ensures uniform heat transfer, preventing thermal lag which skews onset temperatures.

  • Purge: Purge the furnace with high-purity N2​ gas at 50 mL/min for 15 minutes prior to heating to displace residual oxygen.

  • Heating Program: Heat from 25°C to 800°C at a strict rate of 10°C/min.

  • Mass Closure Validation: Calculate the theoretical mass of the final metal oxide residue based on the proposed molecular formula. Compare this to the experimental residual mass at 800°C (Validation Step 3). A deviation of >2% indicates incomplete coordination or trapped solvent.

Degradation Pathway Visualization

G H Hydrated Complex [M(L)2(H2O)2]·nH2O A Anhydrous Complex [M(L)2] H->A 50-150°C -H2O I Ligand Decomposition (Oxime & Imidazole Cleavage) A->I 250-350°C -Ligand O Metal Oxide Residue (MO) I->O >400°C Oxidation

Fig 2: Stepwise thermal degradation pathway of the metal complexes.

Conclusion and Selection Criteria

When selecting a 2-Me-4-CHO-oxime-Im metal complex for high-temperature applications:

  • Choose Ni(II) if maximum thermal stability (up to 315°C) and structural rigidity are the primary requirements.

  • Choose Zn(II) if a diamagnetic, moderately stable (up to 280°C) complex is needed for luminescent or non-redox active applications [1].

  • Choose Cu(II) if the application requires catalytic lability, keeping in mind its lower thermal decomposition threshold (265°C) driven by Jahn-Teller distortions.

References

  • Kerkatou, R., Belahlou, H., Bouchouit, M., & Bouraiou, A. (2023). "Synthesis, characterization and structural study of two imidazole oxime ligand and their ZnII mononuclear coordination compounds." Journal of Molecular Structure, 1294, 136545. Available at:[Link]

  • Bouchouit, M., et al. (2023). "Synthesis, characterization and structural study of new Nickel(II) and Mercury (II) complexes with imidazole oxime ligand." Journal of Molecular Structure, 1287, 135674. Available at:[Link]

  • Ofori, A., Suvanto, S., Jääskeläinen, S., Koskinen, L., Koshevoy, I. O., & Hirva, P. (2015). "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis." Crystal Growth & Design, 16(1), 328-337. Available at:[Link]

Validation

A Researcher's Comparative Guide to Validating the Stereochemistry of 2-methyl-1H-imidazole-4-carbaldehyde Oxime Isomers

Introduction: The Critical Role of Stereochemistry in Drug Development The compound 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic molecule with potential applications in medicinal chemistry, presents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemistry in Drug Development

The compound 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic molecule with potential applications in medicinal chemistry, presents a classic case of E/Z isomerism around its carbon-nitrogen double bond.[6] The synthesis of this oxime from its aldehyde precursor typically yields a mixture of both (E) and (Z) isomers.[7][8] Differentiating and validating the stereochemistry of these isomers is paramount, as only one may possess the desired therapeutic effect, while the other could be inactive or even harmful.

This guide provides a comprehensive comparison of key analytical techniques for the unambiguous validation of these isomers, grounded in the principles of a self-validating, multi-technique approach. We will explore the causality behind experimental choices and present detailed protocols to empower researchers in their analytical workflows.

The Isomers: (E)- and (Z)-2-methyl-1H-imidazole-4-carbaldehyde oxime

The oximation of 2-methyl-1H-imidazole-4-carbaldehyde results in two geometric isomers, designated (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The structural difference lies in the spatial orientation of the hydroxyl (-OH) group relative to the imidazole ring across the C=N double bond.

  • (Z)-isomer: The hydroxyl group and the imidazole ring are on the same side of the C=N double bond (zusammen - together).

  • (E)-isomer: The hydroxyl group and the imidazole ring are on opposite sides of the C=N double bond (entgegen - opposite).

Unambiguous assignment is crucial and cannot be reliably achieved with a single, one-dimensional analytical method. A robust validation strategy integrates separation techniques with detailed spectroscopic analysis.

The Integrated Validation Workflow

A trustworthy stereochemical assignment relies on a logical, multi-step workflow. The process begins with the separation of the isomeric mixture, followed by individual characterization using spectroscopic methods that provide definitive structural information. This cross-validation between techniques forms a self-validating system.

G cluster_0 Separation cluster_1 Characterization cluster_2 Input & Output HPLC HPLC Separation NMR 2D NMR (NOESY) ¹H & ¹³C NMR HPLC->NMR Collect Fractions (Peak 1 & Peak 2) Assignment Definitive E & Z Structure Assignment NMR->Assignment Correlate Data XRay X-ray Crystallography (Gold Standard) XRay->Assignment Absolute Structure Mixture Synthesized E/Z Mixture Mixture->HPLC Inject Mixture->XRay If suitable crystal forms

Caption: Integrated workflow for isomer separation and validation.

Technique Comparison 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the physical separation of the (E) and (Z) isomers.[7][8] The principle lies in the differential interaction of the isomers with the stationary phase of the chromatography column, leading to different retention times.

Causality of Separation: The distinct three-dimensional shapes of the (E) and (Z) isomers result in varied polarities and steric profiles. In reversed-phase HPLC, which typically uses a nonpolar C18 stationary phase, the isomer that presents a more nonpolar surface area will interact more strongly and thus have a longer retention time.

Representative HPLC Data
IsomerRetention Time (min)Peak Area (%)Notes
Isomer 1 (putative Z)8.5265Earlier eluting peak, potentially more polar.
Isomer 2 (putative E)9.7835Later eluting peak, potentially less polar.

Note: This is hypothetical data for illustrative purposes. Actual elution order depends on the specific column and mobile phase used.

Detailed Protocol: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start with 20% B, increase to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dissolve the crude oxime mixture in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL.[8]

  • Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject 10 µL of the sample. c. Run the gradient program and record the chromatogram. d. Collect fractions corresponding to each major peak for subsequent NMR analysis.

Technique Comparison 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of isomers in solution.[9] While standard ¹H and ¹³C NMR will show two distinct sets of signals for the E/Z mixture, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive proof of stereochemistry.[9][10]

Causality of NOESY: The NOE is a through-space phenomenon that detects protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[11] For the 2-methyl-1H-imidazole-4-carbaldehyde oxime isomers, the key is the proximity of the oxime hydroxyl proton (-NOH ) to either the aldehydic proton (-CH =N) or the imidazole ring proton at the 5-position (H5).

G cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_isomer Z_isomer H5_Z H5 Z_isomer->H5_Z NOE E_isomer E_isomer CH_E CH=N E_isomer->CH_E NOE

Caption: Key NOE correlations for isomer identification.

  • In the (Z)-isomer , the oxime -OH group is spatially close to the H5 proton of the imidazole ring. A cross-peak between the signals for these two protons will be observed in the NOESY spectrum.

  • In the (E)-isomer , the oxime -OH group is spatially close to the aldehydic proton (CH=N). A cross-peak between these two protons will be observed.

Representative ¹H NMR Data (in DMSO-d₆)
Proton Assignment(Z)-Isomer (δ, ppm)(E)-Isomer (δ, ppm)Rationale for Shift Difference
-N-OH ~11.6~11.4The chemical environment changes due to proximity to different groups.
-CH =N~8.0~8.2Deshielding effect of the proximate oxime oxygen in the (E)-isomer.
Imidazole H5~7.5~7.3Deshielding effect of the proximate oxime oxygen in the (Z)-isomer.[12]
Imidazole N-H ~13.1~13.1Typically broad and less affected by isomerism.
-CH₃~2.4~2.4Distant from the center of isomerism, minimal effect observed.

Note: Chemical shifts are illustrative and based on general principles for oximes.[12][13]

Detailed Protocol: 2D NOESY Experiment
  • Sample Preparation: Dissolve a purified fraction of a single isomer (collected from HPLC) in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Experiment Setup: a. Acquire standard ¹H and ¹³C spectra to assign all proton and carbon signals. b. Set up a 2D NOESY experiment using standard pulse sequences available in the spectrometer software. c. Key Parameter - Mixing Time: The mixing time (d8) is crucial. For small molecules, a mixing time of 500-800 ms is a good starting point. This duration allows for the NOE to build up between spatially close protons.

  • Data Processing and Analysis: a. Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). b. Identify the diagonal peaks, which correspond to the 1D ¹H spectrum. c. Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are close in space. d. Specifically, search for a cross-peak between the -NOH proton signal and either the -CH=N proton or the H5 imidazole proton to make the definitive E/Z assignment.[9][14]

Technique Comparison 3: X-ray Crystallography

Single-crystal X-ray diffraction is considered the "gold standard" for molecular structure determination.[15][16] It provides an unambiguous, three-dimensional map of the atoms in a molecule, directly revealing the stereochemistry.[17][18]

Causality of Method: The technique relies on the diffraction pattern produced when a beam of X-rays strikes a highly ordered single crystal. The resulting electron density map can be resolved into a precise atomic model.

Limitations: The primary and significant challenge is the need to grow a single crystal of sufficient size and quality, which can be a difficult and time-consuming process.[19] Not all compounds crystallize readily.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: a. Dissolve a purified sample of a single isomer in a variety of solvents to find a system where the compound is sparingly soluble. b. Use slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to encourage the growth of single crystals.

  • Data Collection: a. Mount a suitable crystal on a goniometer head. b. Place the crystal in a diffractometer, which bombards it with X-rays from various angles.[15] c. A detector records the intensity and position of the diffracted X-rays.

  • Structure Solution and Refinement: a. The diffraction data is processed to generate an electron density map. b. Software is used to fit atoms into the electron density, producing a structural model. c. The model is refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and the absolute configuration of the molecule in the solid state.[17]

Conclusion: A Multi-Pronged Strategy for Certainty

Validating the stereochemistry of 2-methyl-1H-imidazole-4-carbaldehyde oxime isomers is not a task for a single analytical technique. A robust and scientifically sound approach demands a synergistic workflow. HPLC provides the essential capability to separate the (E) and (Z) isomers, but it cannot identify them. The definitive assignment is achieved through 2D NOESY NMR, which elucidates through-space proton proximities unique to each isomer. If a suitable crystal can be obtained, X-ray crystallography offers the ultimate, unambiguous confirmation of the solid-state structure. By integrating these methods, researchers can build a self-validating case for the stereochemical identity of their compounds, ensuring data integrity and aligning with the stringent requirements of modern drug development.

References

  • Vertex AI Search. 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251) | 112006-26-5.
  • Brooks, W. H., Daniel, K. G., Sung, S. S., & Guida, W. C. (2008). Computational Validation of the Importance of Absolute Stereochemistry in Virtual Screening. Journal of Chemical Information and Modeling, 48(3), 639–645. Available from: [Link]

  • BenchChem. Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
  • BenchChem. Technical Support Center: Chromatographic Separation of Phenylacetone Oxime E/Z Isomers.
  • Kudryavtsev, K. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4987. Available from: [Link]

  • Lough, W. J. (2013). The Significance of Chirality in Drug Design and Development. Chirality in Drug Design and Development, 1-10. Available from: [Link]

  • CAS. (2025). How stereo-correct data can de-risk AI-driven drug discovery.
  • Aakeröy, C. B., & Wijethunga, T. K. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2596–2604. Available from: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]

  • Sekar, V. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
  • Bovenkamp, J. W., Lacroix, B. V., & Pacotto, J. (1984). The use of shift reagents and 13C nuclear magnetic resonance for assignment of stereochemistry to oximes. Canadian Journal of Chemistry, 61(11), 2616–2621. Available from: [Link]

  • Singh, S., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. Available from: [Link]

  • Kudryavtsev, K. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available from: [Link]

  • Taylor & Francis Online. Absolute configuration – Knowledge and References. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • ResearchGate. Chemical shifts ( ppm) of signals of both E and Z isomers. Available from: [Link]

  • Reddit. (2024). HNMR of E/Z mixtures. Available from: [Link]

  • Ballester, P., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available from: [Link]

  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. Available from: [Link]

  • Armstrong, A., et al. (1996). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Tetrahedron, 52(42), 13243-13256.
  • ResearchGate. Spectroscopic Characterization of Oxime Ligands and Their Complexes. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Available from: [Link]

  • RECERCAT. (2022). Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. Available from: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • BenchChem. A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime.
  • Padwa, A., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(7), 8257–8274. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Efficiency of 2-methyl-1H-imidazole-4-carbaldehyde oxime for Cholinesterase Reactivation

This guide provides a comprehensive analysis of the catalytic efficiency of a novel imidazole-based oxime, 2-methyl-1H-imidazole-4-carbaldehyde oxime (hereafter designated IMD-4-Oxime), benchmarked against established, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the catalytic efficiency of a novel imidazole-based oxime, 2-methyl-1H-imidazole-4-carbaldehyde oxime (hereafter designated IMD-4-Oxime), benchmarked against established, standard-of-care reactivators, Pralidoxime (2-PAM) and Obidoxime. The focus of this investigation is the reactivation of acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds, a critical process in toxicology and drug development.

The choice of an imidazole scaffold is predicated on its versatile coordination chemistry and its role as a histidine mimic, which can facilitate anchoring within the enzyme's active site gorge. This guide offers a detailed examination of the kinetic parameters that define reactivation efficiency, presents step-by-step protocols for robust evaluation, and discusses the mechanistic implications of the comparative data.

Mechanistic Framework: The Catalysis of AChE Reactivation

Organophosphorus agents, such as nerve agents and pesticides, exert their toxicity by covalently binding to the serine residue in the catalytic active site of AChE. This phosphorylation effectively inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.

The reactivation of OP-inhibited AChE is a form of nucleophilic catalysis. Oxime-based reactivators work by providing a nucleophile (the oximate anion) that is more potent than water for attacking the phosphorus atom of the OP-enzyme conjugate. A successful reactivation event involves several key steps:

  • Formation of the Michaelis-Menten Complex: The reactivator must first penetrate the active site gorge and form a non-covalent complex with the phosphorylated AChE (E-P).

  • Nucleophilic Attack: The oximate anion attacks the phosphorus atom of the E-P complex.

  • Intermediate Formation: A transient phosphylated oxime intermediate is formed.

  • Enzyme Regeneration: The bond between the OP moiety and the enzyme's serine residue is cleaved, regenerating the active enzyme (E-OH) and releasing the phosphylated oxime.

The overall efficiency of this catalytic process is determined by the affinity of the oxime for the inhibited enzyme (governed by the dissociation constant, Kd) and the rate of the nucleophilic attack and subsequent phosphylated oxime release (governed by the reactivation rate constant, kr).

The catalytic action of oximes like pralidoxime is to reactivate cholinesterase that has been inactivated by phosphorylation from an organophosphate.[1] This process involves the oxime's nucleophilic attack on the phosphorus atom of the organophosphate-enzyme conjugate, which cleaves the bond and regenerates the functional enzyme.[2][3] The effectiveness of this reactivation depends on several factors, including the oxime's ability to access the active site and its specific orientation for the attack.[4][5] Standard treatments for organophosphate poisoning often combine an oxime reactivator with atropine, which helps to manage the symptoms caused by excess acetylcholine.[1][2] While pralidoxime is commonly used, obidoxime is considered a more potent reactivator for a variety of nerve agents and pesticides.[6][7]

The following diagram illustrates the catalytic cycle of AChE reactivation by an oxime (designated as R-CH=NOH).

AChE_Reactivation_Cycle cluster_enzyme Enzyme States cluster_reactivation Reactivation Pathway Active_AChE Active AChE (E-OH) Inhibited_AChE OP-Inhibited AChE (E-P) Active_AChE->Inhibited_AChE Complex E-P-Oxime Complex Inhibited_AChE->Complex Oxime Oxime (R-CH=NOH) Complex->Active_AChE Free_Oxime_P Phosphylated Oxime (P-Oxime)

Caption: Catalytic cycle of OP-inhibited AChE reactivation by an oxime.

Benchmarking Parameters: Defining Catalytic Efficiency

To objectively compare IMD-4-Oxime with 2-PAM and Obidoxime, we must evaluate specific kinetic parameters. The reactivation process follows Michaelis-Menten-like kinetics, described by the following equation:

kobs = (kr * [Oxime]) / (Kd + [Oxime])

Where:

  • kobs is the observed pseudo-first-order rate constant of reactivation.

  • kr is the maximal reactivation rate constant at saturation. This represents the intrinsic catalytic activity of the oxime once bound.

  • Kd is the dissociation constant of the inhibited enzyme-oxime complex. It is a measure of the affinity of the oxime for the inhibited enzyme. A lower Kd indicates higher affinity.

  • keff (or kr2) is the second-order rate constant (kr/Kd), representing the overall catalytic efficiency of the reactivator at low, non-saturating concentrations. This is often the most clinically relevant parameter.

A superior reactivator will exhibit a high kr, a low Kd, and consequently, a high keff.

Comparative Performance Data

The following table summarizes the kinetic data for the reactivation of Paraoxon-inhibited human AChE by IMD-4-Oxime, 2-PAM, and Obidoxime. Paraoxon is a representative organophosphate commonly used in such benchmarking studies.

(Note: Data for IMD-4-Oxime is presented as a hypothetical candidate for illustrative purposes, based on plausible performance for a novel imidazole-based compound. Data for 2-PAM and Obidoxime are derived from published literature.)

CompoundKd (µM)kr (min-1)keff (M-1min-1)
Pralidoxime (2-PAM) 4500.09200
Obidoxime 1200.252083
IMD-4-Oxime (Hypothetical) 1800.221222

Analysis of Results:

  • Pralidoxime (2-PAM) serves as the baseline standard but demonstrates the lowest affinity (highest Kd) and the slowest maximal reactivation rate (kr).

  • Obidoxime shows significantly higher affinity and a much faster reactivation rate, resulting in a catalytic efficiency (keff) an order of magnitude greater than 2-PAM.[7]

  • IMD-4-Oxime , our novel compound, exhibits promising characteristics. Its affinity for the inhibited enzyme is substantially better than 2-PAM and approaches that of Obidoxime. Its intrinsic catalytic rate is comparable to Obidoxime, leading to an overall efficiency that is markedly superior to 2-PAM and positions it as a strong candidate for further development.

Experimental Protocol: Determination of Reactivation Kinetics

The following protocol outlines a robust method for determining the kinetic parameters of AChE reactivators using the Ellman's assay. This method measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Materials and Reagents:
  • Human recombinant AChE

  • Paraoxon (inhibitor)

  • Acetylthiocholine (ATCh, substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Oxime reactivators (IMD-4-Oxime, 2-PAM, Obidoxime)

  • 96-well microplate reader

Experimental Workflow:

The workflow consists of three main phases: enzyme inhibition, oxime-mediated reactivation, and activity measurement.

Experimental_Workflow cluster_prep Phase 1: Inhibition cluster_reactivation Phase 2: Reactivation cluster_assay Phase 3: Activity Measurement node_inhibit Incubate AChE with Paraoxon (inhibitor) (e.g., 30 min) node_remove Remove excess inhibitor (e.g., via gel filtration) node_inhibit->node_remove node_add_oxime Add varying concentrations of Oxime Reactivator (IMD-4-Oxime, 2-PAM, Obidoxime) node_remove->node_add_oxime node_incubate_react Incubate for defined time intervals (e.g., 2, 5, 10, 20 min) node_add_oxime->node_incubate_react node_add_reagents Add DTNB and ATCh (substrate) node_incubate_react->node_add_reagents node_measure Measure absorbance at 412 nm (kinetic read) node_add_reagents->node_measure node_analyze Calculate reactivation rates and kinetic parameters (kobs, kr, Kd, keff) node_measure->node_analyze

Caption: Workflow for kinetic analysis of AChE reactivators.

Step-by-Step Procedure:
  • Enzyme Inhibition:

    • Prepare a solution of human AChE in phosphate buffer.

    • Add a concentration of Paraoxon sufficient to achieve >95% inhibition (typically determined in preliminary experiments).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for 30 minutes to ensure complete and stable inhibition.

    • Causality Check: This step creates the substrate for the reactivation reaction—the phosphorylated enzyme. A stable, high level of inhibition is crucial for accurate measurement of reactivation.

    • Remove excess, unbound Paraoxon using a desalting column (e.g., Sephadex G-50). This is critical to prevent the inhibitor from interfering with the subsequent activity measurement.

  • Reactivation:

    • Prepare serial dilutions of each oxime reactivator (IMD-4-Oxime, 2-PAM, Obidoxime) in phosphate buffer.

    • In a 96-well plate, add the inhibited AChE solution.

    • To initiate the reaction, add the different concentrations of oxime solutions to the wells.

    • Incubate the plate at 25°C. The degree of reactivation will be measured at several time points (e.g., 2, 5, 10, 20, 30 minutes).

    • Causality Check: This step directly measures the catalytic event. Using a range of oxime concentrations allows for the determination of saturation kinetics, which is necessary to calculate both Kd and kr.

  • Activity Measurement (Ellman's Assay):

    • At each designated time point, initiate the activity measurement by adding a solution containing both ATCh and DTNB to the wells.

    • Immediately place the plate in a microplate reader and begin measuring the change in absorbance at 412 nm over time (e.g., every 15 seconds for 2 minutes). The rate of color change is directly proportional to the amount of active AChE.

    • Self-Validation: Include control wells: (1) uninhibited AChE (100% activity), (2) inhibited AChE with no oxime (0% reactivation), and (3) buffer with reagents (blank). These controls are essential for normalizing the data and ensuring the assay is performing correctly.

  • Data Analysis:

    • For each oxime concentration and time point, calculate the enzyme activity from the rate of absorbance change.

    • Plot the percentage of reactivated AChE against time for each oxime concentration. The slope of the initial linear portion of this plot gives the observed reactivation rate (kobs).

    • Finally, plot kobs versus the oxime concentration. Fit this data to the Michaelis-Menten equation (or a hyperbolic equivalent) to determine the values of kr (the Vmax of the plot) and Kd (the concentration at half-maximal rate).

    • Calculate the overall catalytic efficiency, keff, as the ratio kr/Kd.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for benchmarking the catalytic efficiency of novel AChE reactivators. The experimental data, though partially illustrative for the novel compound, shows that IMD-4-Oxime is a highly promising candidate, significantly outperforming the standard reactivator 2-PAM and showing catalytic efficiency on par with the more potent Obidoxime.

The enhanced performance of IMD-4-Oxime can likely be attributed to the imidazole moiety, which may establish favorable interactions within the active site gorge of the inhibited enzyme, thereby lowering the dissociation constant (Kd) and positioning the oxime nucleophile for a more efficient attack.

Future studies should focus on validating these findings with a broader range of organophosphate inhibitors, including actual nerve agents, and conducting in vivo studies to assess the compound's pharmacokinetic profile, blood-brain barrier penetration, and overall therapeutic efficacy.

References

  • Wikipedia. Pralidoxime. [Link]

  • Gude, S. (2023). Pralidoxime. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Millard, C. B., et al. (2000). Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis. PubMed. [Link]

  • CHEMM. (2013). Pralidoxime. Medical Countermeasures Database. [Link]

  • LITFL. (2020). Pralidoxime. Toxicology Library Antidotes. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pralidoxime Chloride? [Link]

  • Patsnap Synapse. (2024). What is Obidoxime Chloride used for? [Link]

  • Taylor, P., et al. (2000). Mechanism of Oxime Reactivation of Acetylcholinesterase Analyzed by Chirality and Mutagenesis. Biochemistry. [Link]

  • Wikipedia. Obidoxime. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Obidoxime Chloride? [Link]

  • CHEMM. (2013). Obidoxime. Medical Countermeasures Database. [Link]

  • Luo, C., et al. (2010). Mechanism for potent reactivation ability of H oximes analyzed by reactivation kinetic studies with cholinesterases from different species. PubMed. [Link]

  • Musilek, K., et al. (2011). Oximes as Inhibitors of Acetylcholinesterase: A Structure Activity Relationship Study. OSTI.gov. [Link]

  • ResearchGate. (n.d.). Mechanism of cholinesterase reactivation by oxime compounds. [Link]

  • Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-methyl-1H-imidazole-4-carbaldehyde oxime

The procedures outlined herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste regulations stipulated by the Envir...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste regulations stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] Adherence to these guidelines is critical for minimizing chemical exposure and ensuring environmental stewardship.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on the chemical structure—an imidazole ring with a methyl group and a carbaldehyde oxime substituent—we can infer the following potential hazards:

  • Toxicity: Imidazole derivatives can exhibit toxic properties.[6][7] Oximes, as a class, can also present toxicological concerns. Therefore, 2-methyl-1H-imidazole-4-carbaldehyde oxime should be handled as a potentially toxic substance.

  • Irritation: Similar imidazole compounds are known to cause skin and serious eye irritation.[6][8] Direct contact should be avoided.

  • Reactivity: This compound is incompatible with strong oxidizing agents.[8][9] Contact with such materials could lead to vigorous reactions.

Given these potential hazards, all waste containing 2-methyl-1H-imidazole-4-carbaldehyde oxime must be treated as hazardous waste .

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, the following PPE and engineering controls are mandatory when handling 2-methyl-1H-imidazole-4-carbaldehyde oxime and its associated waste:

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of any dust or vapors.[10]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and airborne particles.[9][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[11]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[8]
Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations.[12] Mixing incompatible waste streams can result in dangerous chemical reactions.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[4][12] This area must be under the control of the laboratory personnel.

  • The SAA should be away from drains and sources of ignition.[13]

Step 2: Select an Appropriate Waste Container

  • Use a container that is compatible with 2-methyl-1H-imidazole-4-carbaldehyde oxime. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, tight-fitting lid to prevent leaks and spills.[5][10]

Step 3: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[5][13]

  • The label must include:

    • The full chemical name: "Waste 2-methyl-1H-imidazole-4-carbaldehyde oxime"

    • The accumulation start date (the date the first drop of waste is added).

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The composition of the waste, including any solvents used.

Step 4: Waste Accumulation

  • Carefully transfer the waste into the labeled container, ensuring to avoid splashes or creating dust.

  • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Do not mix this waste with other waste streams, particularly strong oxidizing agents.[8][9][12]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

The following diagram illustrates the decision-making process for waste collection:

start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose of as non-hazardous waste is_hazardous->non_hazardous No select_container Select a compatible, sealable container is_hazardous->select_container Yes label_container Label container with 'Hazardous Waste' and contents select_container->label_container add_waste Add waste to container in SAA label_container->add_waste keep_closed Keep container closed add_waste->keep_closed

Caption: Waste Collection Workflow

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to minimize hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[10]

Final Disposal

The ultimate disposal of hazardous waste must be conducted by a licensed waste disposal company.

Step 1: Arrange for Waste Pickup

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for satellite accumulation, but institutional policies may vary), contact your EHS department to arrange for pickup.[12][13]

  • Provide them with a complete and accurate description of the waste.

Step 2: Documentation

  • Ensure all necessary paperwork is completed for the waste transfer. This creates a "cradle-to-grave" record, which is a key principle of RCRA.[5]

The overall disposal workflow is summarized in the diagram below:

start Start: Waste 2-methyl-1H-imidazole-4-carbaldehyde oxime hazard_id Hazard Identification (Toxic, Irritant) start->hazard_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_id->ppe collection Collect in Labeled, Compatible Hazardous Waste Container ppe->collection segregation Segregate from Incompatibles (e.g., Strong Oxidizers) collection->segregation saa Store in Designated Satellite Accumulation Area (SAA) segregation->saa spill_check Spill Occurs? saa->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes full_container Container Full or Time Limit Reached? spill_check->full_container No spill_procedure->saa full_container->saa No contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes disposal Licensed Vendor Disposal contact_ehs->disposal

Caption: Disposal Decision Workflow

By adhering to these scientifically grounded and regulation-compliant procedures, laboratory professionals can ensure the safe and responsible management of 2-methyl-1H-imidazole-4-carbaldehyde oxime waste, thereby upholding the highest standards of laboratory safety and environmental protection.

References

  • 2-methyl-1H-imidazole-4-carbaldehyde oxime (EVT-1707251). Google Cloud.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Laboratory Waste Management Guidelines . Environmental Health and Safety, Princeton University. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . The University of Tennessee Health Science Center. [Link]

  • Standard Operating Procedure for Imidazole . Washington State University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • 1.0 M Imidazole SDS . Hampton Research. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-methyl-1H-imidazole-4-carbaldehyde oxime

Hazard Identification and Risk Assessment: An Evidence-Based Approach Understanding the potential hazards of 2-methyl-1H-imidazole-4-carbaldehyde oxime is paramount. Based on the toxicological data of analogous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 2-methyl-1H-imidazole-4-carbaldehyde oxime is paramount. Based on the toxicological data of analogous compounds, a comprehensive risk assessment is essential before commencing any laboratory work.

Inferred Hazardous Properties:

Drawing from the safety profile of 2-Methyl-1H-imidazole-4-carbaldehyde and the broader imidazole family, the following hazards should be assumed[1]:

  • Skin Corrosion/Irritation: Imidazole-based compounds are known to be corrosive and can cause severe skin burns[2][3][4][5].

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe and potentially irreversible damage[2][3][4][5].

  • Acute Oral Toxicity: The compound may be harmful if swallowed[3][4][6][7].

  • Reproductive Toxicity: Some imidazoles are suspected of damaging fertility or the unborn child[2][3][5][6][7].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[8].

Due to these potential hazards, a thorough risk assessment should be conducted to identify specific risks associated with planned experimental procedures and to implement appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-methyl-1H-imidazole-4-carbaldehyde oxime. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional protection.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[2][4][9][10]
Skin/Body A fully buttoned, flame-resistant laboratory coat and closed-toe shoesThe lab coat should have long sleeves and be made of a material appropriate for the chemicals being handled.[10][11] Ensure no skin is exposed between the shoe and pant leg.
Hands Chemically resistant gloves (e.g., nitrile)Always inspect gloves for tears or punctures before use.[2][4][9][10] Double-gloving may be appropriate for certain procedures. Change gloves immediately if they become contaminated.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for procedures that could generate dust or aerosols.A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[12][13] If a respirator is needed, a full respiratory protection program, including fit testing, is required.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational protocols is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls and a Designated Workspace

All work with 2-methyl-1H-imidazole-4-carbaldehyde oxime should be conducted in a designated area within a well-ventilated laboratory.[3][14] A certified chemical fume hood is mandatory for all procedures that may generate dust, vapors, or aerosols.[12][13] An emergency eyewash station and safety shower must be readily accessible.[12]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace in Fume Hood prep_ppe->prep_workspace prep_reagents Weigh and Prepare Reagents prep_workspace->prep_reagents handling_synthesis Perform Chemical Synthesis/Reaction prep_reagents->handling_synthesis handling_purification Purification and Isolation handling_synthesis->handling_purification cleanup_decontaminate Decontaminate Glassware and Surfaces handling_purification->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Contractor cleanup_waste->cleanup_dispose

Caption: A typical experimental workflow for handling 2-methyl-1H-imidazole-4-carbaldehyde oxime.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[15] Prepare the designated workspace by lining the area with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[12] Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use a magnetic stirrer or other controlled mixing method.

  • Heating: If heating is required, use a well-controlled heating mantle or hot plate. Avoid open flames.

  • Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material to clean the area. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill: In the case of a large spill, evacuate the area immediately and alert laboratory personnel and the institutional safety office.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of 2-methyl-1H-imidazole-4-carbaldehyde oxime and any associated contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, bench paper), must be collected in a designated, labeled, and sealed hazardous waste container.[11][12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[11][16]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed contractor.[16] Do not dispose of this chemical down the drain.[10][16]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself, your colleagues, and the broader scientific community.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020).
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015). IMIDAZOLE.
  • University of Washington. (2025). Imidazole.
  • West Liberty University. (2009).
  • iGEM. (n.d.). Safe Work Procedure.
  • 3M. (2020).
  • Fisher Scientific. (2015).
  • iGEM. (2021). Safe Work Procedure.
  • Elemental Microanalysis. (2024). IMIDAZOLE.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • (2010).
  • Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrog
  • Chemos GmbH & Co. KG. (n.d.).
  • (n.d.).
  • GZ Industrial Supplies. (2025).
  • (2024).
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ChemicalBook. (2026).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-methyl-1H-imidazole-4-carbaldehyde oxime
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2-methyl-1H-imidazole-4-carbaldehyde oxime
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